molecular formula C7H10N2O4 B1680140 (RS)-AMPA CAS No. 77521-29-0

(RS)-AMPA

Numéro de catalogue: B1680140
Numéro CAS: 77521-29-0
Poids moléculaire: 186.17 g/mol
Clé InChI: UUDAMDVQRQNNHZ-UHFFFAOYSA-N
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Description

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid is a constrained glutamate analog that serves as a valuable pharmacological tool in neuroscience research. This compound is a core structural template for investigating ionotropic glutamate receptors, particularly AMPA and kainate receptor subtypes . Its structure incorporates elements of both AMPA (2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid) and kainic acid, making it a key compound for studying the structure-activity relationships (SAR) of excitatory neurotransmission . This molecule acts as a ligand for glutamate receptors and has been instrumental in elucidating receptor function and interaction. Research indicates that close analogs of this compound exhibit a unique mixed inhibition mechanism on the excitatory amino acid carrier 1 (EAAC1), a major glutamate transporter . Unlike typical competitive inhibitors like TBOA that bind directly to the substrate site, evidence suggests this compound may inhibit transporter function by preferring the inward-facing configuration of the transporter, potentially targeting a distinct regulatory site . This slow-dissociating, non-transportable inhibitor represents a novel paradigm for controlling glutamate transporter activity, providing researchers with a means to probe transporter dynamics and conformational changes in detail. Applications for this compound include binding studies to characterize receptor subtypes such as GluA2, GluK1, and GluK3 , the investigation of antinociceptive pathways , and fundamental research into glutamatergic excitotoxicity, neurodegeneration, and neuroprotection . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDAMDVQRQNNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868301
Record name (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
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Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77521-29-0
Record name α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid
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Record name AMPA, D,L-
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Record name (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
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Record name AMPA
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Foundational & Exploratory

An In-depth Technical Guide to (RS)-AMPA: Chemical Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((RS)-AMPA), a foundational tool in neuroscience research. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies.

Chemical Structure and Nomenclature

This compound is a racemic mixture of the (R)- and (S)-enantiomers of AMPA. It is a synthetic analog of the neurotransmitter glutamate (B1630785) and a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. The (S)-enantiomer is the biologically active form, while the (R)-enantiomer is considered inactive.[1][2]

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name (2R,S)-2-Amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid
Synonyms (±)-AMPA, (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid
CAS Number 77521-29-0[3]
Molecular Formula C₇H₁₀N₂O₄[3]
Molecular Weight 186.17 g/mol [3]
SMILES CC1=C(C(=O)NO1)CC(C(=O)O)N
InChI Key UUDAMDVQRQNNHZ-UHFFFAOYSA-N

Physicochemical and Pharmacological Properties

Table 2: Physicochemical and Pharmacological Data

PropertyValueReference
Solubility Soluble to 10 mM in water with gentle warming.
EC₅₀ 11 µM[1]
Receptor Selectivity Selective agonist for AMPA receptors. Does not significantly interact with kainic acid or NMDA receptors.[4]
Active Enantiomer (S)-AMPA[1]
Typical Experimental Concentration 1 - 100 µM[1]

Table 3: Binding Affinities of [³H]AMPA to Homomeric AMPA Receptor Subunits

While specific Ki values for this compound across various receptor subunit combinations are not extensively reported, studies using radiolabeled [³H]AMPA provide insights into the binding characteristics of AMPA receptors. It is important to note that native AMPA receptors are typically heterotetramers.

Receptor SubunitKd (nM)Notes
GluR1 (flop) 33High affinity, linear Scatchard plot.
GluR2 (flip & flop) -Curvilinear Scatchard plot, indicating two affinity states.
GluR3 (flop) 52High affinity, linear Scatchard plot.
Rat Brain Membranes 10 and 380Two affinity states observed, with >90% being low affinity.[5]

Signaling Pathways

Activation of AMPA receptors by agonists like this compound is central to fast excitatory neurotransmission and synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). The influx of Na⁺ ions through the receptor channel leads to depolarization of the postsynaptic membrane. In the context of synaptic plasticity, this depolarization, in conjunction with other signaling events, triggers downstream cascades involving protein kinases and phosphatases that ultimately modulate the number and phosphorylation state of synaptic AMPA receptors.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / (S)-AMPA AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_ion Na⁺ Influx AMPAR->Na_ion Depolarization Depolarization Na_ion->Depolarization Ca_ion Ca²⁺ Influx (via NMDAR/Ca-perm AMPAR) CaMKII CaMKII Ca_ion->CaMKII Activates PKC PKC Ca_ion->PKC Activates PP1_PP2A PP1 / PP2A Ca_ion->PP1_PP2A Activates (low Ca²⁺) Depolarization->Ca_ion NMDAR activation AMPAR_trafficking_insertion AMPAR Trafficking & Insertion CaMKII->AMPAR_trafficking_insertion Phosphorylates GluA1 (S831) PKA PKA PKA->AMPAR_trafficking_insertion Phosphorylates GluA1 (S845) PKC->AMPAR_trafficking_insertion Phosphorylates GluA1 (S818) AMPAR_trafficking_removal AMPAR Internalization PP1_PP2A->AMPAR_trafficking_removal Dephosphorylates AMPARs LTP LTP (Increased Synaptic Strength) LTD LTD (Decreased Synaptic Strength) AMPAR_trafficking_insertion->LTP AMPAR_trafficking_removal->LTD Electrophysiology_Workflow start Start: Prepare Neuronal Culture/Slice establish_patch Establish Whole-Cell Patch Clamp (V_hold = -70mV) start->establish_patch apply_ampa Apply this compound (10-100 µM) establish_patch->apply_ampa record_current Record Inward Current apply_ampa->record_current apply_antagonist Co-apply NBQX (AMPA Antagonist) record_current->apply_antagonist record_blockade Record Blockade of Current apply_antagonist->record_blockade end End: Data Analysis record_blockade->end Binding_Assay_Workflow start Start: Prepare Reagents incubation Incubate: - Membrane Prep - [³H]AMPA (fixed conc.) - this compound (variable conc.) start->incubation filtration Rapid Vacuum Filtration (Separate Bound from Free) incubation->filtration quantification Scintillation Counting (Quantify Radioactivity) filtration->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki quantification->analysis end End: Determine Binding Affinity analysis->end

References

(RS)-AMPA as a selective AMPA receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid , commonly known as (RS)-AMPA , is a synthetic glutamate (B1630785) analogue that serves as a potent and selective agonist for the AMPA-type ionotropic glutamate receptor. Its high specificity has made it an indispensable pharmacological tool in neuroscience research for elucidating the physiological and pathological roles of AMPA receptors, which are the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS). This guide provides an in-depth overview of this compound, its properties, associated signaling pathways, and detailed experimental protocols for its use.

Core Properties and Data

This compound is a racemic mixture of (R)- and (S)-enantiomers. The biological activity is primarily attributed to the (S)-enantiomer, which is the more potent form.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Researchers should note that it is often supplied as a monohydrate or hydrochloride salt, which can affect its molecular weight and solubility.

PropertyValueCitation(s)
Chemical Formula C₇H₁₀N₂O₄[2]
Molecular Weight 186.17 g/mol [2]
CAS Number 77521-29-0[2]
Appearance White to off-white solid powder[3]
Solubility Soluble to 10 mM in water with gentle warming. (S)-AMPA is soluble to 50 mM in water.[2]
Pharmacological Data: Potency and Selectivity

This compound is a defining agonist for the AMPA receptor subtype of ionotropic glutamate receptors.[2] It exerts its effects by binding to the ligand-binding domain of the receptor, causing the ion channel to open and leading to the influx of cations, primarily Na⁺, which results in postsynaptic membrane depolarization.[4] It does not significantly interact with binding sites for kainate or N-methyl-D-aspartate (NMDA) receptors.[5][6]

Table 1: Agonist Potency (EC₅₀) at AMPA Receptors

CompoundEC₅₀ ValuePreparation / Model SystemCitation(s)
This compound 11 µMPrototypic value[1]
This compound 12 µMHomomeric GluA1-flop receptors in Xenopus oocytes[7]
This compound 11 µMCultured rat spinal cord neurons[8]
This compound 17 µMCultured rat cortical neurons[8]
(S)-AMPA 3.5 µMGeneral value[9]

Table 2: Selectivity Profile based on Inhibition of (S)-[³H]AMPA Binding

This table reflects the rank order of potency for various compounds in competing for the (S)-[³H]AMPA binding site on rat brain synaptic membranes, demonstrating the selectivity of the receptor for AMPA over other glutamate receptor agonists.

CompoundRank Order of Potency (Qualitative)CommentsCitation(s)
(S)-AMPA 2The most potent endogenous-like agonist at this site.[10]
L-Glutamate 5The principal endogenous agonist.[10]
Kainate 7Shows significantly lower affinity for the AMPA site.[10]
(R)-AMPA 8The inactive enantiomer, showing very low affinity.[10]
NMDA InactiveDoes not inhibit (S)-[³H]AMPA binding up to 100 µM.[10]

Note: Rank order also includes Quisqualate (3), Domoate (6), and specific antagonists like NBQX (1) and CNQX (4).

Signaling Pathways and Visualizations

Activation of AMPA receptors by agonists like this compound initiates several downstream signaling events. The canonical pathway involves direct ion flux, while non-canonical pathways can modulate gene expression and synaptic plasticity.

Canonical Ionotropic Signaling

Upon binding of this compound, the AMPA receptor channel opens, allowing a rapid influx of Na⁺ ions (and efflux of K⁺ ions), which depolarizes the postsynaptic membrane.[4] This rapid depolarization is the basis of fast excitatory postsynaptic potentials (EPSPs). In receptors lacking the edited GluA2 subunit, the channel is also permeable to Ca²⁺. This depolarization can also relieve the voltage-dependent Mg²⁺ block of co-localized NMDA receptors, allowing for their activation and subsequent Ca²⁺ influx, a critical step for inducing many forms of synaptic plasticity like long-term potentiation (LTP).[4][11]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (Mg2+ Block) Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Na+ Influx Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Depolarization->NMDA_R Relieves Mg2+ Block Plasticity Synaptic Plasticity (e.g., LTP) Ca_Influx->Plasticity AMPA This compound (Agonist) AMPA->AMPA_R Binds

Canonical AMPA receptor signaling pathway.
Non-canonical Signaling via Protein Tyrosine Kinase

Beyond its function as an ion channel, the AMPA receptor can also transduce signals by interacting with intracellular proteins. It has been shown that AMPA receptor stimulation can lead to the rapid activation of the Src-family protein tyrosine kinase, Lyn.[9] This activation is independent of Na⁺ or Ca²⁺ influx. Activated Lyn can then trigger the mitogen-activated protein kinase (MAPK) signaling cascade, which ultimately leads to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF) mRNA.[9] This pathway may contribute to longer-term changes in synaptic plasticity.[9]

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus AMPA_R AMPA Receptor Lyn Lyn Kinase AMPA_R->Lyn Activates (Ca2+ Independent) MAPK_Pathway MAPK Pathway Lyn->MAPK_Pathway Activates BDNF BDNF Gene Expression MAPK_Pathway->BDNF Upregulates AMPA This compound AMPA->AMPA_R Binds

AMPA receptor non-canonical signaling.

Experimental Protocols

The following are detailed methodologies for common experiments utilizing this compound.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is adapted for recording AMPA receptor-mediated currents from pyramidal neurons in acute brain slices, such as the CA1 region of the hippocampus.[1][10][12]

Objective: To measure the depolarizing current induced by this compound application and confirm its mediation by AMPA receptors.

Materials:

  • Slicing Solution (aCSF), ice-cold: e.g., 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, saturated with 95% O₂/5% CO₂.

  • Recording Solution (aCSF), room temp: Same as above, continuously bubbled with 95% O₂/5% CO₂.

  • Internal Pipette Solution: e.g., 135 mM CsF, 33 mM CsOH, 2 mM MgCl₂, 1 mM CaCl₂, 11 mM EGTA, 10 mM HEPES, pH adjusted to 7.4.

  • This compound Stock Solution: 10 mM in water.

  • Antagonists: Gabazine (B1674388) (20 µM, GABAₐR blocker), NBQX (20 µM, AMPAR antagonist).

  • Equipment: Vibratome, patch-clamp amplifier, microscope with DIC optics, micromanipulators, perfusion system.

Methodology:

  • Slice Preparation: Anesthetize a rodent according to approved institutional protocols. Perfuse transcardially with ice-cold slicing aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold aCSF.

  • Slice Recovery: Transfer slices to a holding chamber with room temperature aCSF bubbled with 95% O₂/5% CO₂ for at least 1 hour before recording.

  • Recording Setup: Place a single slice in the recording chamber on the microscope stage and continuously perfuse with recording aCSF (~2 mL/min). Include 20 µM gabazine in the perfusion solution to block inhibitory currents.

  • Patching: Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, obtain a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.

  • Data Acquisition: Clamp the neuron at a holding potential of -60 mV or -70 mV to isolate AMPA receptor-mediated currents.

  • AMPA Application: Once a stable baseline is achieved, apply this compound (typically 10-100 µM) directly to the recording chamber via the perfusion system. Record the induced inward current.

  • Antagonist Confirmation: Wash out the AMPA. Once the current returns to baseline, add the AMPA receptor antagonist NBQX (20 µM) to the perfusion bath. After several minutes, re-apply this compound in the continued presence of NBQX. The original inward current should be completely or nearly completely blocked, confirming it was mediated by AMPA receptors.[1]

G cluster_prep Slice Preparation cluster_rec Recording cluster_exp Experiment p1 Anesthetize & Perfuse p2 Dissect Brain p1->p2 p3 Prepare Slices (Vibratome) p2->p3 p4 Recover Slices in aCSF p3->p4 r1 Transfer Slice to Chamber p4->r1 r2 Obtain Whole-Cell Patch r1->r2 r3 Set Holding Potential (-60mV) r2->r3 r4 Record Baseline r3->r4 e1 Apply this compound (10µM) r4->e1 e2 Record Inward Current e1->e2 e3 Washout e2->e3 e4 Apply Antagonist (NBQX) e3->e4 e5 Re-apply this compound e4->e5 e6 Confirm Current Block e5->e6

Workflow for electrophysiological recording.
Radioligand Competition Binding Assay

This protocol describes a method to determine the affinity (Kᵢ) of a test compound for the AMPA receptor by measuring its ability to compete with the binding of a radiolabeled ligand, such as (S)-[³H]AMPA.[4][10][13]

Objective: To quantify the binding affinity of unlabeled ligands to the AMPA receptor.

Materials:

  • Tissue Source: Rat or mouse brain tissue (cortex or hippocampus).

  • Lysis/Homogenization Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4, ice-cold.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. (May include 100 mM KSCN to increase agonist affinity).[10]

  • Radioligand: (S)-[³H]AMPA.

  • Unlabeled Ligands: this compound (for self-competition), test compounds, and a compound for non-specific binding determination (e.g., 1 mM L-Glutamate).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold (e.g., Brandel or PerkinElmer harvester), glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, and scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize brain tissue in ~20 volumes of ice-cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10-20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer (optionally with 10% sucrose (B13894) as a cryoprotectant for storage at -80°C).[13]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup: Set up the assay in a 96-well plate with a final volume of 250 µL per well.

    • Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL (S)-[³H]AMPA.

    • Non-Specific Binding (NSB): 150 µL membranes, 50 µL unlabeled L-Glutamate (1 mM final conc.), 50 µL (S)-[³H]AMPA.

    • Competition: 150 µL membranes, 50 µL of competing test compound (at various concentrations), 50 µL (S)-[³H]AMPA (at a fixed concentration, typically near its Kₔ).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[13]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting: Dry the filters (e.g., 30 min at 50°C), place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competing compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Tissue p2 Centrifuge to Pellet Membranes p1->p2 p3 Resuspend & Quantify Protein p2->p3 a1 Pipette Reagents into 96-well Plate (Membranes, Radioligand, Competitor) p3->a1 a2 Incubate (e.g., 60 min, 30°C) a1->a2 a3 Terminate via Vacuum Filtration a2->a3 a4 Wash Filters a3->a4 d1 Count Radioactivity (CPM) a4->d1 d2 Calculate Specific Binding d1->d2 d3 Plot Competition Curve d2->d3 d4 Calculate IC50 and Ki d3->d4

Workflow for radioligand competition binding assay.

References

The Advent of a Key Excitatory Neurotransmitter Agonist: A Technical History of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)

Author: BenchChem Technical Support Team. Date: December 2025

Copenhagen, Denmark - In the landscape of neuroscience, the development of specific molecular tools is paramount to unraveling the intricate complexities of synaptic transmission. The synthesis of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, universally known as AMPA, stands as a landmark achievement in this endeavor. This synthetic amino acid analog of glutamate (B1630785), meticulously designed by Povl Krogsgaard-Larsen, Tage Honoré, and their colleagues in the late 1970s and early 1980s, provided researchers with an unprecedented ability to selectively activate a major class of ionotropic glutamate receptors, thereby revolutionizing our understanding of fast excitatory neurotransmission in the central nervous system.

Initially conceived as a tool to differentiate between the then-burgeoning subtypes of glutamate receptors, AMPA's specificity for what was first termed the "quisqualate receptor" led to the eventual renaming of this receptor class in its honor.[1][2] This pivotal development opened the floodgates to decades of research into the physiological and pathological roles of AMPA receptors, cementing their importance in synaptic plasticity, learning, and memory, as well as their implication in a host of neurological disorders. This in-depth technical guide provides a comprehensive overview of the discovery, history, and foundational experimental methodologies related to AMPA and its cognate receptors, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis of AMPA

The quest to dissect the pharmacology of excitatory amino acid neurotransmission led Krogsgaard-Larsen, Honoré, and their team at the Royal Danish School of Pharmacy to synthesize a series of glutamate analogs.[3] Their goal was to create compounds with rigid structures that could selectively interact with specific receptor subtypes. The synthesis of AMPA was a culmination of this effort, providing a potent and selective agonist that helped to functionally distinguish AMPA receptors from NMDA and kainate receptors.[3]

Experimental Protocol: Synthesis of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)

Starting Material: 3,5-dimethylisoxazole (B1293586).

Procedure:

  • Bromination: The 4-position of 3,5-dimethylisoxazole is selectively brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. This yields 4-bromo-3,5-dimethylisoxazole.

  • Alkylation: The 4-brominated intermediate is then used to alkylate a protected amino acid precursor, typically diethyl acetamidomalonate. The reaction is carried out in the presence of a base, such as sodium ethoxide in ethanol, to generate the malonate anion, which acts as a nucleophile.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2-acetamido-2-(3,5-dimethylisoxazol-4-ylmethyl)malonate is then subjected to acidic hydrolysis (e.g., with aqueous HCl). This step serves a dual purpose: it hydrolyzes the ester and amide groups and subsequently leads to the decarboxylation of the malonic acid derivative upon heating.

  • Final Product Formation: This sequence of reactions yields (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). The final product is typically purified by recrystallization.

The AMPA Receptor: From "Quisqualate Receptor" to a Central Role in Neuroscience

Prior to the advent of AMPA, the ionotropic glutamate receptor that it selectively activates was known as the "quisqualate receptor," named after another potent agonist, quisqualic acid, which is a natural product.[2] However, quisqualic acid also showed activity at metabotropic glutamate receptors, limiting its utility as a truly selective tool. The high specificity of AMPA for this particular ionotropic receptor led to its widespread adoption and the eventual renaming of the receptor in its honor.

The AMPA receptor is a tetrameric ligand-gated ion channel composed of four subunits (GluA1, GluA2, GluA3, and GluA4).[4] The specific subunit composition of the receptor tetramer dictates its physiological and pharmacological properties, including its ion permeability, gating kinetics, and trafficking within the neuron.

Quantitative Data on AMPA Receptor Properties

The development of AMPA as a selective agonist facilitated numerous studies to quantify the biophysical and pharmacological properties of its receptor.

PropertyValueBrain Region/PreparationReference
Binding Affinity (Kd) for [³H]AMPA High affinity: 1.7 µM; Low affinity: 33 µMRat brain membranes[5]
Binding Affinity (Kd) for GluA2 ATD Dimerization 5-11 nMRecombinant protein[6][7]
Binding Affinity (Kd) for GluA3 ATD Dimerization 5.6 µMRecombinant protein[6][7]
Single-Channel Conductance (γ) 12 pS and 60 pSReconstituted AMPA receptors from rat forebrain[8]
3-44 pS (multiple levels)Migrating granule cells in acute cerebellar slices[9]
~12 pS (unpotentiated), ~20 pS (potentiated)Hippocampal neurons[10]
Number of Receptors per Synapse (N) 109 ± 16Immature cerebellum[11]
Peak Open Probability (Po,peak) 0.62 ± 0.04Immature cerebellum[11]
NMDA/AMPA Ratio 0.20 ± 0.05Rat dorsal striatum[12][13]
GluA2-lacking/GluA2-containing AMPA Receptor Ratio 0.26 ± 0.05Rat dorsal striatum[12][13]

Signaling Pathways and Experimental Workflows

The study of AMPA receptors is intrinsically linked to the mechanisms of synaptic plasticity, namely Long-Term Potentiation (LTP) and Long-Term Depression (LTD). These processes involve the dynamic regulation of AMPA receptor trafficking into and out of the postsynaptic membrane.

AMPA Receptor Trafficking in Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement in signal transmission between two neurons, is fundamentally linked to an increase in the number and/or function of AMPA receptors at the postsynaptic density.

LTP_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx activates CaMKII CaMKII Ca_influx->CaMKII activates PKC PKC Ca_influx->PKC activates PKA PKA Ca_influx->PKA activates GluA1 GluA1 subunit CaMKII->GluA1 phosphorylates at Ser831 PKC->GluA1 phosphorylates at Ser831 PKA->GluA1 phosphorylates at Ser845 Ser831 p-Ser831 Ser845 p-Ser845 AMPAR_insertion AMPAR Insertion into Postsynaptic Membrane Ser831->AMPAR_insertion Ser845->AMPAR_insertion LTP_expression LTP Expression AMPAR_insertion->LTP_expression LTD_Signaling_Pathway Low_Freq_Stim Low-Frequency Stimulation NMDAR NMDA Receptor Low_Freq_Stim->NMDAR activates Ca_influx Low Ca²⁺ Influx NMDAR->Ca_influx Calcineurin Calcineurin (PP2B) Ca_influx->Calcineurin activates PP1 PP1 Ca_influx->PP1 activates GluA1 GluA1 subunit Calcineurin->GluA1 dephosphorylates Ser845 PP1->GluA1 dephosphorylates Ser845 dephospho_Ser845 de-p Ser845 AMPAR_endocytosis AMPAR Endocytosis dephospho_Ser845->AMPAR_endocytosis LTD_expression LTD Expression AMPAR_endocytosis->LTD_expression AMPAR_Trafficking_Workflow start Start: Neuronal Culture or Brain Slice Preparation electrophysiology Electrophysiological Recording (Baseline Synaptic Strength) start->electrophysiology plasticity_induction Induction of LTP or LTD (e.g., Tetanic Stimulation or LFS) electrophysiology->plasticity_induction post_induction_recording Post-Induction Electrophysiology (Measure Change in Synaptic Strength) plasticity_induction->post_induction_recording biochemical_analysis Biochemical Analysis post_induction_recording->biochemical_analysis western_blot Western Blot (Phosphorylation State, Subunit Expression) biochemical_analysis->western_blot immunocytochemistry Immunocytochemistry (Receptor Localization and Surface Expression) biochemical_analysis->immunocytochemistry end End: Correlate Physiological and Molecular Changes western_blot->end immunocytochemistry->end

References

The Pharmacological Profile of (RS)-AMPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (RS)-AMPA, is a potent synthetic agonist of the AMPA-type ionotropic glutamate (B1630785) receptor. As a foundational tool in neuroscience research, its selective activation of AMPA receptors has been instrumental in elucidating the physiological and pathophysiological roles of fast excitatory neurotransmission in the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional activity, mechanism of action, and downstream signaling cascades. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to support researchers and drug development professionals in their exploration of glutamatergic signaling.

Introduction to this compound and the AMPA Receptor

This compound is a racemic mixture of the R- and S-enantiomers of AMPA, with the S-enantiomer being the more active form. It is a structural analog of the endogenous neurotransmitter glutamate and exhibits high selectivity for the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the CNS.[1] AMPA receptors are ligand-gated ion channels that, upon binding to an agonist like glutamate or AMPA, undergo a conformational change that opens a transmembrane pore permeable to sodium (Na⁺) and potassium (K⁺) ions.[1] This influx of positive ions leads to the depolarization of the postsynaptic membrane, a critical step in the propagation of nerve impulses.

AMPA receptors are tetrameric protein complexes assembled from four subunits: GluA1, GluA2, GluA3, and GluA4.[1] The specific subunit composition of the receptor dictates its functional properties, including ion permeability, gating kinetics, and pharmacology.[2][3] The presence of the GluA2 subunit, in its edited form, renders the receptor impermeable to calcium (Ca²⁺), a crucial feature for preventing excitotoxicity.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound and its active S-enantiomer.

Table 1: Binding Affinity of AMPA Receptor Ligands

RadioligandPreparationLigandKd (nM)Bmax (pmol/mg protein)Reference(s)
DL-[³H]AMPARat cortex membranes-High affinity: 5.49Low affinity: 52High affinity: 0.19Low affinity: 1.30[4]
[³H]AMPARat brain membranes-High affinity: 28Low affinity: 500High affinity: 0.2Low affinity: 1.8[5]
(S)-[³H]AMPARat brain synaptic membranes(S)-AMPAIC₅₀ = 19 nM-[6]
(S)-[³H]AMPARat brain synaptic membranesQuisqualateIC₅₀ = 9.7 nM-[6]
(S)-[³H]AMPARat brain synaptic membranesL-GlutamateIC₅₀ = 272-373 nM-[6]
[³H]AMPARat cortical sliceThis compoundIC₅₀ = 40 nM-[7]

Table 2: Functional Potency of this compound

PreparationAssayEC₅₀ (µM)Reference(s)
Rat cortical sliceElectrophysiology3.5[7]
Cultured rat cortical neuronsElectrophysiology17
Cultured rat spinal cord neuronsElectrophysiology11

Mechanism of Action and Signaling Pathways

Upon binding to the ligand-binding domain of the AMPA receptor, this compound induces a conformational change that opens the ion channel. The subsequent influx of Na⁺ ions leads to depolarization of the postsynaptic neuron. This initial depolarization is crucial for the activation of another type of glutamate receptor, the NMDA receptor, by relieving the voltage-dependent magnesium (Mg²⁺) block.

The activation of AMPA receptors also initiates several intracellular signaling cascades that are critical for synaptic plasticity, the cellular basis of learning and memory.

CaMKII-Mediated Signaling

In Ca²⁺-permeable AMPA receptors (typically lacking the GluA2 subunit), the influx of calcium directly activates Calcium/calmodulin-dependent protein kinase II (CaMKII).[1] CaMKII can then phosphorylate AMPA receptors, increasing their channel conductance and promoting their insertion into the postsynaptic membrane, a key process in long-term potentiation (LTP).

Lyn Kinase and MAPK Pathway

AMPA receptors can also signal independently of ion flux through their interaction with the Src-family tyrosine kinase, Lyn.[8] Activation of Lyn by AMPA receptor stimulation leads to the subsequent activation of the mitogen-activated protein kinase (MAPK) pathway, which can regulate gene expression, including that of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[8]

Ras-ERK and PI3K-PKB Pathways

The small GTPase Ras is another important signaling molecule downstream of AMPA receptor activation. Ras can activate two distinct pathways: the Ras-ERK pathway and the PI3K-PKB pathway, both of which are implicated in the trafficking and synaptic insertion of AMPA receptors during LTP.[9]

Below is a diagram illustrating the primary signaling pathways activated by this compound.

AMPA_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm AMPA_R This compound Receptor Na_Influx Na+ Influx AMPA_R->Na_Influx Ion Flux CaMKII CaMKII AMPA_R->CaMKII Ca2+ Influx (in Ca2+-permeable receptors) Lyn Lyn Kinase AMPA_R->Lyn Non-ionotropic Signaling Ras Ras AMPA_R->Ras Depolarization Depolarization Na_Influx->Depolarization Receptor_Trafficking AMPA Receptor Trafficking & Insertion CaMKII->Receptor_Trafficking MAPK_Pathway MAPK Pathway (ERK) Lyn->MAPK_Pathway Ras->MAPK_Pathway PI3K_PKB_Pathway PI3K-PKB Pathway Ras->PI3K_PKB_Pathway Gene_Expression Gene Expression (e.g., BDNF) MAPK_Pathway->Gene_Expression PI3K_PKB_Pathway->Receptor_Trafficking

AMPA Receptor Downstream Signaling Pathways

In Vivo Pharmacology and Behavioral Effects

The administration of this compound in vivo can produce a range of behavioral effects, primarily due to its potent excitatory action. Studies in rodents have shown that direct or systemic administration of AMPA can induce hyperactivity and, at higher doses, convulsive seizures. The modulation of AMPA receptor activity has been shown to impact various behavioral domains:

  • Learning and Memory: As a key player in synaptic plasticity, the modulation of AMPA receptors significantly affects learning and memory processes.

  • Motor Activity: AMPA receptor antagonists have been shown to affect amphetamine-induced behavioral sensitization in mice.[10]

  • Social Behavior: Studies using AMPA receptor antagonists in mice suggest an involvement of these receptors in the modulation of aggressive behaviors.[11]

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively reported in publicly available literature. As a small, water-soluble molecule, it is expected to have limited passive diffusion across the blood-brain barrier. Systemic administration for CNS effects often requires higher doses. Its clearance is likely to be primarily through renal excretion. Further studies are required to fully characterize the ADME profile of this compound.

Experimental Protocols

Radioligand Binding Assay for AMPA Receptors

This protocol describes a method for determining the binding of a radiolabeled ligand, such as [³H]AMPA, to AMPA receptors in brain tissue homogenates.

Materials:

  • Rat cortical tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]AMPA (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. Wash the membrane pellet by resuspension and centrifugation.

  • Binding Incubation: Resuspend the final membrane pellet in fresh buffer. For each assay point, incubate a specific amount of membrane protein with a known concentration of [³H]AMPA.

  • Determination of Total and Non-specific Binding:

    • Total Binding: Incubate membranes with [³H]AMPA alone.

    • Non-specific Binding: Incubate membranes with [³H]AMPA in the presence of a high concentration of unlabeled this compound to saturate the specific binding sites.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Radioligand_Binding_Assay_Workflow start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep incubation Incubation of Membranes with [3H]AMPA tissue_prep->incubation total_binding Total Binding ([3H]AMPA only) incubation->total_binding nonspecific_binding Non-specific Binding ([3H]AMPA + excess unlabeled AMPA) incubation->nonspecific_binding filtration Rapid Filtration total_binding->filtration nonspecific_binding->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax) counting->analysis end End analysis->end

Workflow for a Radioligand Binding Assay
Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Microscope

  • This compound solution

Procedure:

  • Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with aCSF.

  • Pipette Positioning: Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with internal solution.

  • Seal Formation: Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Recording: Clamp the neuron at a holding potential (e.g., -70 mV) to record inward currents.

  • Drug Application: Apply this compound to the bath or locally to the recorded neuron.

  • Data Acquisition: Record the resulting inward current, which represents the activation of AMPA receptors.

  • Data Analysis: Measure the amplitude and kinetics of the AMPA-evoked currents to determine parameters such as the EC₅₀.

Conclusion

This compound remains an indispensable pharmacological tool for the study of glutamatergic neurotransmission. Its well-characterized agonistic activity at AMPA receptors provides a reliable means to investigate the fundamental processes of synaptic transmission and plasticity. This guide has summarized the key pharmacological data, outlined the principal mechanisms of action and signaling, and provided detailed experimental frameworks for the continued investigation of this compound and the complex roles of the AMPA receptor in health and disease. A thorough understanding of its pharmacological profile is essential for researchers and drug developers aiming to modulate glutamatergic pathways for therapeutic benefit.

References

The Role of (RS)-AMPA in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (RS)-AMPA, is a potent and selective agonist for the AMPA receptor (AMPAR), a key player in mediating fast excitatory neurotransmission in the central nervous system. Due to its ability to specifically activate AMPA receptors, this compound has become an invaluable pharmacological tool for investigating the molecular mechanisms underlying synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity studies, with a focus on its application in inducing and studying long-term potentiation (LTP) and long-term depression (LTD).

Core Mechanism of Action in Synaptic Plasticity

The primary mechanism by which this compound is utilized in synaptic plasticity studies is through its direct activation of AMPA receptors, which are ionotropic glutamate (B1630785) receptors permeable to Na+ and K+ ions. In some cases, depending on the subunit composition, they can also be permeable to Ca2+. The influx of these ions upon this compound binding leads to depolarization of the postsynaptic membrane. This depolarization is a critical initiating event in the cascade of molecular events that lead to long-lasting changes in synaptic strength.

Synaptic plasticity, particularly LTP and LTD, is heavily dependent on the trafficking of AMPA receptors to and from the postsynaptic density (PSD).[1][2] The application of this compound can be used to chemically induce a form of LTP (chemical LTP or cLTP) by promoting the insertion and stabilization of AMPA receptors at the synapse.[3][4]

Quantitative Data for this compound

The following tables summarize key quantitative parameters for this compound in the context of synaptic plasticity studies.

ParameterValueSpecies/PreparationReference
EC50 (Peak Current) 110 µMMouse Hippocampal Neurons[5]
EC50 (Steady-State) 28 µMMouse Hippocampal Neurons[5]
EC50 (General) 11 µMNot Specified[6]
Typical Concentration 1 - 100 µMRat Hippocampal Slices[6]
EC50 (Cortical Neurons) 17 µMRat Cortical Neurons[7]
EC50 (Spinal Cord Neurons) 11 µMRat Spinal Cord Neurons[7]

Table 1: Pharmacological Parameters of this compound.

Experimental ConditionObserved EffectPreparationReference
10 µM this compound Induces a large depolarizing current in CA1 pyramidal neurons.Rat Hippocampal Slice[6]
1, 100, 1000 µM this compound Elicits dose-dependent inward currents with distinct peak and steady-state components.Mouse Hippocampal Neurons[5]
LTP Induction (following tetanic stimulation) ~75% increase in AMPA receptor-mediated glutamate current amplitude.Rat CA1 Pyramidal Neurons[8]
LTP Induction (following tetanic stimulation) Nearly twofold increase in the number of extrasynaptic AMPA receptors.Rat CA1 Pyramidal Neurons[8][9]

Table 2: Electrophysiological Effects of this compound and LTP Induction.

Experimental Protocols

Protocol 1: Induction of Chemical Long-Term Potentiation (cLTP) in Hippocampal Slices

This protocol describes a method for inducing LTP chemically using this compound, which is particularly useful for biochemical studies of synaptic plasticity.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • This compound stock solution (e.g., 10 mM in water)

  • Slicing and recovery chambers for brain slices

  • Standard electrophysiology rig or setup for biochemical analysis

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour.

  • Baseline Recording (Optional, for electrophysiology): Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes.

  • cLTP Induction: Perfuse the slice with aCSF containing a specific concentration of this compound (e.g., 10-50 µM) for a defined period (e.g., 5-10 minutes). The optimal concentration and duration should be determined empirically.

  • Washout: Following the application of this compound, wash the slice with regular aCSF for at least 30 minutes.

  • Data Acquisition:

    • For Electrophysiology: Continue recording synaptic responses for at least 60 minutes post-washout to assess the potentiation of synaptic transmission.

    • For Biochemistry: Following the desired post-induction time, rapidly freeze the slices for subsequent analysis of protein phosphorylation or receptor trafficking.

Protocol 2: Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents

This protocol details the procedure for recording whole-cell currents evoked by the application of this compound in cultured neurons or brain slices.[10][11][12][13][14]

Materials:

  • Cultured neurons or acute brain slices

  • External recording solution (e.g., aCSF)

  • Internal pipette solution

  • Patch pipettes (3-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

  • Drug application system (e.g., perfusion or puffer)

Methodology:

  • Cell Identification: Identify a healthy neuron for recording under a microscope.

  • Pipette Positioning: Approach the cell with a patch pipette filled with internal solution, applying positive pressure.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the neuron at a holding potential of -60 to -70 mV to record inward currents.

  • This compound Application: Apply this compound at the desired concentration using a perfusion system or a picospritzer for rapid application.

  • Current Recording: Record the evoked inward current. The current will have a rapid peak followed by a steady-state component due to receptor desensitization.[5]

  • Data Analysis: Measure the peak amplitude and the steady-state amplitude of the recorded current. A dose-response curve can be generated by applying a range of this compound concentrations.

Signaling Pathways and Visualizations

The induction of LTP by activating AMPA receptors involves a complex cascade of intracellular signaling events. A key initiating step is the influx of Ca2+ through NMDA receptors (NMDARs), which are unblocked by the depolarization caused by AMPA receptor activation. This calcium influx activates several kinases, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase A (PKA).[15][16][[“]][18][19]

LTP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / this compound AMPAR AMPAR Glutamate->AMPAR Binds NMDAR NMDAR Glutamate->NMDAR Binds Depolarization Depolarization AMPAR->Depolarization Na⁺ Influx Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Ca²⁺ Influx Depolarization->NMDAR Mg²⁺ block removal CaMKII CaMKII Ca_influx->CaMKII Activates PKA PKA Ca_influx->PKA Activates AMPAR_phos AMPAR Phosphorylation CaMKII->AMPAR_phos Phosphorylates PKA->AMPAR_phos Phosphorylates AMPAR_insertion AMPAR Insertion into Synapse LTP LTP AMPAR_insertion->LTP Leads to AMPAR_phos->AMPAR_insertion Promotes

Caption: Signaling pathway for LTP induction initiated by AMPA receptor activation.

The activation of CaMKII and PKA leads to the phosphorylation of AMPA receptor subunits, particularly GluA1, and other associated proteins.[[“]][21] This phosphorylation enhances the channel conductance of existing receptors and, crucially, promotes the trafficking and insertion of new AMPA receptors from intracellular stores into the postsynaptic membrane, thereby strengthening the synapse.[22]

Experimental_Workflow_cLTP start Start slice_prep Prepare Hippocampal Slices start->slice_prep recovery Slice Recovery (≥1 hr in aCSF) slice_prep->recovery baseline Baseline Recording (20 min) recovery->baseline ampa_app This compound Application (e.g., 20µM, 5 min) baseline->ampa_app washout Washout with aCSF (≥30 min) ampa_app->washout post_record Post-Induction Recording (≥60 min) washout->post_record analysis Data Analysis (fEPSP slope, etc.) post_record->analysis end End analysis->end

Caption: Experimental workflow for inducing and measuring chemical LTP (cLTP).

Conclusion

This compound is a fundamental tool for dissecting the molecular underpinnings of synaptic plasticity. Its ability to selectively activate AMPA receptors allows researchers to probe the intricate signaling cascades and receptor trafficking events that lead to long-lasting changes in synaptic efficacy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and executing robust studies in this critical area of neuroscience research. A thorough understanding of these methodologies is essential for advancing our knowledge of learning and memory and for the development of novel therapeutics for neurological and psychiatric disorders.

References

(RS)-AMPA versus endogenous ligand L-glutamate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core pharmacological and functional differences between the endogenous AMPA receptor ligand, L-glutamate, and the synthetic agonist, (RS)-AMPA.

Executive Summary

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a principal mediator of fast excitatory neurotransmission, is pivotal for synaptic plasticity, learning, and memory.[1][2] While L-glutamate is the endogenous neurotransmitter that activates these receptors, synthetic agonists like this compound serve as indispensable tools for probing receptor function. This guide provides a comparative analysis of these two ligands, focusing on their binding kinetics, functional potency, and the downstream signaling pathways they initiate. We present quantitative data in a comparative format, detail common experimental methodologies, and provide visual representations of key cellular processes to offer a comprehensive resource for researchers and drug development professionals.

Ligand-Receptor Interaction: A Comparative Analysis

This compound is a highly selective agonist for the AMPA receptor, while L-glutamate also activates other glutamate (B1630785) receptors, such as NMDA and metabotropic glutamate receptors.[3] The specificity of AMPA makes it a valuable tool for isolating and studying AMPA receptor function exclusively.

Quantitative Comparison of Ligand Properties

The functional characteristics of a ligand are defined by its binding affinity (Ki), the concentration required to elicit a half-maximal response (EC50), and the kinetics of receptor activation and deactivation. The following table summarizes these parameters for this compound and L-glutamate.

ParameterThis compoundL-glutamateKey Insights & Considerations
Binding Affinity (Ki) ~420 nM (rat brain membranes)[4]~530 nM (rat brain membranes)[4]Both ligands exhibit high affinity, with (S)-AMPA (the active isomer) often showing slightly higher affinity than L-glutamate. Affinity can vary with subunit composition and the presence of auxiliary proteins.
Potency (EC50) ~11 µM[5]Varies significantly (µM to mM range)Potency is highly dependent on the AMPA receptor subunit composition and the presence of transmembrane AMPA receptor regulatory proteins (TARPs), which can slow deactivation and desensitization.[6][7]
Deactivation Kinetics SlowerFasterSlower deactivation by synthetic agonists like AMPA can lead to prolonged channel opening compared to the rapid, transient activation by synaptically released L-glutamate.[7][8]
Desensitization Kinetics Slower Rate of EntryFaster Rate of EntryL-glutamate causes rapid and pronounced desensitization, where the receptor enters a closed, non-conducting state despite the continued presence of the agonist.[9] this compound typically induces a slower entry into this desensitized state.[7]

Experimental Protocols & Workflows

The characterization of AMPA receptor agonists relies on a suite of established experimental techniques. Here, we detail the core methodologies for assessing ligand binding, receptor function, and cellular responses.

General Experimental Workflow

The logical progression for characterizing an AMPA receptor agonist involves moving from molecular binding assays to functional cellular assays.

G A Radioligand Binding Assay (Determine Ki) B Whole-Cell Patch Clamp (Measure EC50, Kinetics) A->B Functional Characterization C Calcium Imaging (Assess Ca2+ Permeability) B->C Ion Permeability Assessment D Downstream Pathway Analysis (e.g., Western Blot for p-CaMKII) C->D Signaling Consequences

Fig. 1: Standard workflow for agonist characterization.
Protocol: Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

  • Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled this compound and L-glutamate.

  • Materials:

    • Synaptic membrane preparations from a relevant tissue (e.g., rat cortex or hippocampus).

    • Radioligand: [3H]AMPA.[4]

    • Unlabeled competitor ligands: this compound, L-glutamate.

    • Assay Buffer: Typically a Tris-HCl buffer, pH 7.4. The inclusion of chaotropic agents like potassium thiocyanate (B1210189) (KSCN) can increase binding affinity.[4][10]

    • Glass fiber filters and a cell harvester for rapid filtration.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]AMPA and a range of concentrations of the unlabeled competitor ligand.

    • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes on ice).

    • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Filters are washed rapidly with ice-cold assay buffer to minimize non-specific binding.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique measures the ion flow through AMPA receptors in response to agonist application, allowing for the determination of potency (EC50) and channel kinetics.[11]

  • Objective: To measure agonist-evoked currents and characterize receptor activation, deactivation, and desensitization.

  • Materials:

    • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

    • Glass micropipettes for recording.

    • Patch-clamp amplifier and data acquisition system.

    • External solution (Artificial Cerebrospinal Fluid - aCSF).

    • Internal pipette solution containing salts to mimic the intracellular environment.

    • Agonists: this compound, L-glutamate.

    • Antagonists to block other channels (e.g., APV for NMDA receptors, picrotoxin (B1677862) for GABAA receptors).[12]

  • Procedure:

    • Cell Patching: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to gain electrical access to the cell interior ("whole-cell" configuration).

    • Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV) to measure the current flowing through the ion channels.[13]

    • Agonist Application: A rapid perfusion system is used to apply a known concentration of the agonist (this compound or L-glutamate) to the neuron.

    • Current Recording: The resulting inward current (carried primarily by Na+ ions) is recorded.

    • Dose-Response: The procedure is repeated with a range of agonist concentrations to generate a dose-response curve, from which the EC50 is calculated.

    • Kinetic Analysis: By applying very brief pulses of a saturating agonist concentration, the rates of current activation, deactivation (upon agonist removal), and desensitization (during sustained application) can be measured.

Protocol: Calcium Imaging

This method is used to assess the calcium permeability of AMPA receptors, which is determined by the presence or absence of the edited GluA2 subunit.[1]

  • Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) following AMPA receptor activation.

  • Materials:

    • Cultured neurons.

    • A fluorescent calcium indicator dye (e.g., Fura-2 AM).[14][15][16]

    • Fluorescence microscope with a camera and appropriate filters.

    • External solution (e.g., Hank's Balanced Salt Solution - HBSS).[17]

    • Agonists and antagonists as required.

  • Procedure:

    • Dye Loading: Neurons are incubated with the membrane-permeable form of the calcium indicator (e.g., Fura-2 AM), which becomes trapped and active inside the cells.[17]

    • Baseline Measurement: The baseline fluorescence of the cells is recorded before agonist application.

    • Stimulation: The agonist (this compound or L-glutamate) is applied to the cells. To isolate AMPA receptor-mediated calcium influx, experiments are often performed in the presence of NMDA receptor antagonists and voltage-gated calcium channel blockers.[14]

    • Fluorescence Recording: Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time.

    • Data Analysis: The change in fluorescence is quantified to determine the magnitude of the calcium response, indicating the presence of calcium-permeable AMPA receptors (those lacking the GluA2 subunit).

Downstream Signaling Pathways

Activation of AMPA receptors by either L-glutamate or this compound initiates a cascade of intracellular events that are fundamental to synaptic plasticity. The primary trigger for these pathways is the influx of ions, predominantly Na+ and, in the case of GluA2-lacking receptors, Ca2+.

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses that underlies learning and memory.[1][18] A critical step in many forms of LTP is the postsynaptic calcium influx that follows AMPA receptor activation.

  • Depolarization: High-frequency stimulation leads to sustained activation of AMPA receptors by glutamate, causing significant postsynaptic depolarization.[1]

  • NMDA Receptor Activation: This depolarization expels the Mg2+ block from the pore of adjacent NMDA receptors, allowing them to be activated by glutamate.[1]

  • Calcium Influx: NMDA receptors permit a large influx of Ca2+ into the postsynaptic neuron.[1]

  • Kinase Activation: The rise in intracellular Ca2+ activates several protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[18][19]

  • AMPAR Trafficking: Activated CaMKII phosphorylates existing AMPA receptors (increasing their conductance) and promotes the insertion of new AMPA receptors, often GluA1-containing receptors, from intracellular stores into the postsynaptic membrane.[1][2] This increases the number of receptors available to respond to subsequent glutamate release, thereby strengthening the synapse.

G cluster_0 Initial Activation cluster_1 Calcium-Dependent Cascade cluster_2 Synaptic Modification Agonist L-Glutamate or This compound AMPAR AMPA Receptor Agonist->AMPAR Na_Influx Na+ Influx AMPAR->Na_Influx Depolarization Postsynaptic Depolarization Na_Influx->Depolarization NMDAR NMDA Receptor (Mg2+ block removed) Depolarization->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC Trafficking Insertion of new AMPARs (GluA1) CaMKII->Trafficking PKC->Trafficking LTP LTP: Synaptic Strengthening Trafficking->LTP G Agonist L-Glutamate or This compound AMPAR AMPA Receptor Agonist->AMPAR Lyn Lyn Kinase (Src-family) AMPAR->Lyn Physical Association MAPK MAPK Pathway (e.g., ERK) Lyn->MAPK Activation Nucleus Nucleus MAPK->Nucleus BDNF BDNF Gene Expression Nucleus->BDNF Plasticity Synaptic Plasticity BDNF->Plasticity

References

In Vivo Effects of (RS)-AMPA Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects following the administration of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((RS)-AMPA), a potent agonist for the AMPA receptor. This document details the physiological and behavioral consequences of AMPA receptor activation, outlines experimental methodologies, and presents key quantitative data from preclinical studies.

Core Findings: Behavioral and Neurochemical Modulation

This compound administration in vivo elicits a range of dose-dependent behavioral and neurochemical effects. Systemic and intracerebral injections have been shown to modulate locomotor activity, induce convulsions at higher doses, and influence neurotransmitter release, particularly dopamine (B1211576).

Quantitative Data Summary

The following tables summarize the quantitative outcomes observed in rodent models following this compound administration across different experimental paradigms.

Table 1: Effects of Intracerebral this compound Administration on Locomotor Activity

Brain Region of InjectionSpeciesDose of this compoundObserved Effect on Locomotor Activity
Ventral Tegmental Area (VTA)Rat50 µM (via reverse microdialysis)Increased locomotor activity[1]
Ventral Tegmental Area (VTA)Rat10 ng/sideIncreased locomotor activity[2]
Nucleus Accumbens ShellRat0.02 and 0.1 µgNo significant change in locomotor activity, but lowered reward thresholds[3]

Table 2: Effects of Intracerebral this compound Administration on Dopamine Release

Brain Region of InjectionMeasurement SiteSpeciesDose of this compoundObserved Effect on Dopamine Release
Ventral Tegmental Area (VTA)Ventral PallidumRat50 µM (via reverse microdialysis)Increased dopamine levels[1]
StriatumStriatumRat1.0 mM (via reverse microdialysis)Increased extracellular dopamine concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo studies. The following sections provide protocols for key experiments involving this compound administration.

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation

This protocol details the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent, enabling direct administration of substances into the cerebrospinal fluid.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Guide cannula, dummy cannula, and internal injector

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Analgesics and antiseptics

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Shave the scalp and sterilize the surgical area.[4][5]

  • Incision and Exposure: Make a midline incision to expose the skull. Clean the skull surface to visualize the cranial sutures.[4][6]

  • Coordinate Identification: Identify bregma. Based on a stereotaxic atlas for the specific species and age, determine the coordinates for the lateral ventricle.

  • Drilling: Drill a small burr hole at the determined coordinates, taking care not to damage the underlying dura mater.[5]

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.[4][5]

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.[4][6]

  • Closure and Recovery: Suture the incision around the implant. Insert a dummy cannula to keep the guide patent. Provide post-operative analgesia and monitor the animal during recovery on a heating pad.[4]

Protocol 2: Open Field Test for Locomotor Activity

The open field test is a common method to assess general locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (typically a square or circular enclosure)

  • Video tracking system and software

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Habituation: Transport the animals to the testing room at least 30 minutes before the experiment to acclimate.[6]

  • Preparation: Clean the open field arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.[6]

  • Drug Administration: Administer this compound or vehicle at the predetermined time before the test, depending on the route of administration and expected onset of action.

  • Test Initiation: Gently place the animal in the center or periphery of the arena and start the video recording. The duration of the test is typically 5-20 minutes.[6]

  • Data Acquisition: The tracking software records various parameters.

  • Data Analysis: Key parameters for locomotor activity include total distance traveled, average velocity, and time spent moving. Anxiety-like behavior is often assessed by the time spent in the center versus the periphery of the arena (thigmotaxis).[7][8]

Protocol 3: In Vivo Microdialysis

This technique allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[9][10][11]

Materials:

  • Microdialysis probe

  • Guide cannula (implanted as in Protocol 1)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Analytical system (e.g., HPLC with electrochemical detection)

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe through the previously implanted guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[11]

  • Stabilization: Allow a stabilization period for the tissue to recover from the probe insertion and for baseline neurotransmitter levels to stabilize.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • Drug Administration: this compound can be administered systemically or through the microdialysis probe itself (reverse dialysis).

  • Analysis: Analyze the collected dialysate samples to quantify neurotransmitter concentrations using a sensitive analytical method like HPLC-ECD.[9]

Visualizations: Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by this compound leads to the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions. This initiates downstream signaling cascades involving key protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA), which play crucial roles in synaptic plasticity.

AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol AMPAR AMPA Receptor Ion_Influx Na+/Ca2+ Influx AMPAR->Ion_Influx Opens CaMKII CaMKII Downstream Downstream Effectors CaMKII->Downstream PKA PKA PKA->Downstream Plasticity Synaptic Plasticity Downstream->Plasticity Modulates RS_AMPA This compound RS_AMPA->AMPAR Binds to Ion_Influx->CaMKII Activates Ion_Influx->PKA Activates (via second messengers) Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation Surgery Stereotaxic Surgery (Cannula Implantation) Animal_Acclimation->Surgery Recovery Post-operative Recovery Surgery->Recovery Drug_Prep This compound Solution Preparation Recovery->Drug_Prep Administration Drug Administration (e.g., ICV, Systemic) Drug_Prep->Administration Behavioral_Test Behavioral Testing (e.g., Open Field) Administration->Behavioral_Test Data_Collection Data Collection (Video Tracking) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

References

An In-depth Technical Guide to the Neuroexcitatory Properties of (RS)-AMPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid , commonly known as (RS)-AMPA , is a potent and selective synthetic agonist for the AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] As a glutamate analogue, it plays a crucial role in experimental neuroscience by allowing for the specific activation of AMPA receptors to study their function in fast excitatory neurotransmission, synaptic plasticity, and various neurological processes.[1][3] This document provides a comprehensive overview of the core neuroexcitatory properties of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its use, and the signaling pathways it activates.

Mechanism of Action

This compound exerts its neuroexcitatory effects by directly binding to and activating AMPA receptors (AMPARs) on the postsynaptic membrane of neurons. AMPARs are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[4]

  • Receptor Structure: AMPARs are tetrameric protein complexes composed of four subunits (GluA1, GluA2, GluA3, and GluA4). The specific combination of these subunits determines the biophysical and pharmacological properties of the receptor, including its ion permeability and gating kinetics.[5]

  • Agonist Binding and Channel Gating: this compound binds to the ligand-binding domain of the AMPAR subunits. This binding induces a conformational change in the receptor, causing the ion channel pore to open.[6] The activation of the channel is rapid, allowing for the influx of cations into the neuron.

  • Ion Permeability and Depolarization: The open AMPAR channel is primarily permeable to sodium (Na+) and potassium (K+) ions.[7] The influx of Na+ is the dominant effect, leading to a rapid depolarization of the postsynaptic membrane.[8] This depolarization is the basis of the excitatory postsynaptic potential (EPSP). In AMPARs lacking the edited GluA2 subunit, the channel also becomes permeable to calcium (Ca2+), which can trigger a cascade of intracellular signaling events.[7][9]

  • Receptor Desensitization: Following activation, AMPA receptors can enter a desensitized state, where the channel closes despite the continued presence of the agonist. This is a crucial mechanism for regulating the duration of the synaptic response.[10]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with its receptor and its physiological effects.

Table 1: Receptor Binding Affinity and Potency of this compound

ParameterValuePreparationAssayReference
IC50 0.04 ± 0.005 µMRat brain membranes[3H]AMPA binding[11]
EC50 3.5 ± 0.2 µMRat cortical sliceElectrophysiology[11]
EC50 11 µMNot specifiedNot specified[12]
Typical Concentration 10-100 µMRat hippocampal brain sliceWhole-cell voltage clamp[12]

Table 2: Electrophysiological Effects of this compound Application

ParameterConcentrationEffectPreparationReference
Depolarization 10⁻⁵ M3-7 mVCultured rat spinal and brainstem neurons[1]
Depolarization 10⁻⁴ M4-33 mVCultured rat spinal and brainstem neurons[1]
[3H]-D-aspartate release Dose-dependentEnhancementNot specified[13]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This protocol is used to measure AMPA receptor-mediated currents in individual neurons in response to this compound application.[8][14]

  • Preparation: Coronal brain slices (e.g., from the hippocampus) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.

  • Recording: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution. Neurons are typically held at a membrane potential of -60 mV or -70 mV to isolate AMPAR-mediated currents.[12]

  • Drug Application: this compound is dissolved in aCSF and applied to the recording chamber via continuous perfusion. To confirm the specificity of the response, the experiment can be repeated in the presence of an AMPA receptor antagonist, such as NBQX.[12]

  • Data Analysis: The amplitude and kinetics of the induced depolarizing currents are measured and analyzed. The ratio of AMPA to NMDA receptor-mediated currents can also be determined by recording at different holding potentials.[8]

This technique allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) following AMPA receptor activation.[9][15]

  • Cell Preparation and Loading: Neuronal cultures are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9][16]

  • Experimental Setup: The coverslip with the loaded cells is placed in a recording chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Stimulation: A baseline fluorescence is recorded before the application of this compound. To isolate the Ca2+ influx through AMPA receptors, experiments are often conducted in the presence of NMDA receptor antagonists and voltage-gated calcium channel blockers.[9]

  • Data Acquisition and Analysis: Changes in fluorescence intensity, which correspond to changes in [Ca2+]i, are recorded over time. The amplitude and duration of the calcium transients are quantified. This method is particularly useful for identifying neurons expressing calcium-permeable AMPA receptors.[15]

In vivo administration of this compound can be used to study its effects on behavior.

  • Administration: this compound can be administered systemically (e.g., subcutaneously) or directly into specific brain regions via microinjection.

  • Locomotor Activity: Spontaneous motor activity can be monitored in an open field arena. Changes in distance traveled, rearing frequency, and stereotyped behaviors are quantified.

  • Learning and Memory: The effects of this compound on cognitive function can be assessed using various learning and memory paradigms, such as the Morris water maze or contextual fear conditioning. However, it is important to note that high doses of AMPA can induce convulsant activity.[11]

  • Sensitization Studies: Repeated administration of drugs of abuse can lead to behavioral sensitization, a phenomenon in which AMPA receptor trafficking in brain regions like the nucleus accumbens plays a role.[17] While not directly using this compound for induction, the study of AMPA receptor function in these models is crucial.

Signaling Pathways and Visualizations

This compound-induced activation of AMPA receptors triggers several downstream signaling pathways.

The canonical pathway involves the direct influx of ions through the receptor channel, leading to rapid neuronal depolarization.

cluster_membrane Postsynaptic Membrane AMPAR AMPA Receptor Na_influx Na+ Influx AMPAR->Na_influx Opens Channel RS_AMPA This compound RS_AMPA->AMPAR Binds Depolarization Membrane Depolarization (EPSP) Na_influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential

Canonical ionotropic signaling pathway of this compound.

When AMPA receptors lacking the GluA2 subunit are activated, they allow for the influx of Ca2+, which acts as a second messenger to activate various downstream signaling cascades involved in synaptic plasticity.[7]

cluster_membrane Postsynaptic Membrane CP_AMPAR Ca2+-Permeable AMPAR (GluA2-lacking) Ca_influx Ca2+ Influx CP_AMPAR->Ca_influx Opens Channel RS_AMPA This compound RS_AMPA->CP_AMPAR Binds CaMKII CaMKII Activation Ca_influx->CaMKII Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity

Signaling via Ca2+-permeable AMPA receptors.

AMPA receptors can also engage in signaling that is independent of ion flux through the channel. This involves direct protein-protein interactions that can activate intracellular signaling cascades.[18]

cluster_membrane Postsynaptic Membrane AMPAR AMPA Receptor Lyn_Kinase Lyn Kinase AMPAR->Lyn_Kinase Activates (ion flux independent) RS_AMPA This compound RS_AMPA->AMPAR Binds MAPK_Pathway MAPK Pathway Activation Lyn_Kinase->MAPK_Pathway Gene_Expression Changes in Gene Expression (e.g., BDNF) MAPK_Pathway->Gene_Expression

Metabotropic-like signaling of AMPA receptors.

Conclusion

This compound is an indispensable pharmacological tool for the investigation of glutamatergic neurotransmission. Its selective agonism at AMPA receptors allows for the precise dissection of the roles these receptors play in neuronal excitation, synaptic plasticity, and the pathophysiology of neurological and psychiatric disorders. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of brain function.

References

A Technical Guide to (RS)-AMPA for Preclinical Research: Commercial Sources, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (RS)-AMPA, a widely used research tool for studying excitatory neurotransmission. The document details commercially available sources, typical purity levels, and essential experimental protocols for its use in a research setting.

Commercial Sources and Purity of this compound

This compound is readily available from several reputable suppliers that cater to the research community. The purity of the compound is a critical factor for ensuring the validity and reproducibility of experimental results. Most suppliers provide this compound with a purity of ≥98% or ≥99%, which is suitable for most research applications, including electrophysiology and cell-based assays. The purity is typically determined by High-Performance Liquid Chromatography (HPLC). For enhanced water solubility, some suppliers also offer this compound as a hydrobromide salt.

Below is a summary of prominent commercial suppliers and the typical purity of their this compound products:

SupplierProduct NamePurityAnalysis MethodForm
APExBIO This compound≥98.00%Certificate of Analysis (COA) availableWhite solid
R&D Systems (a Bio-Techne brand) This compound≥99%Not specifiedNot specified
R&D Systems (a Bio-Techne brand) This compound hydrobromide≥99%Not specifiedHydrobromide salt
Tocris Bioscience (a Bio-Techne brand) This compound≥99%HPLCNot specified
Tocris Bioscience (a Bio-Techne brand) This compound hydrobromide≥99%HPLCHydrobromide salt[1]
MedchemExpress This compoundNot specifiedNot specifiedNot specified
Hello Bio (R,S)-AMPA>98%Not specifiedNot specified
Sigma-Aldrich (S)-AMPA≥97%Not specifiedPowder
Axon Medchem This compound99%Not specifiedNot specified

Experimental Protocols

Purity Analysis

While suppliers provide a certificate of analysis, independent verification of purity may be necessary for certain sensitive applications.

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

A reverse-phase HPLC method can be employed to assess the purity of this compound.

  • Column: A C18 column is typically suitable for the separation of polar compounds like AMPA.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The specific gradient will need to be optimized based on the column and system used.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength where AMPA absorbs, typically around 210-230 nm, is appropriate.

  • Standard Preparation: A standard solution of this compound of known concentration should be prepared to compare the retention time and peak area of the sample.

  • Enantiomeric Purity: To determine the ratio of the (R)- and (S)-enantiomers, a chiral HPLC method is required. This often involves a specialized chiral stationary phase (CSP) column. The mobile phase and other conditions will be specific to the type of chiral column used.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

¹H-NMR and ¹³C-NMR spectroscopy can be used to confirm the chemical structure of this compound and to detect the presence of any impurities.

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, should be consistent with the known structure of AMPA. Any significant unassigned peaks may indicate the presence of impurities.

Preparation of Stock Solutions

For most in vitro experiments, a concentrated stock solution of this compound is prepared and then diluted to the final working concentration in the experimental buffer.

  • Solvent: this compound is soluble in water, though gentle warming may be required to achieve higher concentrations (e.g., 10 mM). The hydrobromide salt of this compound offers improved water solubility.[1]

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity water.

    • Vortex and, if necessary, gently warm the solution until the solid is completely dissolved.

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Cell Culture and Transfection for AMPA Receptor Studies

Studies on AMPA receptors often involve expressing specific receptor subunits in heterologous cell lines or primary neuronal cultures.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their ease of culture and high transfection efficiency.[4]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) is a standard culture medium.[5][6]

  • Transfection:

    • Plate the cells at a suitable density to reach 70-90% confluency on the day of transfection.[7]

    • Use a commercial transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol to introduce plasmid DNA encoding the desired AMPA receptor subunits into the cells.[4]

    • Allow the cells to express the receptors for 24-48 hours before conducting experiments.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a powerful technique to study the function of AMPA receptors in response to this compound application.[8][9][10][11]

  • Objective: To record the ion currents flowing through AMPA receptors upon agonist binding.

  • Procedure:

    • Prepare acute brain slices or cultured cells expressing AMPA receptors.

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane.

    • Rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).

    • Clamp the cell membrane at a specific holding potential (e.g., -70 mV to record inward currents).

    • Perfuse the cells with an external solution containing a known concentration of this compound.

    • Record the resulting changes in membrane current, which reflect the activation of AMPA receptors.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by agonists like this compound leads to the influx of cations (primarily Na⁺ and in some cases Ca²⁺), resulting in depolarization of the postsynaptic membrane. This initial depolarization is a key event in excitatory synaptic transmission and can trigger a cascade of downstream signaling events, including the activation of NMDA receptors and voltage-gated calcium channels, leading to long-term changes in synaptic strength, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[12]

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space This compound This compound AMPAR AMPA Receptor This compound->AMPAR Binds to Na_Influx Na+ Influx AMPAR->Na_Influx Opens channel Ca_Influx Ca2+ Influx (for Ca2+-permeable AMPARs) AMPAR->Ca_Influx Depolarization Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKA) Depolarization->Downstream Activates Na_Influx->Depolarization Ca_Influx->Depolarization

Caption: AMPA Receptor Activation and Initial Signaling Events.

Experimental Workflow for this compound Purity Analysis and Application

The following diagram illustrates a typical workflow for a researcher using this compound, from receiving the compound to performing a functional assay.

Experimental_Workflow cluster_QC Quality Control cluster_Prep Preparation cluster_Experiment Experiment Receive Receive this compound Purity Purity & Structural Analysis (HPLC, NMR) Receive->Purity Stock Prepare Stock Solution Purity->Stock If purity is confirmed Working Prepare Working Solution Stock->Working Assay Perform Functional Assay (e.g., Electrophysiology) Working->Assay Data Data Analysis Assay->Data

Caption: A typical experimental workflow for using this compound.

References

(RS)-AMPA: A Comprehensive Technical Guide to Safety, Handling, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and experimental use of (RS)-AMPA, a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended to serve as a comprehensive resource for laboratory personnel, researchers, and professionals in the field of drug development.

Safety Data and Handling Precautions

Hazard Identification and First Aid

This compound should be handled with care, and appropriate personal protective equipment (PPE) should be worn at all times. In case of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse eyes thoroughly with water for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Personal Protective Equipment (PPE)

To minimize the risk of exposure, the following personal protective equipment is recommended when handling this compound:

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. For operations that may generate dust, a respirator may be necessary.
Fire Fighting and Accidental Release Measures

In the event of a fire involving this compound, use a dry chemical or carbon dioxide extinguisher. For accidental spills, avoid generating dust. Wear appropriate PPE, and clean the spill using a method that does not disperse the powder into the air.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

ParameterRecommendation
Storage Temperature (Powder) -20°C.[1]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month.
Stability Stable for at least 4 years when stored as a solid at -20°C.[1]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.

Experimental Protocols

This compound is a valuable tool in neuroscience research for studying the function and dysfunction of the glutamatergic system. Below are detailed methodologies for two common experimental applications.

In Vivo Model of Excitotoxicity in the Rat Spinal Cord

This protocol, adapted from Netzahualcoyotzi and Tapia (2015), describes the induction of excitotoxic motor neuron degeneration through the chronic infusion of this compound.

Objective: To study the mechanisms of motor neuron degeneration and the potential protective effects of various compounds.

Materials and Methods:

  • Animal Model: Adult male Wistar rats.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Perform a laminectomy at the T12-L1 vertebral level to expose the lumbar spinal cord.

    • Implant an osmotic minipump connected to a cannula for continuous infusion of this compound into the lumbar spinal cord.

  • This compound Solution Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., artificial cerebrospinal fluid).

    • The concentration and infusion rate will depend on the specific experimental design. The 2015 study by Netzahualcoyotzi and Tapia utilized a continuous infusion.

  • Behavioral Assessment:

    • Monitor the motor function of the hindlimbs daily using a motor deficit rating scale.

  • Histological Analysis:

    • At the end of the experimental period, perfuse the animals with a fixative.

    • Collect the spinal cord tissue for histological staining (e.g., Nissl stain) to assess motor neuron survival.

In Vitro Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the general procedure for recording AMPA receptor-mediated currents in cultured neurons or brain slices.

Objective: To characterize the electrophysiological properties of AMPA receptors and the effects of this compound on neuronal activity.

Materials and Methods:

  • Preparation of Neuronal Cultures or Brain Slices:

    • Prepare primary neuronal cultures or acute brain slices from the brain region of interest (e.g., hippocampus, cortex).

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with carbogen (B8564812) (95% O2 / 5% CO2).

    • Intracellular Solution: Composition can vary but typically contains a potassium-based salt (e.g., K-gluconate), a pH buffer (e.g., HEPES), and ATP/GTP.

  • Electrophysiological Recording:

    • Place the cell culture or brain slice in a recording chamber continuously perfused with aCSF.

    • Using a micromanipulator, approach a neuron with a glass micropipette filled with the intracellular solution.

    • Establish a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.[2][3][4]

    • Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors.[2][3]

  • This compound Application:

    • Apply this compound to the recording chamber via the perfusion system. Typical concentrations range from 1-100 µM.[5]

    • Record the resulting inward currents, which represent the activation of AMPA receptors.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway initiated by the binding of this compound to its receptor.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space RS_AMPA This compound AMPAR AMPA Receptor (GluA1-4) RS_AMPA->AMPAR Binds to Na_Ca_influx Na+ / Ca2+ Influx AMPAR->Na_Ca_influx Opens Channel Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Leads to Downstream Downstream Signaling (e.g., CaMKII, PKA, PKC) Depolarization->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Regulates

Caption: this compound binding to the AMPA receptor leads to ion influx, depolarization, and downstream signaling.

Experimental Workflow for In Vitro Electrophysiology

This diagram outlines the key steps in a typical whole-cell patch clamp experiment using this compound.

Ephys_Workflow Start Start Preparation Prepare Neuronal Culture or Brain Slice Start->Preparation Recording_Setup Set up Recording Chamber with aCSF Perfusion Preparation->Recording_Setup Patch Establish Whole-Cell Patch Clamp Configuration Recording_Setup->Patch Baseline Record Baseline EPSC Activity (-70mV) Patch->Baseline AMPA_Application Apply this compound (1-100 µM) Baseline->AMPA_Application Record_Response Record AMPA-Evoked Inward Currents AMPA_Application->Record_Response Analysis Analyze Current Amplitude and Kinetics Record_Response->Analysis End End Analysis->End

Caption: Workflow for a whole-cell patch clamp experiment to measure this compound-evoked currents.

References

Methodological & Application

(RS)-AMPA Protocol for Inducing Long-Term Potentiation (LTP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a fundamental mechanism underlying synaptic plasticity, learning, and memory. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, plays a crucial role in the expression of LTP. The induction of LTP typically leads to an increase in the number and/or function of AMPA receptors at the postsynaptic membrane, thereby enhancing the synaptic response to the neurotransmitter glutamate (B1630785).

While LTP is traditionally induced by high-frequency electrical stimulation of presynaptic fibers, it can also be induced chemically. This "chemical LTP" (cLTP) offers the advantage of inducing potentiation in a large population of synapses, which is beneficial for biochemical and molecular studies. Although direct application of (RS)-AMPA is not a standard method for inducing LTP, as this process is primarily dependent on the activation of N-methyl-D-aspartate (NMDA) receptors, the modulation of AMPA receptors is the ultimate downstream effector mechanism. This document provides detailed protocols for both classical electrical LTP and chemical LTP induction, focusing on the central role of AMPA receptors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the induction and expression of LTP, focusing on the changes in AMPA receptor function and synaptic strength.

Table 1: Parameters for Chemical Long-Term Potentiation (cLTP) Induction

ParameterValueExperimental ModelReference
Inducing Agent Glycine (B1666218)Cultured Hippocampal Neurons[1][2]
Concentration200 µMCultured Hippocampal Neurons[2]
Duration of Application3 - 10 minutesCultured Hippocampal Neurons[1][2]
Co-agonists/Solutions Strychnine (1 µM), Bicuculline (B1666979) (20 µM) in Mg2+-free extracellular solutionCultured Hippocampal Neurons[1]
Inducing Agent Forskolin / RolipramCultured Hippocampal Neurons[1]
Inducing Agent Glycine-KClRat Cortical Synaptosomes[3]
Inducing Agent Rolipram-ForskolinRat Cortical Synaptosomes[3]
Inducing Agent Tetraethylammonium (TEA)Rat Cortical Synaptosomes[3]

Table 2: Effects of LTP Induction on AMPA Receptor Function and Synaptic Strength

ParameterChange after LTP InductionExperimental ModelReference
mEPSC Amplitude68.5 ± 9.0% increaseCultured Hippocampal Neurons (GI-LTP)[1]
Surface GluA1 Expression184.4 ± 26.5% increaseCultured Hippocampal Neurons (GI-LTP)[1]
Spine Volume60 ± 20% increaseOrganotypic Rat Hippocampal Slices (cLTP)[4]
Spine Recombinant GluA1-SEP Receptors56 ± 30% increaseOrganotypic Rat Hippocampal Slices (cLTP)[4]
AMPA/GABA RatioIncreasedHippocampal Slices[5]
AMPA Receptor Number in Patches~70% increaseAdult Rat Hippocampal Slices (Tetanic Stimulation)[6]
Single-channel ConductanceNo significant changeAdult Rat Hippocampal Slices (Tetanic Stimulation)[6]

Signaling Pathways in AMPA Receptor Trafficking during LTP

The induction of NMDA receptor-dependent LTP initiates a cascade of intracellular signaling events that culminate in the enhancement of AMPA receptor-mediated synaptic transmission. A key step in this process is the trafficking of AMPA receptors to the postsynaptic density.

LTP_Signaling_Pathway Glutamate Glutamate Release NMDAR NMDAR Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII PKC PKC Activation Ca_Influx->PKC AMPAR_Phos AMPAR Subunit Phosphorylation (e.g., GluA1 Ser831) CaMKII->AMPAR_Phos Stargazin_Phos TARP (Stargazin) Phosphorylation CaMKII->Stargazin_Phos PKC->AMPAR_Phos PKA PKA Activation PKA->AMPAR_Phos AMPAR_Exocytosis AMPAR Exocytosis (from Recycling Endosomes) AMPAR_Phos->AMPAR_Exocytosis PSD_Trapping Trapping at PSD (via PSD-95) Stargazin_Phos->PSD_Trapping Lateral_Diffusion Lateral Diffusion of Surface AMPARs AMPAR_Exocytosis->Lateral_Diffusion Lateral_Diffusion->PSD_Trapping LTP_Expression LTP Expression (Increased Synaptic Strength) PSD_Trapping->LTP_Expression

Caption: Signaling cascade for AMPA receptor trafficking during LTP.

Experimental Protocols

Protocol 1: Induction of LTP by High-Frequency Electrical Stimulation in Hippocampal Slices

This protocol describes a standard method for inducing LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.

  • Dissection buffer (ice-cold, sucrose-based).

  • Carbogen gas (95% O2 / 5% CO2).

  • Vibratome.

  • Submerged or interface recording chamber.

  • Glass microelectrodes.

  • Stimulating electrode (e.g., bipolar tungsten).

  • Amplifier and data acquisition system.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat).

    • Rapidly remove the brain and place it in ice-cold dissection buffer.

    • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

    • Transfer slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.

    • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

    • Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., 0.05 Hz) at an intensity that evokes 30-50% of the maximal fEPSP response.

    • Record a stable baseline for at least 20 minutes.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

    • Alternatively, use a theta-burst stimulation (TBS) protocol, which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered at theta frequency (e.g., 5 Hz).

  • Post-Induction Recording:

    • Immediately after the induction protocol, resume baseline stimulation (0.05 Hz).

    • Record the potentiated fEPSPs for at least 60 minutes to confirm the induction of stable LTP.

    • LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

Protocol 2: Induction of Chemical LTP (cLTP) in Cultured Hippocampal Neurons

This protocol describes a method for inducing LTP chemically, which is particularly useful for biochemical assays and imaging experiments where a large population of synapses needs to be potentiated. This specific protocol is based on glycine-induced LTP (GI-LTP).[1][2]

Materials:

  • Mature (14-21 days in vitro) primary hippocampal neuron cultures.

  • Extracellular solution (ECS) containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 2 CaCl2, pH 7.4.

  • Mg2+-free ECS.

  • Glycine (200 µM stock solution).

  • Strychnine (1 µM stock solution).

  • Bicuculline (20 µM stock solution).

  • Fixative (e.g., 4% paraformaldehyde/4% sucrose (B13894) in PBS).

  • Antibodies for immunocytochemistry (e.g., anti-GluA1).

Methodology:

  • Preparation:

    • Culture primary hippocampal neurons on glass coverslips.

    • Before the experiment, replace the culture medium with pre-warmed ECS and allow the cells to acclimate.

  • cLTP Induction:

    • To induce cLTP, treat the neurons with a solution containing 200 µM glycine, 1 µM strychnine, and 20 µM bicuculline in Mg2+-free ECS for 3-10 minutes at room temperature.[1][2] Glycine acts as a co-agonist at NMDA receptors, and its application in the absence of Mg2+ leads to strong NMDAR activation. Strychnine and bicuculline are included to block glycine and GABAA receptors, respectively.

    • For control experiments, treat neurons with the same solution lacking glycine.

  • Post-Induction:

    • After the induction period, wash the neurons with regular ECS to remove the stimulating agents.

    • Return the neurons to the incubator for a desired period (e.g., 20-30 minutes) to allow for the expression of LTP.

  • Analysis:

    • Electrophysiology: Perform whole-cell patch-clamp recordings to measure miniature excitatory postsynaptic currents (mEPSCs) or evoked EPSCs to assess the potentiation of synaptic transmission. A significant increase in mEPSC amplitude is indicative of LTP.[1]

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for AMPA receptor subunits (e.g., surface GluA1) to visualize and quantify the increase in their synaptic localization. An increase in the intensity and number of synaptic GluA1 clusters is expected after cLTP.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for an LTP experiment, from slice preparation to data analysis.

LTP_Workflow Start Start Slice_Prep Hippocampal Slice Preparation or Neuronal Culture Start->Slice_Prep Recovery Recovery Period (at least 1 hour) Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber & Place Electrodes Recovery->Recording_Setup Baseline Record Stable Baseline (20-30 min) Recording_Setup->Baseline LTP_Induction Induce LTP (Electrical or Chemical Stimulation) Baseline->LTP_Induction Post_Induction Record Post-Induction Response (at least 60 min) LTP_Induction->Post_Induction Data_Analysis Data Analysis (e.g., fEPSP slope, mEPSC amplitude) Post_Induction->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting an LTP experiment.

References

Application Notes and Protocols for (RS)-AMPA Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and use of (RS)-AMPA stock solutions in cell culture experiments. This compound is a potent agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a key ionotropic glutamate (B1630785) receptor that mediates fast excitatory neurotransmission in the central nervous system.[1] Accurate preparation of this compound solutions is critical for reproducible and reliable experimental outcomes in neuroscience research and drug development.

Compound Specifications and Solubility

This compound is available in different forms, primarily as the free acid or a hydrobromide salt. The hydrobromide salt offers enhanced water solubility.[2][3] The choice of solvent and preparation method depends on the specific form of the compound and the desired stock concentration.

Table 1: Properties of this compound and its Hydrobromide Salt

PropertyThis compoundThis compound Hydrobromide
Molecular Weight 186.17 g/mol 267.08 g/mol [2]
Appearance Off-white to light yellow solid[4]Solid
Primary Solvent Water[5], DMSOWater[2][3], DMSO[6]

Table 2: Solubility Data

CompoundSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
This compoundWater1.8610Gentle warming may be required.[5]
This compound HydrobromideWater2.6710Gentle warming may be required.[2]
This compound HydrobromideDMSO50187.21Ultrasonic treatment may be needed.[6]
(S)-AMPAWater40214.86Requires ultrasonic treatment and heating to 60°C.[4]

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (free form, MW: 186.17 g/mol ).

Materials:

  • This compound powder (MW: 186.17 g/mol )

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 186.17 g/mol x 1000 mg/g = 1.86 mg

  • Weigh the compound: Carefully weigh 1.86 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile, nuclease-free water to the tube.

  • Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath can be applied.[5]

  • Sterilization (Crucial for Cell Culture): Once the powder is completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is essential to prevent contamination of cell cultures.[4][6]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4][6]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][6] The powdered form can be stored at -20°C for up to 3 years.[4]

Table 3: Stock Solution Preparation Quick Reference (for 10 mM)

Compound FormMolecular Weight ( g/mol )Mass for 1 mLSolvent
This compound186.171.86 mgWater
This compound Hydrobromide267.08[2]2.67 mgWater

Application in Cell Culture

This compound is used to stimulate AMPA receptors on cultured cells, typically neurons, to study excitatory neurotransmission, synaptic plasticity, and excitotoxicity.

Working Concentration: The typical working concentration of this compound in cell culture experiments ranges from 1 µM to 100 µM .[5] The optimal concentration should be determined empirically for each cell type and experimental paradigm. For example, a 24-hour exposure to (S)-AMPA showed an EC50 of 3 µM for inducing neuronal cell death.[4] In other studies, a concentration of 50 µM was used for short-term (1 minute) treatment of cultured striatal neurons.[7]

Dilution of Stock Solution: To prepare a working solution, the frozen stock solution should be thawed and diluted in the appropriate cell culture medium or experimental buffer (e.g., artificial cerebrospinal fluid, aCSF).

Example Dilution (for a 10 µM working solution from a 10 mM stock):

  • Dilution Factor = 10 mM / 10 µM = 1000

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a final volume of 1 mL.

Visualization of Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing and applying the this compound stock solution in a cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve sterilize 3. Filter Sterilize (0.22 µm) dissolve->sterilize aliquot 4. Aliquot into Single-Use Tubes sterilize->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw Retrieve for experiment dilute 7. Dilute to Working Concentration (e.g., 1-100 µM) in Media thaw->dilute treat 8. Treat Cultured Cells dilute->treat analyze 9. Analyze Cellular Response treat->analyze

Caption: Workflow for this compound stock solution preparation and application.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by this compound leads to the influx of cations, primarily Na+, causing membrane depolarization. Depending on the subunit composition (specifically the absence of the GluA2 subunit), the channel can also be permeable to Ca2+. This initial event triggers several downstream signaling cascades.

AMPA_Pathway cluster_downstream Downstream Signaling Cascades AMPA This compound AMPAR AMPA Receptor AMPA->AMPAR binds & activates Ion_Influx Na+ / Ca2+ Influx AMPAR->Ion_Influx Depolarization Membrane Depolarization Cellular_Response Cellular Responses (e.g., Synaptic Plasticity, Gene Expression) Depolarization->Cellular_Response Ion_Influx->Depolarization Ras Ras Ion_Influx->Ras Ca2+ dependent PI3K PI3K Ion_Influx->PI3K Ca2+ dependent nNOS nNOS Ion_Influx->nNOS Ca2+ dependent MEK MEK Ras->MEK Akt Akt PI3K->Akt ERK ERK (MAPK) MEK->ERK Akt->Cellular_Response ERK->Cellular_Response cGMP cGMP Production nNOS->cGMP cGMP->Cellular_Response

Caption: Simplified AMPA receptor signaling pathway.

References

Effective Concentration of (RS)-AMPA for Primary Neuron Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((RS)-AMPA) is a potent synthetic agonist for the AMPA receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system. Due to its selective activation of AMPA receptors, this compound is an invaluable tool in neuroscience research for studying a wide range of physiological and pathological processes. These include synaptic plasticity, excitotoxicity, and the elucidation of downstream signaling cascades. This document provides detailed application notes and protocols for the effective use of this compound in primary neuron cultures, with a focus on achieving reproducible and meaningful results.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound is highly dependent on the specific application, the type of primary neurons, and the duration of exposure. The following tables summarize effective concentrations for inducing excitotoxicity, studying synaptic plasticity-related signaling, and activating AMPA receptors for general physiological studies.

Table 1: this compound Concentrations for Inducing Excitotoxicity

Neuronal TypeThis compound ConcentrationExposure DurationObserved EffectReference
Cerebral Cortex Neurons10 µMChronicED50 for cytotoxicity[1]
Neocortical Neurons500 µM6 hoursIncreased excitotoxicity[2]
Neocortical Neurons25 µM (with 50 µM cyclothiazide)Not specifiedIncreased excitotoxicity[2]
Primary Cortical Cultures50 µM (with 300 µM Zn2+)30 minutes~50% cell death[3]

Table 2: this compound Concentrations for Studying Synaptic Plasticity and Signaling

Neuronal TypeThis compound ConcentrationExposure DurationPathway/Effect StudiedReference
Striatal Neurons50 µM (with 50 µM cyclothiazide)5 minutesMAPK (ERK1/ERK2) phosphorylation[4]
Cultured Rat Striatal NeuronsNot specifiedNot specifiedERK1/2 phosphorylation[5]
Primary Neurons10-50 µM30-60 minutesGeneral AMPA receptor activation[6]

Experimental Protocols

Protocol 1: Induction of Excitotoxicity in Primary Cortical Neurons

This protocol is designed to induce a controlled level of excitotoxicity in primary cortical neuron cultures using this compound.

Materials:

  • Primary cortical neuron culture (e.g., from E18 rat embryos) plated on appropriate cultureware.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • This compound stock solution (10 mM in sterile water).

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Culture primary cortical neurons to the desired density and maturity (e.g., 12-14 days in vitro, DIV).

  • Prepare fresh dilutions of this compound in pre-warmed culture medium to final concentrations ranging from 10 µM to 100 µM.

  • Carefully remove the existing culture medium from the neurons and replace it with the AMPA-containing medium. For control wells, use fresh medium without AMPA.

  • Incubate the neurons for the desired duration (e.g., 6 to 24 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, collect the culture supernatant for LDH assay.

  • Perform the LDH assay according to the manufacturer's instructions to quantify cell death.

  • (Optional) Fix the cells with 4% paraformaldehyde for subsequent immunocytochemical analysis (e.g., TUNEL staining for apoptosis).

Protocol 2: Assessment of AMPA-Induced ERK Phosphorylation

This protocol details the procedure for stimulating primary neurons with this compound and measuring the activation of the ERK signaling pathway.

Materials:

  • Primary neuron culture (e.g., striatal or cortical neurons).

  • This compound stock solution (10 mM in sterile water).

  • Cyclothiazide (B1669527) stock solution (10 mM in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus and membranes.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Culture primary neurons to a suitable confluency.

  • Serum-starve the neurons for 4-6 hours prior to stimulation to reduce basal ERK activity.

  • Pre-treat the neurons with 50 µM cyclothiazide for 5-10 minutes to inhibit AMPA receptor desensitization.[4]

  • Stimulate the neurons with 50 µM this compound for 5-15 minutes at 37°C.[4] Include an unstimulated control group.

  • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody against t-ERK to normalize the p-ERK signal.

  • Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

AMPA Receptor Signaling to ERK

Activation of AMPA receptors can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling cascade plays a crucial role in synaptic plasticity and cell survival.

AMPA_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AMPA This compound AMPAR AMPA Receptor AMPA->AMPAR Binds Ca_influx Ca²⁺ Influx AMPAR->Ca_influx Opens Channel PI3K PI3K Ca_influx->PI3K Activates MEK MEK PI3K->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK CREB CREB pERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) pCREB->Gene_Expression Regulates

Caption: AMPA Receptor-mediated activation of the ERK signaling pathway.

Experimental Workflow for Assessing this compound Induced Excitotoxicity

The following diagram illustrates the key steps in an experiment designed to evaluate the neurotoxic effects of this compound on primary neurons.

Excitotoxicity_Workflow cluster_assays Viability Assays Culture Primary Neuron Culture (e.g., Cortical Neurons) Treatment Treat with this compound (Various Concentrations) Culture->Treatment Incubation Incubate (e.g., 6-24h) Treatment->Incubation LDH_Assay LDH Assay (Measure Cell Lysis) Incubation->LDH_Assay MTT_Assay MTT Assay (Measure Metabolic Activity) Incubation->MTT_Assay Live_Dead Live/Dead Staining (e.g., Calcein-AM/EthD-1) Incubation->Live_Dead Data_Analysis Data Analysis and Quantification LDH_Assay->Data_Analysis MTT_Assay->Data_Analysis Live_Dead->Data_Analysis

Caption: Workflow for assessing this compound-induced neurotoxicity.

Logical Relationship of AMPA Receptor Activation and Downstream Effects

This diagram illustrates the logical progression from AMPA receptor activation to various cellular outcomes, highlighting the concentration-dependent nature of these effects.

AMPA_Effects_Logic cluster_concentration Concentration Gradient AMPA_Activation This compound Application to Primary Neurons Low_Conc Low Concentration (e.g., 10-50 µM) AMPA_Activation->Low_Conc High_Conc High Concentration (e.g., >100 µM) AMPA_Activation->High_Conc Physiological_Response Physiological Response (e.g., Synaptic Plasticity Signaling) Low_Conc->Physiological_Response Excitotoxicity Excitotoxicity and Neuronal Death High_Conc->Excitotoxicity

Caption: Concentration-dependent effects of this compound on primary neurons.

References

Application Notes and Protocols for Utilizing (RS)-AMPA in Whole-Cell Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((RS)-AMPA) in whole-cell patch-clamp electrophysiology. This document outlines the principles of AMPA receptor activation by this compound, detailed protocols for experimental procedures, and expected quantitative outcomes.

Introduction to this compound and AMPA Receptors

This compound is a potent and selective agonist for the AMPA receptor (AMPAR), a subtype of ionotropic glutamate (B1630785) receptors.[1][2] AMPARs are crucial for mediating the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[3][4] These receptors are tetrameric ion channels composed of four subunits (GluA1-4).[3] The specific subunit composition of the AMPAR determines its biophysical properties, including ion permeability, gating kinetics, and pharmacology.[5][6]

Whole-cell patch-clamp electrophysiology is a powerful technique that allows for the detailed study of ionic currents flowing through AMPA receptors in response to agonists like this compound.[1][7] This method enables researchers to investigate the fundamental properties of AMPARs, their modulation by various compounds, and their role in synaptic plasticity.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound and related pharmacological agents in whole-cell patch-clamp recordings.

Table 1: this compound Properties and Recommended Concentrations

ParameterValueNotes
Molecular Weight 186.17 g/mol
Purity ≥99% (HPLC)
Solubility Soluble to 10 mM in water with gentle warming[2]
Typical Working Concentration 10-100 µMProduces depolarizations of 4-33 mV at 100 µM.[9]
EC50 ~139 µM (in the absence of modulators)Can vary depending on the expression system and subunit composition.[10]

Table 2: Pharmacological Modulators of AMPA Receptor Currents

CompoundTypeTypical ConcentrationEffect on this compound-Evoked CurrentsQuantitative Metrics
NBQX Competitive Antagonist0.1 - 10 µMBlocks AMPA receptor currentsIC50 = 0.15 µM.[11] Apparent Ki vs AMPA = 63 nM.[12]
Cyclothiazide (B1669527) (CTZ) Positive Allosteric Modulator10 - 100 µMPotentiates currents and inhibits desensitizationEC50 for potentiation of AMPA-induced [Ca2+]i increase = 2.40 µM.[2] At 100 µM, can increase peak AMPA currents by ~90-fold.[10]

Table 3: Kinetic Properties of AMPA Receptor-Mediated Currents

ParameterTypical Value RangeConditions
20-80% Rise Time 0.34 - 0.64 msEvoked and spontaneous EPSCs in retinal ganglion cells.[13]
Decay Time Constant (τD) 1.20 - 1.96 msEvoked and spontaneous EPSCs in retinal ganglion cells.[13]
Desensitization Time Constant Varies (milliseconds)Dependent on subunit composition and splice variant.[14] Can be significantly slowed by cyclothiazide.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound powder needed using its molecular weight (186.17 g/mol ).

  • Dissolution: Dissolve the this compound powder in high-purity water. Gentle warming may be necessary to achieve a concentration of up to 10 mM.[2]

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 1 month) or -80°C for extended periods (up to 6 months).[15]

Protocol 2: Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents

This protocol provides a general framework. Specific parameters may need to be optimized for the cell type and experimental question.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[9] Continuously bubble with 95% O2 / 5% CO2.

  • Intracellular Solution (in mM): 115 cesium methanesulfonate, 20 CsCl, 10 HEPES, 2.5 MgCl2, 4 Na2ATP, 0.4 Na3GTP, 10 sodium phosphocreatine, 0.6 EGTA. Adjust pH to 7.25 with CsOH.[16] Note: A potassium-based internal solution can be used for current-clamp recordings.[16]

  • Pharmacological Agents: Prepare stock solutions of this compound, NBQX, and cyclothiazide at higher concentrations in appropriate solvents (e.g., water or DMSO) for subsequent dilution into aCSF.

2. Cell Preparation:

  • Prepare acute brain slices or cultured neurons according to standard laboratory procedures.

  • Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

3. Establishing a Whole-Cell Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the pipette with the intracellular solution and mount it on the headstage of the patch-clamp amplifier.

  • Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.[5]

4. Data Acquisition:

  • Switch to voltage-clamp mode.

  • Hold the cell at a negative potential, typically -60 mV to -70 mV, to record inward currents through AMPA receptors and minimize the contribution of NMDA receptors which are blocked by Mg2+ at these potentials.[5]

  • Apply this compound (e.g., 10-100 µM) via the perfusion system.

  • To isolate AMPA receptor currents, other synaptic inputs can be blocked using antagonists such as picrotoxin (B1677862) (for GABAA receptors) and D-AP5 (for NMDA receptors).

  • Record the resulting currents using appropriate data acquisition software. Filter the signal at 1-2 kHz and sample at 10 kHz.[17]

5. Data Analysis:

  • Measure the peak amplitude, 10-90% rise time, and decay kinetics of the this compound-evoked currents.

  • For dose-response experiments, apply increasing concentrations of this compound and plot the normalized peak current against the agonist concentration to determine the EC50.

  • To study antagonism, co-apply this compound with varying concentrations of an antagonist like NBQX.

  • To investigate modulation, pre-apply a modulator such as cyclothiazide before applying this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare Solutions (aCSF, Internal, Drugs) patch Establish Whole-Cell Patch-Clamp prep_solutions->patch prep_cells Prepare Cells (Slices or Culture) prep_cells->patch apply_ampa Apply this compound patch->apply_ampa record Record Currents apply_ampa->record measure Measure Current Properties record->measure dose_response Dose-Response Curve measure->dose_response kinetics Analyze Kinetics measure->kinetics

Experimental workflow for this compound patch-clamp recordings.

ampa_signaling cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling AMPA_R AMPA Receptor (GluA1/GluA2) Trafficking Receptor Trafficking (Insertion/Internalization) AMPA_R->Trafficking Ca_influx Ca2+ Influx (via NMDAR/CP-AMPARs) AMPA_R->Ca_influx Activates CaMKII CaMKII Phosphorylation Phosphorylation (S831, S845) CaMKII->Phosphorylation PKA PKA PKA->Phosphorylation PKC PKC PKC->Phosphorylation Phosphorylation->AMPA_R Phosphorylation->Trafficking Regulates Glutamate Glutamate / this compound Glutamate->AMPA_R Binds Ca_influx->CaMKII Activates Ca_influx->PKC Activates

Simplified AMPA receptor signaling pathway.

References

Application Notes and Protocols for (RS)-AMPA in Acute Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(RS)-AMPA is a synthetic agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1][2] In acute brain slice electrophysiology, this compound is a valuable pharmacological tool to selectively activate AMPA receptors, enabling the study of their function, pharmacology, and role in synaptic plasticity.[1][3] These application notes provide detailed protocols and quantitative data for the use of this compound in this experimental context.

Data Presentation

Table 1: this compound Application Parameters

ParameterValueBrain Region/Cell TypeRemarksSource
Typical Concentration Range1 - 100 µMGeneralThe specific concentration should be optimized for the experimental paradigm.[4]
Example Working Concentration10 µMRat Hippocampal CA1 Pyramidal NeuronsInduced a large depolarizing current that was blocked by the AMPA receptor antagonist NBQX (20 µM).[4]
EC5011 µMN/APrototypic value for AMPA receptor agonism.[4]

Table 2: Solutions for Acute Brain Slice Electrophysiology

Solution TypeComponentConcentration (mM)Source
NMDG-HEPES aCSF (Cutting Solution) NMDG92[5][6]
KCl2.5[5][6]
NaH2PO41.25[5][6]
NaHCO330[5][6]
HEPES20[5][6]
Glucose25[5][6]
Thiourea2[5][6]
Na-ascorbate5[5][6]
Na-pyruvate3[5][6]
CaCl2·2H2O0.5[5][6]
MgSO4·7H2O10[5][6]
HEPES aCSF (Holding Solution) NaCl92[6]
KCl2.5[6]
NaH2PO41.25[6]
NaHCO330[6]
HEPES20[6]
Glucose25[6]
Thiourea2[6]
Na-ascorbate5[6]
Na-pyruvate3[6]
CaCl2·2H2O2[6]
MgSO4·7H2O2[6]
Recording aCSF NaCl124[6][7]
KCl2.5[6][8]
NaH2PO41.25[6][7][8]
NaHCO324-26[6][7][8]
Glucose10-12.5[6][7][8]
CaCl22[6][7][8]
MgSO41-2[6][7][8]
Internal Solution (Patch Pipette) K-Gluconate135-145[8][9]
KCl4[8]
NaCl2[8]
HEPES10[8][9]
EGTA0.4-1[8][9]
Mg-ATP2-4[8][9]
Na-GTP0.3[8][9]
MgCl22[9]

Note: All aCSF solutions must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) to maintain pH and oxygenation.[5][6][9] The pH of all solutions should be adjusted to 7.3-7.4 and the osmolality to 300-310 mOsm/kg.[5][9]

Experimental Protocols

This protocol is adapted from the NMDG protective recovery method, which has been shown to enhance neuronal preservation.[5][6]

  • Preparation of Solutions: Prepare NMDG-HEPES aCSF, HEPES holding aCSF, and recording aCSF as detailed in Table 2. Chill the NMDG-HEPES aCSF on ice and continuously bubble all solutions with carbogen for at least 10 minutes prior to use.[5][6]

  • Anesthesia and Perfusion: Deeply anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines. Perform a transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.[9]

  • Brain Extraction and Slicing: Rapidly dissect the brain and immerse it in ice-cold NMDG-HEPES aCSF.[10] Mount the desired brain region on a vibratome stage and cut slices (typically 300-400 µm thick) in the slicing chamber filled with ice-cold, carbogenated NMDG-HEPES aCSF.[7][8]

  • Recovery: Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF heated to 32-34°C for a brief period (e.g., 10-15 minutes).[5][6]

  • Incubation: After the initial recovery, transfer the slices to a holding chamber containing HEPES aCSF at room temperature and allow them to incubate for at least 1 hour before recording.[6]

  • Slice Transfer: Transfer a single brain slice to the recording chamber of an upright microscope continuously perfused with carbogenated recording aCSF at a rate of 2-3 ml/min. Maintain the temperature at 32-34°C.[8]

  • Neuron Identification: Identify the target neuron using differential interference contrast (DIC) optics.

  • Patch Pipette and Seal Formation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution (Table 2). Approach the target neuron with the patch pipette while applying positive pressure. Once in proximity, release the positive pressure to form a GΩ seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition: In voltage-clamp mode, hold the neuron at a membrane potential of -70 mV to primarily record AMPA receptor-mediated currents and minimize the contribution of NMDA receptors, which are typically blocked by Mg2+ at hyperpolarized potentials.[3][11]

  • This compound Application: Prepare a stock solution of this compound in water or a suitable solvent.[2][12] Dilute to the final desired concentration (e.g., 10 µM) in the recording aCSF. Apply this compound to the slice via the perfusion system.

  • Recording and Analysis: Record the induced inward current. The peak amplitude and decay kinetics of the current can be analyzed to characterize the AMPA receptor response. To confirm the specificity of the response, co-apply an AMPA receptor antagonist like NBQX or CNQX.[4][11]

Visualizations

AMPA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds NMDAR NMDA Receptor Glutamate->NMDAR Binds Depolarization Depolarization (EPSP) AMPAR->Depolarization Na+ influx Ca_influx Ca²+ Influx NMDAR->Ca_influx CaMKII CaMKII CaMKII->AMPAR Phosphorylates (trafficking) LTP LTP CaMKII->LTP PKC PKC PKC->AMPAR Phosphorylates PKA PKA PKA->AMPAR Phosphorylates Depolarization->NMDAR Removes Mg²+ block Ca_influx->CaMKII Activates Ca_influx->PKC Activates RS_AMPA This compound (Agonist) RS_AMPA->AMPAR Binds & Activates

Caption: AMPA Receptor Signaling Pathway Activation by this compound.

Experimental_Workflow A Acute Brain Slice Preparation B Slice Recovery & Incubation A->B C Transfer to Recording Chamber B->C D Identify Target Neuron C->D E Establish Whole-Cell Patch-Clamp D->E F Record Baseline Activity E->F G Bath Apply This compound F->G H Record AMPA-Evoked Currents G->H I Data Analysis H->I

Caption: Experimental Workflow for this compound Application in Acute Brain Slices.

Logical_Relationship cluster_0 Pharmacological Tools cluster_1 Experimental Setup cluster_2 Observed Effect Agonist This compound Setup Acute Brain Slice (Voltage Clamp @ -70mV) Agonist->Setup Applied to Antagonist NBQX / CNQX Effect Inward Current (Depolarization) Antagonist->Effect Blocks Setup->Effect Results in

Caption: Logical Relationship of Pharmacological Agents and Electrophysiological Outcome.

References

Application Note: Calcium Imaging Protocol for Assessing (RS)-AMPA-Stimulated Calcium Influx in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Upon activation by glutamate or an agonist like (RS)-AMPA, these receptors allow the influx of sodium ions, leading to membrane depolarization. A subset of AMPA receptors, known as calcium-permeable AMPA receptors (CP-AMPARs), also permit the direct influx of calcium ions (Ca2+).[1][2][3] This influx, in addition to Ca2+ entry through voltage-gated calcium channels (VGCCs) activated by depolarization, plays a crucial role in various physiological processes, including synaptic plasticity, as well as pathological conditions like excitotoxicity.[1][4] Calcium imaging is a powerful technique to monitor these intracellular calcium dynamics in real-time, providing insights into neuronal activity and receptor function.[5][6] This application note provides a detailed protocol for measuring this compound-stimulated calcium influx in cultured neurons using fluorescent calcium indicators.

Signaling Pathways Overview

AMPA receptor activation triggers an increase in intracellular calcium through two primary mechanisms:

  • Direct Calcium Influx: CP-AMPARs, which typically lack the GluA2 subunit, are directly permeable to Ca2+.[1]

  • Indirect Calcium Influx: The influx of Na+ through both calcium-permeable and -impermeable AMPA receptors leads to membrane depolarization. This change in membrane potential activates VGCCs, resulting in a secondary influx of Ca2+.[2][3]

It is often desirable to isolate the direct Ca2+ influx through CP-AMPARs. This can be achieved by pharmacologically blocking VGCCs and NMDA receptors, which are another major source of glutamate-induced calcium influx.[7][8]

Core Requirements: Data Presentation

A summary of typical quantitative data and experimental parameters is provided in the table below for easy reference and comparison.

ParameterValueNotes
Cell Type Primary Cortical or Hippocampal NeuronsCultured for 12-16 days in vitro (DIV) to allow for mature receptor expression and synaptic connections.
This compound Concentration 10 - 100 µMA dose-response curve is recommended to determine the optimal concentration for the specific cell type and experimental conditions. A common starting concentration is 50 µM.[8]
Cyclothiazide (CTZ) Concentration 50 - 100 µMUsed to inhibit AMPA receptor desensitization, resulting in a more sustained response.[8]
NMDA Receptor Antagonist 10 µM D-AP5 or 50 µM CPPIncluded to block Ca2+ influx through NMDA receptors.[8][9]
VGCC Blockers (optional) 25 µM CdCl2 or 300 µM VerapamilUsed to isolate Ca2+ influx specifically through AMPA receptors.[8][10]
Voltage-gated Sodium Channel Blocker (optional) 1 µM TTXTo block action potentials and subsequent neurotransmitter release, isolating the direct postsynaptic response.[8]
Calcium Indicator Fluo-4 AM, Fura-2 AM, or GCaMP variantsLoading concentrations and times vary by indicator. For Fluo-4 AM, a typical concentration is 2-5 µM for 30-45 minutes.
Imaging Buffer Modified Tyrode's solution or HBSSMust contain physiological concentrations of Ca2+ (e.g., 2 mM).[6]
Imaging System Inverted epi-fluorescence microscope with a digital cameraCapable of time-lapse imaging with appropriate filter sets for the chosen calcium indicator.[6][11]
Data Analysis Change in fluorescence intensity (ΔF/F₀)F is the fluorescence at a given time point, and F₀ is the baseline fluorescence before stimulation.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways and the experimental workflow for the calcium imaging protocol.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Binds to Depolarization Depolarization AMPA_R->Depolarization Na⁺ influx leads to Ca_Influx_AMPA Ca²⁺ Influx (via CP-AMPAR) AMPA_R->Ca_Influx_AMPA Directly allows (if CP-AMPAR) VGCC Voltage-Gated Calcium Channel Ca_Influx_VGCC Ca²⁺ Influx (via VGCC) VGCC->Ca_Influx_VGCC Allows Depolarization->VGCC Activates Calcium_Increase Increased Intracellular [Ca²⁺] Ca_Influx_AMPA->Calcium_Increase Ca_Influx_VGCC->Calcium_Increase Calcium_Imaging_Workflow start Start: Cultured Neurons load_dye 1. Load cells with Calcium Indicator (e.g., Fluo-4 AM) start->load_dye wash 2. Wash to remove extracellular dye load_dye->wash baseline 3. Acquire baseline fluorescence (F₀) wash->baseline add_inhibitors 4. Add inhibitors (e.g., D-AP5, TTX) (Optional) baseline->add_inhibitors stimulate 5. Stimulate with This compound + CTZ add_inhibitors->stimulate record 6. Record fluorescence changes over time (F) stimulate->record analyze 7. Analyze data (Calculate ΔF/F₀) record->analyze end End: Quantified Calcium Response analyze->end

References

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of (RS)-AMPA in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intracerebroventricular (ICV) administration of the AMPA receptor agonist, (RS)-AMPA, in mice. This technique is a valuable tool for investigating the central effects of AMPA receptor activation on neuronal signaling, behavior, and pathophysiology.

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the central nervous system (CNS). Intracerebroventricular (ICV) injection allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier and enabling the study of their direct effects on the brain. This protocol outlines the materials, procedures, and important considerations for performing ICV injections of this compound in mice.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the ICV injection of this compound in mice, compiled from various research protocols.

Table 1: Stereotaxic Coordinates for ICV Injection in Adult Mice (from Bregma)

Coordinate AxisValue (mm)Reference(s)
Anteroposterior (AP)-0.2 to -0.6
Mediolateral (ML)±1.0
Dorsoventral (DV)-2.0 to -2.5

Table 2: this compound Dosing and Injection Parameters

ParameterValueReference(s)
This compound Dose 10 nmol/mouse
Vehicle 0.9% Sterile Saline or Artificial Cerebrospinal Fluid (aCSF)
Injection Volume 1 - 5 µL
Infusion Rate 0.5 - 1 µL/min

Experimental Protocols

Materials
  • This compound hydrobromide

  • Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., Isoflurane (B1672236), Ketamine/Xylazine cocktail)

  • Stereotaxic apparatus for mice

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Surgical drill

  • Surgical scissors, forceps, and scalpels

  • Cotton swabs

  • 70% ethanol (B145695)

  • Iodine solution or other surgical scrub

  • Heating pad

  • Suturing material or tissue adhesive

Animal Preparation and Anesthesia
  • Acclimatize adult male C57BL/6 mice (or other appropriate strain) to the housing facility for at least one week prior to surgery.

  • Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Shave the fur from the scalp to expose the surgical area.

  • Mount the mouse in the stereotaxic frame, ensuring the head is level.

  • Clean the surgical area with 70% ethanol followed by an iodine solution.

Stereotaxic Surgery and ICV Injection
  • Make a midline incision in the scalp to expose the skull.

  • Use a cotton swab to gently clean and dry the skull surface.

  • Identify the bregma and lambda landmarks.

  • Position the drill over the target coordinates for the lateral ventricle (refer to Table 1).

  • Carefully drill a small burr hole through the skull, avoiding damage to the underlying dura mater.

  • Load the Hamilton syringe with the prepared this compound solution (see Table 2 for dosing).

  • Lower the injection needle through the burr hole to the target dorsoventral (DV) coordinate.

  • Infuse the this compound solution at the recommended rate (see Table 2).

  • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow.

  • Slowly withdraw the needle.

  • Suture the scalp incision or close it with tissue adhesive.

  • Remove the mouse from the stereotaxic frame and place it on a heating pad for recovery.

  • Monitor the animal closely until it has fully recovered from anesthesia.

Post-Operative Care
  • House mice individually after surgery to prevent injury.

  • Provide soft, palatable food and easy access to water.

  • Administer analgesics as per your institution's animal care and use committee guidelines.

  • Monitor the surgical site for signs of infection.

  • Allow for a recovery period of at least 48-72 hours before subsequent behavioral testing or other experimental procedures.

Signaling Pathway and Experimental Workflow

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by this compound leads to the influx of sodium ions, causing depolarization of the neuronal membrane. This initial event triggers a cascade of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for synaptic plasticity.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RS_AMPA This compound AMPA_R AMPA Receptor RS_AMPA->AMPA_R Binds to Na_Influx Na+ Influx (Depolarization) AMPA_R->Na_Influx Activates CaMKII CaMKII Na_Influx->CaMKII Activates Ras Ras CaMKII->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK (MAPK) MEK->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: AMPA Receptor Signaling Cascade.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

ICV_Workflow A Animal Acclimation B Anesthesia A->B C Stereotaxic Surgery B->C D ICV Injection of this compound C->D E Suturing and Recovery D->E F Post-Operative Care E->F G Behavioral Testing / Tissue Collection F->G

Caption: ICV Injection Experimental Workflow.

Method for Assessing AMPA Receptor Desensitization Using (RS)-AMPA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2][3] Upon binding to glutamate or an agonist like (RS)-AMPA, the receptor's ion channel opens, leading to cation influx and neuronal depolarization.[4][5] However, prolonged or repeated agonist exposure causes the receptor to enter a desensitized state, where the channel closes despite the continued presence of the agonist.[4][6][7] This process of desensitization is crucial for shaping synaptic responses and preventing excitotoxicity.[4][8] Understanding the kinetics of AMPA receptor desensitization is therefore vital for neuroscience research and the development of novel therapeutics targeting neurological disorders.

These application notes provide a detailed protocol for assessing AMPA receptor desensitization using the prototypical agonist this compound in conjunction with patch-clamp electrophysiology. The described methods allow for the precise measurement of the onset of and recovery from desensitization.

Key Concepts and Principles

AMPA receptor desensitization is a complex process influenced by the receptor's subunit composition, alternative splicing (e.g., flip/flop cassettes), and interactions with auxiliary subunits.[9] The rate and extent of desensitization can be modulated by various pharmacological agents. For instance, cyclothiazide (B1669527) is known to reduce desensitization, allowing for the isolation of channel activation kinetics.[10][11]

The assessment of desensitization typically involves the rapid application of an agonist to an isolated cell or membrane patch expressing AMPA receptors.[12] Electrophysiological recordings then measure the resulting ionic current. The decay of the current in the sustained presence of the agonist reflects the entry into the desensitized state. The recovery from desensitization is measured using a two-pulse protocol, where a conditioning pulse of the agonist is followed by a test pulse at varying intervals.[4][9][13]

Experimental Workflow

The general workflow for assessing AMPA receptor desensitization involves cell preparation, electrophysiological recording, rapid agonist application, and data analysis.

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_exp Experiment cluster_analysis Data Analysis prep1 Cell Culture and Transfection prep2 Plating on Coverslips prep1->prep2 ephys1 Patch-Clamp Setup prep2->ephys1 ephys2 Obtain Whole-Cell or Outside-Out Patch ephys1->ephys2 exp1 Rapid Agonist Application (this compound) ephys2->exp1 exp2 Record Ionic Currents exp1->exp2 analysis1 Measure Desensitization Kinetics exp2->analysis1 analysis3 Data Fitting and Quantification analysis1->analysis3 analysis2 Measure Recovery from Desensitization analysis2->analysis3 G cluster_protocol Two-Pulse Protocol for Recovery from Desensitization start Start cond_pulse Apply Conditioning Pulse of this compound start->cond_pulse interval Wait for Inter-Pulse Interval (Variable Duration) cond_pulse->interval test_pulse Apply Test Pulse of this compound interval->test_pulse record Record Current Response test_pulse->record recover Allow Full Recovery record->recover recover->cond_pulse Repeat with different interval end End recover->end All intervals tested G Closed Closed Open Open Closed->Open Agonist Binding Open->Closed Agonist Unbinding Desensitized Desensitized Open->Desensitized Sustained Agonist Desensitized->Closed Agonist Removal

References

Application of (RS)-AMPA in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-AMPA, a synthetic analog of the excitatory neurotransmitter glutamate (B1630785), serves as a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] As a key player in fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target for drug discovery programs aimed at treating a range of neurological and psychiatric disorders.[4] High-throughput screening (HTS) assays are essential for identifying novel modulators of AMPA receptor activity. This compound is a valuable tool compound in these assays, used to stimulate receptor activation and provide a window to screen for both positive and negative allosteric modulators (PAMs and NAMs).

These application notes provide detailed protocols for utilizing this compound in two common fluorescence-based HTS formats: a calcium flux assay and a voltage-sensitive dye (VSD) assay. These methods are amenable to automation and are suitable for screening large compound libraries.

Properties of this compound for HTS

This compound is a racemic mixture, with the (S)-enantiomer being the active form. It selectively activates AMPA receptors without significantly interacting with kainate or NMDA receptors, making it a specific tool for interrogating AMPA receptor function.[1]

PropertyValueReference
Molecular FormulaC₇H₁₀N₂O₄[3]
Molecular Weight186.17 g/mol [3]
EC₅₀~11 µM[5]
SolubilitySoluble in water with gentle warming (up to 10 mM)[3]

High-Throughput Screening Assays using this compound

Two primary HTS methodologies are detailed below: a calcium flux assay, which is particularly useful for AMPA receptor subtypes that are calcium-permeable, and a voltage-sensitive dye assay, which can be used for all AMPA receptor subtypes as it measures changes in membrane potential.

Calcium Flux Assay

This assay measures the influx of calcium through calcium-permeable AMPA receptors upon activation by this compound. This is typically achieved by using cell lines expressing recombinant AMPA receptors that lack the edited GluA2 subunit, rendering them permeable to calcium.[6]

Experimental Protocol: Calcium Flux Assay

  • Cell Culture and Plating:

    • Culture HEK293 cells (or another suitable cell line) stably expressing a calcium-permeable AMPA receptor subtype (e.g., homotetrameric GluA1 or heterotetrameric GluA1/3) in a T75 flask.

    • The day before the assay, seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000-40,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere of 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 6) according to the manufacturer's instructions. Often, this involves dissolving the dye in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) with a quencher like probenecid (B1678239) to prevent dye extrusion.

    • Remove the culture medium from the cell plates and add 20 µL of the dye-loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare compound plates by dispensing test compounds (typically at 10 µM for a primary screen) and controls into a 384-well plate. Include a known AMPA receptor antagonist (e.g., NBQX) as a negative control and a known PAM (e.g., cyclothiazide) as a positive control.

    • Using a robotic liquid handler (e.g., a FLIPR or FDSS), add 5 µL of the compound solution to the cell plate.

  • Agonist Addition and Signal Detection:

    • Prepare a stock solution of this compound in assay buffer. The final concentration in the well should be at the EC₂₀ to EC₅₀ range to allow for the detection of both PAMs and NAMs. A typical starting concentration would be 10 µM.

    • After a 2-5 minute pre-incubation with the compounds, add 5 µL of the this compound solution to each well using the liquid handler.

    • Immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the controls on each plate. The activity of test compounds is often expressed as a percentage of the response to a maximal concentration of this compound or as a percentage inhibition relative to the antagonist control.

Representative Data: Calcium Flux Assay

Compound TypeConcentrationAgonist% Response (relative to max agonist)
This compound (EC₅₀)10 µM-50%
Test Compound (NAM)10 µM10 µM this compound15%
Test Compound (PAM)10 µM10 µM this compound85%
NBQX (Antagonist)30 µM10 µM this compound5%
Voltage-Sensitive Dye (VSD) Assay

This assay measures changes in membrane potential upon AMPA receptor activation. It is a more universal method as it does not depend on the calcium permeability of the receptor.[4]

Experimental Protocol: Voltage-Sensitive Dye Assay

  • Cell Culture and Plating:

    • Follow the same procedure as for the calcium flux assay, using a cell line stably expressing the AMPA receptor subtype of interest.

  • Dye Loading:

    • Prepare a loading solution with a voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's protocol.

    • Remove the culture medium and add 20 µL of the VSD loading solution to each well.

    • Incubate the plates for 45-60 minutes at room temperature in the dark.

  • Compound and Agonist Addition:

    • This can be performed as a single addition or two separate additions. For screening for modulators, a pre-incubation with the compound is recommended.

    • Prepare compound plates as described for the calcium flux assay.

    • Using a robotic liquid handler, add 5 µL of the compound solution to the cell plate and incubate for 2-5 minutes.

    • Add 5 µL of this compound solution (at a final concentration around its EC₅₀, e.g., 10-20 µM).

  • Signal Detection and Data Analysis:

    • Immediately measure the change in fluorescence intensity upon agonist addition using a plate reader equipped for VSD assays (e.g., excitation at 530 nm, emission at 565 nm).

    • Data analysis is similar to the calcium flux assay, with the change in fluorescence reflecting membrane depolarization.

Representative Data: Voltage-Sensitive Dye Assay

Compound TypeConcentrationAgonistΔ Fluorescence (arbitrary units)
Vehicle-15 µM this compound5000
Test Compound (NAM)10 µM15 µM this compound1200
Test Compound (PAM)10 µM15 µM this compound8500
NBQX (Antagonist)30 µM15 µM this compound500

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by this compound leads to the influx of Na⁺ (and Ca²⁺ in GluA2-lacking receptors), causing membrane depolarization. This initial event triggers a cascade of downstream signaling pathways that are crucial for synaptic plasticity. Key downstream effectors include Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[[“]][8] These kinases phosphorylate AMPA receptor subunits and associated proteins, modulating channel conductance, trafficking, and synaptic localization.[[“]][8][9][10] Scaffolding proteins like GRIP1 and PICK1 also play a critical role in the trafficking and stabilization of AMPA receptors at the synapse.[11][12][13][14]

AMPA_Receptor_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AMPA_R AMPA Receptor (GluA1/2/3/4) GRIP1 GRIP1 AMPA_R->GRIP1 Interacts with (stabilization) PICK1 PICK1 AMPA_R->PICK1 Interacts with (internalization) Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens channel Trafficking Receptor Trafficking (Insertion/Internalization) GRIP1->Trafficking PICK1->Trafficking PSD95 PSD-95 PSD95->AMPA_R Anchors RS_AMPA This compound RS_AMPA->AMPA_R Binds to Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Na_Ca_Influx->CaMKII Activates via Ca2+ Depolarization->CaMKII Activates Phosphorylation Phosphorylation of AMPA-R Subunits CaMKII->Phosphorylation PKA PKA PKA->Phosphorylation PKC PKC PKC->Phosphorylation Phosphorylation->AMPA_R Modulates Phosphorylation->Trafficking Regulates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Trafficking->Synaptic_Plasticity Leads to HTS_Workflow Assay_Dev Assay Development (e.g., Calcium Flux or VSD) Plate_Prep Cell Plating & Reagent Preparation Assay_Dev->Plate_Prep Compound_Screen Primary HTS Campaign (Single Concentration) Plate_Prep->Compound_Screen Data_Analysis Data Analysis & Hit Identification Compound_Screen->Data_Analysis Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Data_Analysis->Dose_Response Secondary_Assay Secondary & Orthogonal Assays (e.g., Electrophysiology) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR

References

Application Notes and Protocols for Utilizing (RS)-AMPA in In Vitro Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a potent and selective synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptor. As the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS), AMPA receptors are crucial for understanding fundamental neurophysiological processes, including synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor function is implicated in numerous neurological and psychiatric disorders, making them a key target for drug development.

These application notes provide a comprehensive guide for the use of this compound in in vitro preparations, such as brain slices and primary neuronal cultures, to investigate synaptic transmission. Detailed protocols for electrophysiological and calcium imaging studies are provided, along with quantitative data and visual guides to experimental workflows and signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the effective concentrations and observed effects of this compound in various in vitro experimental settings. This data is intended to serve as a starting point for experimental design.

Preparation TypeThis compound ConcentrationDuration of ApplicationObserved EffectReference
Rat Hippocampal CA1 Pyramidal Neurons (Slice)10 µMContinuous PerfusionInduction of a large depolarizing current, occluded by NBQX (20 µM).[1][1]
Rat Cortical Slices3.5 µM (EC50)Not SpecifiedElectrophysiological response (depolarization).[2][2]
Cultured Rat Spinal and Brainstem Neurons10 µMNot SpecifiedSmall depolarizations (3-7 mV).[3][3]
Cultured Rat Spinal and Brainstem Neurons100 µMNot SpecifiedLarger depolarizations (4-33 mV).[3][3]
Rat Primary Cortical Neurons100 µMNot SpecifiedIncrease in intracellular Ca2+ concentration ([Ca2+]i).[4][4]
Human Cerebral Cortical Slices0.1 - 1 µMNot SpecifiedPotentiation of the PI turnover response to ACPD and QA.[5][5]
Human Cerebral Cortical Slices10 µMNot SpecifiedInhibition of PI turnover stimulated by QA.[5][5]

Mandatory Visualizations

Signaling Pathway of AMPA Receptor Activation

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate/(RS)-AMPA Glutamate/(RS)-AMPA AMPAR AMPA Receptor Glutamate/(RS)-AMPA->AMPAR Binds to Na_ion Na+ Influx AMPAR->Na_ion Opens channel Ca_ion Ca2+ Influx (for Ca2+-permeable AMPARs) AMPAR->Ca_ion Opens channel Depolarization Membrane Depolarization Na_ion->Depolarization Ca_downstream Downstream Ca2+ Signaling Cascades Ca_ion->Ca_downstream NMDA_activation NMDA Receptor Activation (removal of Mg2+ block) Depolarization->NMDA_activation VGCC_activation Voltage-Gated Ca2+ Channel Activation Depolarization->VGCC_activation NMDA_activation->Ca_downstream VGCC_activation->Ca_downstream

Caption: AMPA Receptor Signaling Pathway.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis slice_prep Acute Brain Slice Preparation slice_transfer Transfer Slice to Recording Chamber slice_prep->slice_transfer acsf_prep Prepare Artificial Cerebrospinal Fluid (aCSF) acsf_prep->slice_transfer pipette_prep Pull and Fill Patch Pipette giga_seal Obtain Gigaohm Seal pipette_prep->giga_seal cell_selection Identify Target Neuron (e.g., Pyramidal Cell) slice_transfer->cell_selection cell_selection->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Synaptic Activity whole_cell->baseline_rec ampa_app Bath Apply this compound baseline_rec->ampa_app record_response Record AMPA-Evoked Currents/Potentials ampa_app->record_response washout Washout with aCSF record_response->washout data_analysis Analyze Current/Voltage Traces (Amplitude, Frequency, Kinetics) washout->data_analysis

Caption: Electrophysiology Experimental Workflow.

Experimental Workflow: Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_experiment Experiment cluster_analysis Data Analysis cell_prep Prepare Neuronal Culture or Acute Slice dye_loading Load with Ca2+ Indicator (e.g., Fura-2 AM) cell_prep->dye_loading wash Wash to Remove Excess Dye dye_loading->wash mount Mount on Microscope Stage wash->mount baseline_img Acquire Baseline Fluorescence Images mount->baseline_img ampa_app Apply this compound baseline_img->ampa_app record_fluorescence Record Changes in Fluorescence ampa_app->record_fluorescence washout Washout with Imaging Buffer record_fluorescence->washout ratio_calc Calculate Fluorescence Ratio (e.g., 340/380 nm for Fura-2) washout->ratio_calc quantify Quantify Changes in Intracellular Ca2+ ratio_calc->quantify

Caption: Calcium Imaging Experimental Workflow.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices

This protocol details the steps for recording this compound-evoked currents from neurons in acute brain slices.

1. Solutions and Reagents:

  • Slicing Solution (ice-cold and carbogenated with 95% O2 / 5% CO2):

    • Sucrose-based or NMDG-based protective cutting solutions are recommended for optimal slice health.

  • Artificial Cerebrospinal Fluid (aCSF) (carbogenated with 95% O2 / 5% CO2):

    • (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2.

  • Internal Pipette Solution:

    • (in mM): 135 K-Gluconate, 4 KCl, 2 NaCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 0.4 EGTA. pH adjusted to 7.2-7.3 with KOH, osmolarity 280-290 mOsm.

  • This compound Stock Solution:

    • Prepare a concentrated stock solution (e.g., 10 mM) in water or a suitable buffer. Store at -20°C.

2. Acute Brain Slice Preparation:

  • Anesthetize and decapitate a rodent (e.g., rat or mouse) according to approved animal care protocols.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.

  • Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) of the desired brain region (e.g., hippocampus).

  • Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, then at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Using an infrared differential interference contrast (IR-DIC) microscope, identify a healthy-looking neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).

  • Pull a borosilicate glass pipette with a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach the selected neuron with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

  • After achieving a stable giga-seal, apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording.

  • In voltage-clamp mode, hold the neuron at a membrane potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

  • Record a stable baseline of spontaneous or evoked synaptic activity.

  • To study the effect of this compound, bath-apply the desired concentration (e.g., 10 µM) diluted in aCSF.

  • Record the inward current induced by this compound.

  • To confirm the specificity of the response, co-apply an AMPA receptor antagonist like NBQX or CNQX.

  • Wash out the this compound with aCSF and monitor the return of the holding current to baseline.

4. Data Analysis:

  • Measure the amplitude of the this compound-induced inward current relative to the baseline holding current.

  • Analyze the kinetics of the current (e.g., rise time, decay time constant).

  • Compare the responses at different concentrations of this compound to generate a dose-response curve.

Protocol 2: Calcium Imaging in Primary Neuronal Cultures

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound application using the ratiometric fluorescent indicator Fura-2 AM.

1. Solutions and Reagents:

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Fura-2 AM Stock Solution:

    • Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO to make a 1 mM stock solution. Store protected from light and moisture at -20°C.

  • Pluronic F-127 (optional but recommended):

    • 20% solution in DMSO to aid in the dispersion of Fura-2 AM in aqueous media.

  • This compound Stock Solution:

    • 10 mM stock in water.

2. Cell Preparation and Dye Loading:

  • Plate primary neurons on glass-bottom dishes or coverslips coated with a suitable substrate (e.g., poly-L-lysine). Culture the neurons for the desired number of days in vitro (DIV).

  • Prepare the loading solution by diluting the Fura-2 AM stock solution into the imaging buffer to a final concentration of 2-5 µM. The addition of a small amount of Pluronic F-127 (final concentration ~0.02%) can improve loading efficiency.

  • Remove the culture medium from the neurons and wash gently with the imaging buffer.

  • Incubate the neurons in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • After incubation, wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark before imaging.

3. Calcium Imaging:

  • Mount the coverslip with the loaded neurons onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Continuously perfuse the cells with imaging buffer.

  • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.

  • Acquire a stable baseline of the 340/380 nm fluorescence ratio for several minutes.

  • Apply this compound at the desired concentration (e.g., 100 µM) to the perfusion buffer.

  • Record the change in the 340/380 nm fluorescence ratio. An increase in intracellular calcium will lead to an increase in the 340 nm fluorescence and a decrease in the 380 nm fluorescence, resulting in an increased 340/380 ratio.

  • After observing the response, wash out the this compound with the imaging buffer and monitor the return of the fluorescence ratio to baseline.

4. Data Analysis:

  • For each cell or region of interest (ROI), calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

  • Normalize the ratio data to the baseline to represent the change in [Ca2+]i (ΔF/F0).

  • The Grynkiewicz equation can be used to convert the fluorescence ratio to an absolute intracellular calcium concentration, although this requires calibration.

  • Quantify the peak amplitude of the calcium response and its duration.

References

Troubleshooting & Optimization

How to improve (RS)-AMPA stability in experimental solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (RS)-AMPA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the desired concentration and the experimental application.

  • Water: this compound is soluble in water up to 10 mM with gentle warming.[1][2][3] The hydrobromide salt of this compound offers enhanced water solubility.[4][5]

  • DMSO: For higher concentrations, DMSO is a suitable solvent. This compound hydrochloride is soluble in DMSO up to approximately 125 mg/mL (~561 mM) with ultrasonication.[6]

  • PBS: this compound monohydrate is soluble in PBS at 7.14 mg/mL (~35 mM).[7]

Q2: How should I store my this compound stock solutions to ensure stability?

A2: Proper storage is crucial for maintaining the potency of your this compound solutions.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into single-use volumes.[2]

  • Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

  • Protection from Light: For solutions prepared with this compound monohydrate, storage protected from light and under nitrogen is recommended.[7]

Q3: Can I use this compound solutions that have been stored for a long time?

A3: It is recommended to use freshly prepared solutions whenever possible, especially for in vivo experiments.[8] For stock solutions, adhere to the recommended storage durations (-20°C for up to one month, -80°C for up to six months). If you observe any precipitation or discoloration in your stored solution, it is best to discard it and prepare a fresh batch.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific studies on the degradation of this compound are limited, potential pathways can be inferred from the chemistry of its isoxazole (B147169) ring.

  • Photodegradation: Isoxazole compounds can undergo photodegradation upon exposure to UV light.[1][5][6][7][9] It is advisable to protect solutions from direct light, especially during long experiments.

  • Hydrolysis and Oxidation: The isoxazole ring is generally stable against acids and bases.[10] However, enzymatic opening of the isoxazole ring has been observed in metabolic studies of other isoxazole-containing compounds, which could be a consideration in long-term cell culture experiments.[3][11]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solution
Symptom Possible Cause Suggested Solution
This compound powder does not fully dissolve in water.The concentration exceeds the solubility limit.1. Try gentle warming of the solution.[1][2][3] 2. Use sonication to aid dissolution. 3. Consider using the more water-soluble hydrobromide salt of this compound.[4][5]
A previously clear solution becomes cloudy or shows precipitate after storage.The solution may be supersaturated, or the compound is precipitating out at a lower temperature.1. Gently warm the solution before use to redissolve the precipitate. 2. Ensure the storage concentration is within the solubility limits for the storage temperature.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.The final concentration of DMSO may be too low to maintain solubility, causing the compound to crash out.1. Increase the final percentage of DMSO in the working solution if experimentally permissible. 2. Prepare the working solution by adding the aqueous buffer to the DMSO stock solution slowly while vortexing.
Issue 2: Weak or No Biological Response to this compound Application
Symptom Possible Cause Suggested Solution
Application of this compound at a standard concentration produces a smaller than expected effect.1. Degradation of the this compound stock solution. 2. Inaccurate concentration of the working solution. 3. Desensitization of AMPA receptors.1. Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[2] 2. Verify the calculations for the preparation of the working solution. 3. In electrophysiology, co-application with a positive allosteric modulator like cyclothiazide (B1669527) (CTZ) can reduce desensitization.
No response is observed upon application of this compound.1. Complete degradation of the compound. 2. Issues with the experimental preparation (e.g., unhealthy cells, poor recording conditions). 3. Presence of an AMPA receptor antagonist.1. Prepare a fresh stock and working solution. 2. Verify the health and responsiveness of your experimental system using a known agonist. 3. Ensure that no antagonists are present in your experimental solutions unless intended.
Issue 3: High Variability in Experimental Results
Symptom Possible Cause Suggested Solution
The response to this compound varies significantly between experiments or preparations.1. Inconsistent preparation of this compound solutions. 2. Biological variability in AMPA receptor expression or subunit composition.[12] 3. For electrophysiology, variations in recording parameters (e.g., membrane potential).[4] 4. Presence of transmembrane AMPA receptor regulatory proteins (TARPs) can alter receptor pharmacology.[13][14]1. Adhere strictly to a standardized protocol for solution preparation. 2. Be aware of potential biological variability and use appropriate controls. Use a sufficient number of replicates to account for this. 3. Maintain consistent electrophysiological recording parameters between experiments. 4. Acknowledge the potential influence of TARPs on your results, especially when working with different cell types or brain regions.

Quantitative Data Summary

Compound Form Solvent Maximum Concentration Notes
This compoundWater10 mM (1.86 mg/mL)Gentle warming may be required.[1][3]
This compound HydrobromideWater10 mM (2.67 mg/mL)More water-soluble form.[4]
This compound HydrochlorideDMSO~561 mM (~125 mg/mL)Ultrasonication may be needed.[6]
This compound MonohydratePBS~35 mM (7.14 mg/mL)[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
  • Weighing: Accurately weigh the required amount of this compound powder (MW: 186.17 g/mol ) for your desired volume. For 1 mL of a 10 mM solution, you will need 1.86 mg.

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile water.

  • Warming and Vortexing: Gently warm the solution (e.g., in a 37°C water bath) and vortex intermittently until the powder is completely dissolved.

  • Sterilization (Optional but Recommended): For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter.[2]

  • Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Preparation of a Working Solution of this compound in Artificial Cerebrospinal Fluid (aCSF)
  • Prepare aCSF: Prepare your desired aCSF solution. A common recipe includes (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble the aCSF with 95% O2 / 5% CO2.

  • Thaw Stock Solution: Thaw an aliquot of your this compound stock solution (e.g., 10 mM in water).

  • Dilution: Dilute the stock solution to the final desired working concentration in the bubbled aCSF. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of aCSF.

  • Use Promptly: Use the freshly prepared working solution for your experiment on the same day.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., Water, DMSO) weigh->dissolve warm_vortex Gentle Warming & Vortexing dissolve->warm_vortex stock 10 mM Stock Solution warm_vortex->stock aliquot Aliquot & Store (-20°C / -80°C) stock->aliquot thaw Thaw Aliquot aliquot->thaw For Experiment dilute Dilute in Buffer (e.g., aCSF, Media) thaw->dilute working Working Solution dilute->working apply Apply to Cells/Tissue working->apply

Caption: Workflow for preparing stable this compound solutions.

troubleshooting_logic start Weak or No Response to this compound check_solution Is the solution freshly prepared from a properly stored stock? start->check_solution sol_no No check_solution->sol_no No sol_yes Yes check_solution->sol_yes Yes check_prep Is the experimental preparation healthy? prep_no No check_prep->prep_no No prep_yes Yes check_prep->prep_yes Yes check_conc Are the solution calculations correct? conc_no No check_conc->conc_no No conc_yes Yes check_conc->conc_yes Yes check_antagonist Is an antagonist present? ant_yes Yes check_antagonist->ant_yes Yes ant_no No check_antagonist->ant_no No action_remake Action: Prepare fresh solution & re-aliquot stock. sol_no->action_remake sol_yes->check_prep action_validate_prep Action: Validate preparation with a known agonist. prep_no->action_validate_prep prep_yes->check_conc action_recalculate Action: Recalculate and remake working solution. conc_no->action_recalculate conc_yes->check_antagonist action_remove_ant Action: Remove antagonist from buffer. ant_yes->action_remove_ant action_investigate Action: Investigate biological variability (e.g., receptor density). ant_no->action_investigate

Caption: Troubleshooting logic for weak this compound responses.

AMPA_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AMPA This compound AMPAR AMPA Receptor (GluA1-4 subunits) AMPA->AMPAR Binds to Na_influx Na+ Influx AMPAR->Na_influx Opens channel Ca_influx Ca2+ Influx (if GluA2-lacking) AMPAR->Ca_influx Depolarization Depolarization Na_influx->Depolarization LTP LTP Depolarization->LTP Plasticity Synaptic Plasticity Ca_influx->Plasticity LTD LTD Plasticity->LTD Plasticity->LTP

Caption: Simplified AMPA receptor signaling pathway.

References

Technical Support Center: (RS)-AMPA Usage & Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (RS)-AMPA in experimental settings. The primary focus is on achieving desired receptor activation while mitigating the risk of excitotoxicity, a common challenge in glutamatergic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is concentration optimization critical?

This compound is a potent synthetic agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system.[1] While it is an invaluable tool for studying glutamatergic signaling, excessive stimulation of AMPA receptors can lead to excitotoxicity. This pathological process involves neuronal damage and death resulting from prolonged receptor activation, excessive calcium influx, and the initiation of downstream cell death pathways.[2][3][4] Therefore, carefully optimizing the this compound concentration is critical to ensure that experimental outcomes are due to physiological receptor modulation rather than pathological, toxic effects.

Q2: What are the primary mechanisms of AMPA receptor-mediated excitotoxicity?

AMPA receptor-mediated excitotoxicity is primarily driven by an excessive influx of cations, particularly Ca²⁺, into the neuron.[2] While most AMPA receptors have low calcium permeability due to the presence of the GluA2 subunit, a subpopulation of Ca²⁺-permeable AMPA receptors (CP-AMPARs) lacking this subunit exists.[5][6] Overstimulation by agonists like this compound leads to:

  • Massive Ca²⁺ Influx: Primarily through CP-AMPARs, leading to a breakdown of intracellular calcium homeostasis.[2][7]

  • Activation of Degradative Enzymes: Elevated intracellular Ca²⁺ activates proteases like calpains and signaling kinases such as c-Jun N-terminal kinase (JNK), which contribute to cellular damage.[8][9]

  • Mitochondrial Dysfunction: Calcium overload in mitochondria impairs energy production and increases the generation of reactive oxygen species (ROS), leading to oxidative stress.

  • Initiation of Cell Death Pathways: The combination of these insults activates apoptotic and necrotic cell death programs, culminating in neuronal loss.[7]

Q3: What are the initial signs of excitotoxicity in cell cultures?

Early indicators of excitotoxicity can be observed morphologically and biochemically. Morphological changes include cell body swelling, vacuolization in nerve terminals, and neurite degeneration.[10] Biochemically, cell membrane integrity is compromised, which can be detected using assays that measure the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium or the uptake of membrane-impermeant dyes like propidium (B1200493) iodide (PI) by dying cells.[7][11]

Q4: What is a good starting concentration range for this compound in my model system?

The optimal concentration of this compound is highly dependent on the experimental model, cell type, neuronal maturity, and exposure duration. A concentration that is effective in one system may be highly toxic in another. The table below provides empirically derived starting points from various studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Experimental ModelTypical Concentration RangeKey Considerations
Cultured Cortical Neurons25 µM - 500 µMSensitivity increases with days in vitro (DIV).[12] High concentrations (>100 µM) may be needed to overcome receptor desensitization.
Hippocampal Slice Cultures1 µM - 30 µMThe EC₅₀ for toxicity can be as low as ~8 µM for a 24-hour exposure.[11]
Cultured Cerebellar Granule Neurons10 µM - 50 µM (with CTZ)These neurons often require a positive allosteric modulator like cyclothiazide (B1669527) (CTZ) to block desensitization and reveal toxic effects.[7]
Cultured Oligodendrocytes~10 µM (with CTZ)Similar to cerebellar neurons, co-treatment with CTZ (100 µM) is often used to induce excitotoxicity.[9]
Electrophysiology (Brain Slices)1 µM - 100 µMFor measuring currents, lower concentrations (e.g., 10 µM) are often sufficient to induce a large depolarizing current.[1]

Q5: How does exposure time influence this compound-induced excitotoxicity?

Exposure time is a critical factor. Longer exposure periods generally lead to increased cell death, even at lower concentrations. For example, in cortical neuron cultures, a 6-hour exposure to 500 µM AMPA resulted in partial toxicity, whereas in hippocampal slices, a 24-hour exposure to as low as 8 µM AMPA was sufficient to cause significant cell death.[11][12] It is crucial to perform time-course experiments in addition to dose-response studies to establish an experimental window where the desired physiological effects can be observed without inducing widespread cell death.

Troubleshooting Guides

Problem: I am observing widespread cell death even at low this compound concentrations.

  • Possible Cause 1: Blocked Receptor Desensitization. AMPA receptors naturally desensitize within milliseconds of agonist binding, which is a key neuroprotective mechanism. If your experimental medium contains substances that block this process (e.g., cyclothiazide, CTZ), the ion channels remain open longer, leading to massive ion influx and severe toxicity at much lower agonist concentrations.[7][12] In cultured cortical neurons, adding 50 µM CTZ increased cell death from minimal levels to 77% with just 25 µM AMPA.[12]

    • Solution: Verify that no positive allosteric modulators are present unless explicitly intended for the experimental design. If they are required, perform a full dose-response curve for this compound in the presence of the modulator to find a new, lower working concentration.

  • Possible Cause 2: Developmental Stage of Neurons. The susceptibility of neurons to excitotoxicity changes as they mature. For instance, cortical neurons at 12 days in vitro (DIV) are significantly more vulnerable to AMPA-induced toxicity than neurons at 5 DIV.[12] Similarly, glutamate-induced cell death in iPSC-derived neurons is often not measurable until DIV 14.[3][4]

    • Solution: Standardize the maturation state (e.g., DIV) of your cultures for all experiments. If working with a new cell type or maturation protocol, re-evaluate the toxic concentration range.

  • Possible Cause 3: High Expression of Ca²⁺-Permeable AMPA Receptors (CP-AMPARs). Your specific cell type or culture condition may favor the expression of GluA2-lacking AMPA receptors, which are highly permeable to calcium and thus confer greater vulnerability to excitotoxicity.[2][5]

    • Solution: If you suspect this is the case, you can pharmacologically confirm it by testing whether specific CP-AMPAR antagonists can reduce the toxicity. Characterizing the AMPA receptor subunit expression in your model via qPCR or Western blot can also provide valuable insights.[13]

Problem: I am not observing any effect with this compound.

  • Possible Cause 1: Rapid Receptor Desensitization. The most common reason for a lack of a sustained effect is rapid receptor desensitization. The response to this compound may be too transient to be detected by slow-readout assays like cell viability measured 24 hours later.[12]

    • Solution: For functional assays, consider using a positive allosteric modulator like cyclothiazide (CTZ) at a concentration (e.g., 50-100 µM) known to inhibit desensitization.[9][12] Be aware this will dramatically increase the risk of excitotoxicity, so the this compound concentration must be lowered accordingly. For electrophysiological recordings, fast application of the agonist is essential to observe the peak response.

  • Possible Cause 2: Indirect Toxicity Mechanism. At certain developmental stages, AMPA-induced toxicity is not direct but occurs secondarily through depolarization that activates NMDA receptors.[12] If your goal is to study direct AMPA toxicity, but your system is not yet mature enough, the direct toxic pathway may not be active.

    • Solution: To isolate direct AMPA receptor effects, include an NMDA receptor antagonist like MK-801 or D-AP5 in your experiments.[4][12] If toxicity is blocked, it indicates an NMDA receptor-dependent mechanism.

  • Possible Cause 3: Sub-optimal Assay or Timepoint. Excitotoxic cell death is a process that evolves over several hours. Measuring viability too early may fail to capture the extent of the damage.

    • Solution: Perform a time-course experiment, assessing cell viability at multiple time points after this compound application (e.g., 6, 12, 24, and 48 hours) to identify the optimal endpoint for your model.

Experimental Protocols & Data

Protocol: Determining the Excitotoxic Threshold of this compound in Primary Neuronal Cultures

Objective: To determine the concentration of this compound that causes 50% cell death (TC₅₀) in a neuronal culture model over a 24-hour exposure period.

Materials:

  • Mature primary neuronal cultures (e.g., cortical or hippocampal neurons at DIV 12-14) plated in 96-well plates.

  • This compound stock solution (e.g., 10 mM in water).[14]

  • Culture medium appropriate for the neuronal type.

  • A cytotoxicity assay kit (e.g., LDH release assay or MTT assay).[7][8][12]

Procedure:

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 500 µM (e.g., 0, 1, 5, 10, 25, 50, 100, 250, 500 µM).

  • Treatment: Carefully remove half of the existing medium from each well of the 96-well plate and replace it with an equal volume of the corresponding treatment medium. This minimizes mechanical stress on the neurons. Assign at least 3-6 replicate wells for each concentration.

  • Incubation: Return the plate to a 37°C, 5% CO₂ incubator and incubate for 24 hours.[8]

  • Cytotoxicity Assessment (Example using LDH Assay):

    • Prepare a "Maximum LDH Release" control by adding a lysis solution (provided with most kits) to a set of untreated wells 1 hour before the end of the incubation.

    • At the 24-hour mark, carefully collect a sample of the culture supernatant from each well.

    • Perform the LDH assay on the supernatant samples according to the manufacturer's protocol. This typically involves adding a reaction mixture and measuring absorbance at a specific wavelength.

  • Data Analysis:

    • Average the absorbance readings for your replicate wells.

    • Calculate the percentage of cytotoxicity for each this compound concentration using the formula: % Cytotoxicity = 100 * [(Experimental Value - Vehicle Control) / (Maximum Release - Vehicle Control)]

    • Plot % Cytotoxicity versus the logarithm of the this compound concentration.

    • Use non-linear regression (e.g., a sigmoidal dose-response curve fit) to calculate the TC₅₀ value.

Table 2: Common Assays for Measuring Excitotoxicity
Assay NamePrincipleWhat It Measures
LDH Release Assay Lactate Dehydrogenase (LDH) is a cytosolic enzyme released into the medium upon plasma membrane damage. The assay measures LDH enzymatic activity.Loss of membrane integrity (necrosis or late apoptosis).[7]
MTT / XTT Assay Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (e.g., MTT) into a colored formazan (B1609692) product.Metabolic activity, used as an indicator of cell viability.[8][12]
Propidium Iodide (PI) Staining PI is a fluorescent nuclear stain that cannot cross the membrane of live cells. It enters cells with compromised membranes and intercalates with DNA.Loss of membrane integrity; allows for quantification of dead cells via fluorescence microscopy or flow cytometry.[7][11]
TUNEL Assay Detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA strands.DNA fragmentation during apoptosis.
Caspase Activity Assays Measures the activity of caspases, which are key proteases that execute the apoptotic program.Activation of apoptotic signaling pathways.

Visualizations

Excitotoxicity_Pathway cluster_input Trigger cluster_receptor Receptor Activation cluster_downstream Downstream Effectors cluster_output Outcome AMPA This compound AMPAR AMPA Receptor (especially CP-AMPARs) AMPA->AMPAR Binds & Activates Ca_Influx Massive Ca²⁺ Influx AMPAR->Ca_Influx Opens Channel Mito Mitochondrial Dysfunction Ca_Influx->Mito Enzymes Enzyme Activation (Calpains, JNK) Ca_Influx->Enzymes ROS ROS Production Mito->ROS Death Neuronal Death (Apoptosis / Necrosis) Mito->Death Apoptosis Enzymes->Death Degradation ROS->Death Oxidative Stress

Caption: Signaling pathway of AMPA receptor-mediated excitotoxicity.

Experimental_Workflow start 1. Prepare Model System (e.g., Neuronal Cultures) dose_response 2. Perform Dose-Response Study (e.g., 0.1 µM to 500 µM AMPA) start->dose_response time_course 3. Perform Time-Course Study (e.g., 6, 12, 24, 48 hours) dose_response->time_course Optional but Recommended assess 4. Assess Cell Viability / Toxicity (LDH, MTT, or PI Assay) dose_response->assess time_course->assess analyze 5. Analyze Data (Calculate TC₅₀) assess->analyze select 6. Select Optimal Concentration (Sub-toxic range for experiments) analyze->select

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Unexpected Results with this compound? ExcessDeath Problem: Excessive Cell Death Start->ExcessDeath Yes NoEffect Problem: No Observable Effect Start->NoEffect No Cause1A Cause: Blocked Desensitization? (e.g., presence of CTZ) ExcessDeath->Cause1A Cause1B Cause: Neurons too Mature/Sensitive? ExcessDeath->Cause1B Solution1 Solution: Remove modulators or lower This compound concentration drastically. Cause1A->Solution1 Cause1B->Solution1 Cause2A Cause: Rapid Desensitization? NoEffect->Cause2A Cause2B Cause: Assay Timepoint Too Early? NoEffect->Cause2B Solution2 Solution: Consider adding CTZ (with caution) or run a time-course experiment. Cause2A->Solution2 Cause2B->Solution2

References

Technical Support Center: (RS)-AMPA Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with (RS)-AMPA not inducing a current in patch-clamp experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am applying this compound to my patched cell, but I am not observing any inward current. What are the possible reasons?

Answer: Several factors, ranging from experimental setup to cellular health and pharmacology, can lead to a lack of this compound-induced current. Here is a systematic troubleshooting guide to help you identify the issue:

Step 1: Verify the integrity of your patch-clamp setup.

  • Seal Resistance: A high-resistance seal (GΩ seal) is crucial for resolving small currents. If the seal is leaky, the current may be too small to detect.

  • Pipette and Solutions: Ensure your pipette solution is free of debris and has the correct osmolarity.[1][2] Debris can clog the pipette tip, and mismatched osmolarity can affect cell health.[3]

  • Pressure System: An improperly functioning pressure system can prevent the formation of a good seal.[1][2] Check for leaks in the tubing and ensure the seals in your pipette holder are intact.[2]

  • Electrical Noise: Excessive electrical noise can obscure small currents. Identify and eliminate sources of noise in your setup.[3]

Step 2: Assess the health of the cell.

  • Resting Membrane Potential (RMP): Healthy neurons typically have an RMP between -60 mV and -80 mV. A depolarized RMP (e.g., -40 mV) may indicate a poor-quality recording or an unhealthy cell, which can lead to the inactivation of channels.[4]

  • Visual Appearance: The cell should have a smooth, clear appearance under the microscope. An irregular or granular appearance can be a sign of poor cell health.[5]

Step 3: Check your experimental solutions and drug application.

  • This compound Solution: Confirm the concentration and integrity of your this compound stock solution. It is advisable to prepare fresh aliquots.

  • Solution Exchange: Ensure your drug delivery system allows for rapid and complete exchange of the extracellular solution around the cell. A slow or incomplete application of this compound may not be sufficient to elicit a detectable current.[6]

  • Holding Potential: For recording AMPA receptor-mediated currents, the cell should be voltage-clamped at a negative potential, typically between -70 mV and -80 mV, to ensure a sufficient driving force for inward cationic currents.[7][8]

Step 4: Consider the properties of AMPA receptors.

  • Receptor Desensitization: AMPA receptors can desensitize rapidly in the continued presence of an agonist.[8][9][10] If the application of this compound is too slow, the receptors may desensitize before a significant current can be measured. To mitigate this, consider using a rapid application system or including a positive allosteric modulator like cyclothiazide (B1669527) (CTZ) to reduce desensitization.[11]

  • Receptor Expression: The cell type you are working with may have low expression levels of AMPA receptors. Verify from literature or previous experiments that your target cells are expected to express functional AMPA receptors.

  • Subunit Composition: The subunit composition of AMPA receptors influences their properties.[12][13] For example, the presence of the GluA2 subunit makes the receptor impermeable to calcium. While this doesn't prevent sodium influx, understanding the expected receptor subtypes in your cells is important.

Quantitative Data Summary

The following table provides typical quantitative parameters for whole-cell patch-clamp recordings of this compound-induced currents. These values can serve as a reference for your experiments.

ParameterTypical ValueNotes
This compound Concentration 10 µM - 1 mMThe optimal concentration depends on the cell type and receptor subtype.
Holding Potential -70 mV to -80 mVEnsures a sufficient driving force for inward currents.[7]
Pipette Resistance 3 - 7 MΩInfluences the quality of the seal and access resistance.[14]
Seal Resistance > 1 GΩCritical for resolving small currents.
Access Resistance < 25 MΩShould be monitored and compensated for to ensure accurate voltage clamp.
Expected Current Amplitude pA to nA rangeHighly dependent on receptor density and cell size.
Cyclothiazide (CTZ) Conc. 50 - 100 µMUsed to reduce AMPA receptor desensitization.[11]

Detailed Experimental Protocol: Whole-Cell Voltage-Clamp Recording of this compound Currents

This protocol outlines the key steps for recording this compound-induced currents from cultured neurons or acute brain slices.

1. Solution Preparation:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 25 glucose. Saturate with 95% O₂ / 5% CO₂.[8]

  • Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to 285-290 mOsm.[7]

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[14]

  • Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped in the tip.[14]

3. Establishing a Whole-Cell Recording:

  • Mount the pipette in the holder and apply positive pressure.[7][14]

  • Under visual guidance (e.g., DIC microscopy), approach the target cell with the pipette.[5]

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate GΩ seal formation. A brief, gentle suction can be applied if necessary.

  • Set the amplifier to voltage-clamp mode and apply a test pulse to monitor seal resistance.

  • After achieving a GΩ seal, apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Compensate for pipette capacitance and series resistance.

4. Recording this compound-Induced Currents:

  • Hold the cell at a membrane potential of -70 mV.[14]

  • Allow the cell to stabilize for a few minutes before starting the experiment.

  • Apply this compound using a rapid perfusion system.

  • Record the resulting inward current using appropriate data acquisition software.

  • To confirm the current is mediated by AMPA receptors, apply a specific antagonist such as CNQX (10 µM) or NBQX.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow cluster_setup Setup Checks cluster_cell Cell Health Checks cluster_solutions Solution & Application Checks cluster_receptors Receptor Property Checks start No this compound Current Observed check_setup Step 1: Verify Patch-Clamp Setup start->check_setup seal GΩ Seal? check_setup->seal Check... check_cell Step 2: Assess Cell Health rmp Healthy RMP? check_cell->rmp Check... check_solutions Step 3: Check Solutions & Drug Application ampa_conc Correct AMPA Conc.? check_solutions->ampa_conc Check... check_receptors Step 4: Consider Receptor Properties desens Desensitization Addressed? check_receptors->desens Check... resolve Current Observed seal->start No, Fix Seal pipette Clean Pipette/Solutions? seal->pipette Yes pipette->start No, Remake Pipette pressure Pressure System OK? pipette->pressure Yes pressure->start No, Fix System pressure->check_cell Yes rmp->start No, New Cell visual Good Visual Appearance? rmp->visual Yes visual->start No, New Cell visual->check_solutions Yes ampa_conc->start No, Remake Solution application Rapid Application? ampa_conc->application Yes application->start No, Improve System holding_v Correct Holding V? application->holding_v Yes holding_v->start No, Adjust V_hold holding_v->check_receptors Yes desens->start No, Use CTZ expression Sufficient Expression? desens->expression Yes expression->start No, Change Cell Type expression->resolve Yes

Caption: Troubleshooting workflow for absent this compound current.

AMPA Receptor Signaling Pathway

ampa_pathway ligand This compound / Glutamate (B1630785) receptor AMPA Receptor (GluA1-4 Subunits) ligand->receptor Binds to channel_opening Conformational Change & Channel Opening receptor->channel_opening desensitization Desensitization (Channel Closure) receptor->desensitization Prolonged Agonist Exposure Leads to ion_influx Na+ Influx (Ca2+ if no GluA2) channel_opening->ion_influx depolarization Membrane Depolarization (EPSP/EPSC) ion_influx->depolarization ctz Cyclothiazide (CTZ) ctz->receptor Reduces Desensitization

Caption: Simplified AMPA receptor activation and desensitization pathway.

References

Variability in experimental results with (RS)-AMPA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (RS)-AMPA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a racemic mixture of the potent synthetic agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] The active component is the (S)-enantiomer. It mimics the action of the endogenous neurotransmitter glutamate (B1630785), binding to and activating AMPA receptors, which are ionotropic glutamate receptors responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[2][3][4] Upon activation, the AMPA receptor ion channel opens, leading to the influx of cations such as Na+ and Ca2+ into the neuron, resulting in depolarization of the postsynaptic membrane.[5]

Q2: What concentration of this compound should I use in my experiments?

The optimal concentration of this compound can vary significantly depending on the experimental system and the specific research question. However, a general working concentration range is between 1 µM and 100 µM.[6] For instance, in cultured rat spinal and brainstem neurons, 10 µM to 100 µM this compound has been shown to cause dose-dependent depolarizations.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and assay.

Q3: How should I prepare and store this compound solutions?

For optimal results and to minimize variability, it is recommended to prepare this compound solutions fresh on the day of the experiment.[6] If storage is necessary, stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[7][8][9] When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[7][8] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully dissolved.[6] For cell culture experiments, sterile filtering the working solution through a 0.22 µm filter is recommended.[7]

Q4: What are the key differences between AMPA receptor subunits and how might this affect my results with this compound?

AMPA receptors are tetrameric assemblies of four subunits (GluA1-4).[4] The specific combination of these subunits dictates the receptor's functional properties, including ion permeability, kinetics, and pharmacology, which can lead to variability in experimental results.[4][10] For example, receptors lacking the edited GluA2 subunit are permeable to Ca2+, which can trigger downstream signaling cascades and potentially excitotoxicity.[4] The flip/flop splice variants of the subunits also influence the rate of desensitization.[11] Therefore, the cellular and subcellular expression pattern of different AMPA receptor subunits in your experimental model is a critical factor to consider.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in dose-response curves Inconsistent this compound solution preparation or storage. Repeated freeze-thaw cycles can degrade the compound.[7][8]Prepare fresh solutions for each experiment or aliquot stock solutions and store them properly at -20°C or -80°C.[6][7][8][9]
Variability in cell culture conditions. Factors such as cell passage number, density, and health can alter AMPA receptor expression and function.[12]Maintain consistent cell culture practices. Use cells within a defined passage number range and monitor cell health regularly.
Presence of allosteric modulators. Endogenous or exogenous allosteric modulators can alter the potency and efficacy of this compound.[3][13]Ensure the experimental buffer is free of confounding substances. If investigating modulators, use appropriate controls.
Low or no response to this compound application Low AMPA receptor expression. The cell type or tissue being studied may have low endogenous expression of AMPA receptors.Verify AMPA receptor expression using techniques like Western blot, qPCR, or immunohistochemistry. Consider using a system with known high AMPA receptor expression or a recombinant expression system.
Rapid receptor desensitization. AMPA receptors desensitize within milliseconds in the continued presence of an agonist, which can limit the measured response.[2][14]Use a rapid perfusion system for agonist application in electrophysiology experiments.[15] Consider co-application with a positive allosteric modulator like cyclothiazide (B1669527) (CTZ) to reduce desensitization.[16]
Incorrect pH of the experimental solution. Intracellular acidification can affect receptor function and the fluorescence of reporters like pHluorin.[17]Carefully control and monitor the pH of all experimental solutions.
Unexpected excitotoxicity Calcium permeability of AMPA receptors. If the AMPA receptors in your system lack the edited GluA2 subunit, they will be permeable to Ca2+, and prolonged stimulation can lead to excitotoxicity.[4]Determine the subunit composition of the AMPA receptors in your model. Use lower concentrations of this compound or shorter application times. Include an NMDA receptor antagonist if co-activation is a concern.
Presence of high-impact positive allosteric modulators. Some PAMs can cause convulsions and neurotoxicity at high doses.[3]If using a PAM, perform a careful dose-response analysis to find a concentration that potentiates the desired effect without causing toxicity.

Quantitative Data Summary

Table 1: EC50 Values for AMPA and its Analogs

AgonistEC50 (µM)Experimental SystemReference
This compound11-[6]
This compound12Homomeric GluA1-flop receptors in Xenopus oocytes[18]
This compound11Cultured rat spinal cord neurons[19]
This compound17Cultured rat cortical neurons[19]
(RS)-2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA)2.4Homomeric GluA1-flop receptors in Xenopus oocytes[18]
Kainate46Homomeric GluA1-flop receptors in Xenopus oocytes[18]
Glutamate296GluR2 channels in outside-out patches[20]
Quisqualate16.3GluR2 channels in outside-out patches[20]

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of this compound-Evoked Currents

This protocol is adapted from a method used to record AMPA receptor-mediated currents in rat hippocampal CA1 pyramidal neurons.[6]

  • Preparation: Prepare acute hippocampal slices from rats.

  • Recording Setup:

    • Place a slice in the recording chamber and continuously perfuse with artificial cerebrospinal fluid (aCSF) containing a GABA-A receptor antagonist (e.g., 20 µM gabazine) to isolate glutamatergic currents.

    • Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.

    • Hold the neuron at a membrane potential of -60 mV.

  • This compound Application:

    • Apply this compound (e.g., 10 µM) directly to the recording chamber during continuous perfusion.

    • Record the induced depolarizing current.

  • Antagonist Control:

    • To confirm the current is mediated by AMPA receptors, co-apply this compound with a selective AMPA receptor antagonist (e.g., 20 µM NBQX). A significant reduction or complete block of the current confirms AMPA receptor specificity.[6]

Visualizations

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RS_AMPA This compound AMPAR AMPA Receptor (GluA1-4) RS_AMPA->AMPAR Binds to Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Downstream Activates

Caption: Simplified signaling pathway of this compound activation of an AMPA receptor.

Experimental_Workflow Prep_Solution 1. Prepare this compound and Control Solutions Prep_System 2. Prepare Experimental System (e.g., Cell Culture, Slice) Prep_Solution->Prep_System Baseline 3. Establish Baseline Recording/Measurement Prep_System->Baseline Application 4. Apply this compound (and/or controls) Baseline->Application Record 5. Record Experimental Data (e.g., Current, Fluorescence) Application->Record Analysis 6. Data Analysis (e.g., Dose-Response Curve) Record->Analysis

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic Problem Inconsistent or Unexpected Results? Check_Reagent Verify this compound Solution Integrity Problem->Check_Reagent Reagent_OK Solution OK? Check_Reagent->Reagent_OK Check_System Assess Experimental System Health & Consistency System_OK System OK? Check_System->System_OK Check_Protocol Review Experimental Protocol Parameters Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Reagent_OK->Check_System Yes Remake Remake Solution Reagent_OK->Remake No System_OK->Check_Protocol Yes Standardize Standardize System (e.g., cell passage) System_OK->Standardize No Optimize Optimize Protocol (e.g., concentration) Protocol_OK->Optimize No Consult Consult Literature/ Support Protocol_OK->Consult Yes

Caption: A logical troubleshooting workflow for this compound experiments.

References

How to ensure consistent delivery of (RS)-AMPA in perfusion systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the consistent delivery of (RS)-AMPA in perfusion systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues users may encounter, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My this compound solution is precipitating in the reservoir or tubing. What is causing this and how can I fix it?

A1: Precipitation is a common problem that can block perfusion lines and lead to inconsistent delivery. The primary causes are related to the compound's solubility and the solution's environment.

  • Potential Causes:

    • Exceeding Solubility Limits: this compound has limited solubility in aqueous solutions. The hydrobromide salt form is more water-soluble. Standard this compound is soluble in water up to 10 mM, often requiring gentle warming to fully dissolve.[1][2]

    • Incorrect pH: The pH of your buffer is critical. If the pH is not optimal, the compound can fall out of solution.

    • Temperature Fluctuations: A decrease in temperature between your solution reservoir and the delivery point can reduce solubility and cause precipitation.

    • Concentrated Stock Freezing: If a highly concentrated stock solution is prepared and then frozen, the compound may not fully re-dissolve upon thawing.

  • Solutions & Troubleshooting Steps:

    • Verify Solution Preparation: Ensure you are not exceeding the 10 mM solubility limit in water. Gentle warming can aid dissolution.[1] For higher concentrations, consider using the more soluble hydrobromide salt.

    • Optimize pH: Check and adjust the pH of your buffer. While specific optimal pH can vary, ensuring the compound is fully protonated or deprotonated can enhance solubility.

    • Maintain Consistent Temperature: Use a heated stage or ensure the perfusion lines are insulated or maintained at the same temperature as the reservoir to prevent temperature drops.

    • Filter Before Use: After preparation, sterilize and remove any micro-precipitates by filtering the working solution through a 0.22 μm filter before introducing it to the perfusion system.[3][4]

    • Prepare Fresh Solutions: If possible, prepare solutions on the same day of the experiment to avoid issues related to long-term stability and freeze-thaw cycles.[1]

Q2: I'm observing variable or inconsistent biological responses (e.g., EPSCs) despite maintaining a constant pump speed. What could be the issue?

A2: Inconsistent biological effects are often due to fluctuations in the actual concentration of this compound reaching the cells or tissue, even with a stable perfusion rate.

  • Potential Causes:

    • Air Bubbles: Microbubbles in the perfusion line can cause intermittent delivery, leading to significant fluctuations in the dispensed concentration.

    • Compound Adsorption: this compound can adsorb to the surface of certain types of tubing (e.g., silicone), which lowers the effective concentration delivered to your sample.

    • Inaccurate Flow Rate: The pump may not be accurately calibrated, or the flow rate could be altered by variations in hydrostatic pressure or tubing compliance.

    • Solution Degradation: this compound in aqueous solutions can degrade over time, especially during long experiments at room temperature.

  • Solutions & Troubleshooting Steps:

    • Degas Your Solutions: Before the experiment, thoroughly degas all buffers and solutions to prevent bubble formation.

    • Use Low-Adsorption Tubing: Employ inert tubing materials such as PEEK or PTFE to minimize drug adsorption.

    • Calibrate the Perfusion System: Regularly calibrate your pump using the exact tubing and solution viscosity of your experiment. Measure the output over a set time to confirm the flow rate is accurate and consistent.

    • Ensure Solution Stability: Prepare fresh solutions for each experiment. For long-term experiments, keep the solution reservoir cool (e.g., on ice) and protected from light to minimize degradation. Stock solutions are stable for about one month at -20°C and up to six months at -80°C.[3][4]

Frequently Asked Questions (FAQs)

Q: What is the recommended method for preparing an this compound stock solution? A: It is recommended to first dissolve this compound in water, where it is soluble up to 10 mM.[1][2] Gentle warming may be required.[5] For some in vivo applications or less soluble forms, DMSO can be used to create a highly concentrated stock, which is then diluted into the aqueous experimental buffer.[6] Always filter the final working solution.[3][4]

Q: How long are this compound solutions stable? A: For best results, prepare solutions fresh on the day of use.[1] If you must store them, aliquot stock solutions to avoid repeated freeze-thaw cycles. Stored at -20°C, solutions are viable for up to one month; at -80°C, they can be stored for up to six months.[3][4]

Q: What concentrations of this compound are typically used in experiments? A: The working concentration varies by application. For cell culture and slice electrophysiology, concentrations typically range from 1 µM to 100 µM.[1] A 10 µM application is often sufficient to induce a large depolarizing current in neurons.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O₄[2]
Molecular Weight186.2 g/mol (hydrate)[2]
AppearanceA solid[2]
Purity≥95%[2]
Max Solubility (Water)10 mM[1][2]
Storage Temperature-20°C (as solid)[2][3]

Table 2: Stock Solution Stability

Storage TemperatureShelf LifeSource
-20°C1 month[3][4]
-80°C6 months[3][4]

Experimental Protocols

Protocol 1: Preparing a 10 mM Aqueous Stock Solution of this compound

  • Weigh Compound: Based on the batch-specific molecular weight found on the Certificate of Analysis, weigh the appropriate amount of this compound powder for your desired volume.

  • Initial Dissolution: Add 80% of your final volume of high-purity water to the powder.

  • Aid Solubilization: Gently warm the solution (e.g., in a 30-40°C water bath) and vortex or sonicate briefly until the solid is completely dissolved. Do not boil.

  • Final Volume: Allow the solution to return to room temperature. Adjust the volume to your final target with water.

  • Filtration: Sterilize the solution and remove any remaining particulates by passing it through a 0.22 μm syringe filter.

  • Storage: Use the solution immediately or aliquot into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[3][4]

Protocol 2: Calibrating the Perfusion System Flow Rate

  • System Assembly: Assemble your perfusion system exactly as you will for the experiment, including the reservoir, tubing, and delivery tip.

  • Prime the System: Fill the reservoir with your experimental buffer (without this compound) and run the pump to completely fill the lines and remove all air bubbles.

  • Set Desired Flow Rate: Set your perfusion pump to the target flow rate (e.g., 1 mL/min).

  • Measure Output: Place the delivery tip into a pre-weighed collection tube. Run the pump for a precise duration (e.g., 5 minutes).

  • Calculate Actual Flow Rate: Weigh the collected buffer. Assuming a density of 1 g/mL for aqueous solutions, the weight in grams is equal to the volume in milliliters. Calculate the actual flow rate (Volume / Time).

  • Adjust and Repeat: If the actual flow rate does not match the set rate, adjust the pump settings and repeat steps 4-5 until the desired rate is consistently achieved.

Mandatory Visualization

G cluster_prep 1. Solution Preparation cluster_setup 2. Perfusion Delivery cluster_troubleshooting Troubleshooting Checkpoints weigh Weigh this compound dissolve Dissolve in Buffer (Gentle Warming) weigh->dissolve filter Filter (0.22 µm) dissolve->filter precipitation Precipitation Check dissolve->precipitation reservoir Load Degassed Solution into Reservoir filter->reservoir Load pump Prime System & Set Calibrated Pump reservoir->pump sample Deliver to Sample pump->sample bubbles Bubble Check pump->bubbles flow_rate Flow Rate Check pump->flow_rate

Caption: Experimental workflow for this compound delivery with key troubleshooting checkpoints.

G cluster_causes Potential Root Causes cluster_solutions Corrective Actions issue Observed Issue: Inconsistent Biological Effect cause1 Precipitation in Line issue->cause1 cause2 Inaccurate Flow Rate issue->cause2 cause3 Compound Adsorption issue->cause3 cause4 Solution Degradation issue->cause4 sol1 Check Solubility & Filter cause1->sol1 sol2 Calibrate Pump & Degas cause2->sol2 sol3 Use PEEK/PTFE Tubing cause3->sol3 sol4 Prepare Fresh Solution cause4->sol4

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

My (RS)-AMPA solution pH is changing what to do

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (RS)-AMPA solutions.

Troubleshooting Guide: My this compound solution pH is changing. What to do?

Unstable pH in your this compound solution can significantly impact experimental results. This guide will help you diagnose the potential causes and implement corrective actions to ensure the stability and reliability of your solution.

Observed Problem: The pH of my aqueous this compound solution is fluctuating over time.

Diagram: Troubleshooting Workflow for this compound Solution pH Instability

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Root Cause Analysis cluster_3 Solutions start Start: this compound solution pH is unstable check_water Is the water used for the solution deionized and CO2-free? start->check_water check_storage Is the solution stored in a sealed, airtight container? check_water->check_storage Yes co2_absorption Potential Cause: Absorption of atmospheric CO2 check_water->co2_absorption No check_storage->co2_absorption No microbial_growth Potential Cause: Microbial contamination check_storage->microbial_growth If pH drops and cloudiness appears improper_storage Potential Cause: Improper storage conditions check_storage->improper_storage If stored at room temperature for extended periods use_buffer Solution: Use a suitable buffer system co2_absorption->use_buffer filter_sterilize Solution: Filter-sterilize the solution microbial_growth->filter_sterilize proper_storage Solution: Store aliquots at low temperatures improper_storage->proper_storage end End: Stable this compound solution pH use_buffer->end Implement filter_sterilize->end Implement proper_storage->end Implement

Caption: Troubleshooting workflow for addressing pH instability in this compound solutions.

Step 1: Understand the Chemical Nature of this compound

This compound, or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, is an amino acid analog. Like other amino acids, it contains both an acidic functional group (carboxylic acid) and a basic functional group (amino group). In an unbuffered aqueous solution, these groups can interact with the environment, leading to pH shifts.

This compound has two pKa values:

  • pKa1 (Strongest Acidic): 1.56[1]

  • pKa2 (Strongest Basic): 7.8[1]

This means that an unbuffered solution of this compound will be susceptible to pH changes, especially due to the absorption of atmospheric carbon dioxide (CO2), which forms carbonic acid in water and lowers the pH.

Step 2: Identify the Likely Cause of pH Instability
Potential CauseDescription
CO2 Absorption The most common reason for a drop in the pH of unbuffered aqueous solutions is the absorption of CO2 from the atmosphere.
Microbial Contamination Bacterial or fungal growth can alter the pH of a solution through their metabolic processes.
Improper Storage Storing the solution at room temperature for extended periods can accelerate degradation and microbial growth.
Leaching from Container In rare cases, components from the storage container can leach into the solution and affect its pH.
Step 3: Implement Corrective and Preventive Actions

Based on the likely cause, follow these recommended procedures:

1. Use a Biological Buffer: The most effective way to stabilize the pH of your this compound solution is to prepare it in a suitable biological buffer. Buffers are aqueous systems that resist changes in pH upon the addition of small amounts of acid or base.[2]

  • Recommended Buffer: For experiments in the physiological range (pH 7.2-7.4), a phosphate (B84403) buffer system (e.g., Phosphate-Buffered Saline - PBS) is an excellent choice. The pKa of the dihydrogen phosphate ion is approximately 7.2, providing maximal buffering capacity in this range.

  • Other Options: Depending on your specific experimental needs, other biological buffers may be suitable.

BufferpH Range
Citrate 3.0 - 6.2
Phosphate 6.0 - 8.0
HEPES 6.8 - 8.2
Tris 7.5 - 9.0

2. Proper Solution Preparation and Handling:

  • Use High-Purity Water: Always use deionized, distilled, and preferably CO2-free water to prepare your solutions.

  • Filter Sterilization: After preparation, filter-sterilize the this compound solution using a 0.22 µm filter. This will remove any microbial contaminants.

  • Degas the Solvent: Before dissolving the this compound, you can degas the water or buffer to remove dissolved CO2.

3. Optimal Storage Conditions:

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots. This minimizes the number of times the main stock is opened, reducing the risk of contamination and CO2 absorption.

  • Low-Temperature Storage: Store the aliquots in airtight containers at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to its degradation. Use a fresh aliquot for each experiment.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution's pH dropping over time?

A1: The most probable cause is the absorption of atmospheric CO2, which forms carbonic acid in the solution, thereby lowering the pH. This compound itself has acidic and basic functional groups, making an unbuffered solution susceptible to such changes.

Q2: What is the best buffer to use for my this compound solution?

A2: For most biological applications requiring a physiological pH, a phosphate buffer (like PBS) with a pH between 7.2 and 7.4 is ideal. The choice of buffer can also depend on the specific requirements of your experiment; refer to the buffer table in the troubleshooting guide for other options.

Q3: Can I just adjust the pH of my unbuffered this compound solution with NaOH or HCl before each use?

A3: While you can adjust the pH, this is not a stable solution. The pH will likely continue to drift. Using a buffer is the standard and recommended practice to maintain a constant pH throughout your experiment.

Q4: How should I store my this compound stock solution?

A4: It is recommended to prepare a concentrated stock solution in a suitable buffer, divide it into single-use aliquots, and store them in airtight containers at -20°C or -80°C. This practice minimizes contamination, CO2 absorption, and degradation from freeze-thaw cycles.

Q5: Does the this compound compound itself degrade in an aqueous solution?

A5: Like many biological molecules, this compound can be susceptible to degradation over time, especially at room temperature and with repeated exposure to the atmosphere. Proper storage in aliquots at low temperatures is crucial to maintain its stability and activity.

Diagram: this compound Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow cluster_1 Signaling Pathway prep Prepare this compound stock solution in buffer store Store aliquots at -20°C / -80°C prep->store use Use fresh aliquot for each experiment store->use ampa_agonist This compound ampa_receptor AMPA Receptor ampa_agonist->ampa_receptor Binds to channel_opening Ion Channel Opening ampa_receptor->channel_opening Activates na_influx Na+ Influx channel_opening->na_influx depolarization Neuronal Depolarization na_influx->depolarization

Caption: A simplified diagram showing the experimental workflow for preparing this compound solutions and its role in activating AMPA receptors.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in PBS

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (for aliquots)

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 186.17 g/mol . To prepare 10 mL of a 10 mM solution, you will need:

    • Mass (g) = 0.01 L * 0.01 mol/L * 186.17 g/mol = 0.018617 g (or 18.62 mg)

  • Dissolve this compound: Weigh out the calculated mass of this compound and add it to a sterile conical tube. Add the desired volume of PBS (e.g., 10 mL).

  • Ensure Complete Dissolution: Vortex or gently warm the solution to ensure the this compound is completely dissolved.

  • Filter Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C.

References

Best practices for storing (RS)-AMPA powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (RS)-AMPA powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound powder?

The recommended storage temperature for solid this compound can vary depending on the supplier and whether it is in a hydrated or anhydrous form. For this compound hydrate, storage at -20°C is recommended. Some suppliers of the anhydrous form suggest storage at room temperature. However, for long-term stability and to minimize potential degradation, it is best practice to store all forms of this compound powder at -20°C or below , protected from moisture.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in water. To prepare a stock solution, dissolve the powder in high-purity water, gentle warming and sonication can aid dissolution. For example, a 10 mM stock solution can be prepared by dissolving 1.86 mg of this compound (MW: 186.17) in 1 mL of water.

For storage of stock solutions:

  • Short-term (up to 1 month): Aliquot the stock solution into single-use vials and store at -20°C .

  • Long-term (up to 6 months): Aliquot the stock solution into single-use vials and store at -80°C .

Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound and affect experimental reproducibility.

Q3: My this compound powder is not dissolving easily in water. What should I do?

If you encounter difficulty dissolving this compound powder, you can try the following:

  • Gentle Warming: Warm the solution to no more than 37°C.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • pH Adjustment: While not commonly required for dissolution in water, ensuring the pH of your solvent is near neutral can be helpful.

Q4: Is this compound sensitive to light?

While there is no specific data indicating extreme photosensitivity for this compound, it is good laboratory practice to protect all chemical solutions from prolonged exposure to light. Store solutions in amber vials or in a light-protected box.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon thawing Solution was not fully dissolved initially, or the concentration is too high for the storage temperature.1. Gently warm the vial to 37°C and vortex briefly to see if the precipitate redissolves. 2. If precipitation persists, centrifuge the vial and use the supernatant, noting the potential for a lower effective concentration. 3. For future preparations, ensure complete dissolution before aliquoting and consider preparing a slightly lower concentration stock solution.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Ensure stock solutions are aliquoted and stored at the correct temperature (-20°C for short-term, -80°C for long-term). 2. Avoid repeated freeze-thaw cycles of the same aliquot. Use a fresh aliquot for each experiment. 3. Prepare fresh working dilutions from the stock solution immediately before each experiment.
No observable effect in biological assay 1. Incorrect concentration of this compound. 2. Degraded this compound. 3. Issues with the biological system (e.g., cell health, receptor expression).1. Verify the calculations for your stock and working solutions. 2. Prepare a fresh stock solution from the powder. 3. Confirm the health and responsiveness of your experimental model using a known positive control.

Quantitative Data Summary

ParameterConditionRecommendation/Data
This compound Powder Storage AnhydrousRoom Temperature (supplier dependent) or -20°C (recommended for long-term)
Hydrate-20°C
This compound Solution Storage Short-Term-20°C for up to 1 month
Long-Term-80°C for up to 6 months
Solubility WaterSoluble with gentle warming and/or sonication

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, high-purity water to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex the tube. If necessary, warm the solution to 37°C and/or sonicate in a water bath until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for Application of this compound to Cultured Neurons
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare the final working concentration of this compound by diluting the stock solution in your pre-warmed cell culture medium or appropriate assay buffer.

  • Application: Remove the existing medium from your cultured neurons and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period according to your experimental design.

  • Analysis: Proceed with your downstream analysis (e.g., calcium imaging, electrophysiology, protein analysis).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experiment weigh Weigh this compound Powder dissolve Dissolve in Water (Warm/Sonicate if needed) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot short_term Short-Term -20°C (<= 1 month) aliquot->short_term long_term Long-Term -80°C (<= 6 months) aliquot->long_term thaw Thaw Single Aliquot short_term->thaw long_term->thaw dilute Prepare Working Solution thaw->dilute apply Apply to Cells dilute->apply analyze Analyze Results apply->analyze

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_tree start Inconsistent or No Experimental Effect check_storage Were solutions stored correctly (-20°C/-80°C in aliquots)? start->check_storage check_prep Was the stock solution prepared correctly? check_storage->check_prep Yes remake_solution Prepare fresh stock solution following best practices. check_storage->remake_solution No check_cells Is the biological system responsive? check_prep->check_cells Yes check_prep->remake_solution No investigate_further Investigate other experimental parameters. check_cells->investigate_further Yes check_positive_control Use a positive control to validate the assay. check_cells->check_positive_control No

Caption: Troubleshooting decision tree for this compound experiments.

ampa_signaling AMPA This compound AMPAR AMPA Receptor AMPA->AMPAR Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization NMDA_Activation NMDA Receptor Activation (if depolarized) Depolarization->NMDA_Activation Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity

Technical Support Center: Refining (RS)-AMPA Delivery for Localized Synaptic Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining (RS)-AMPA delivery for localized synaptic stimulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using caged this compound or caged glutamate (B1630785) for localized synaptic stimulation?

A1: The primary advantage of using caged compounds like MNI-glutamate is the ability to achieve high spatial and temporal control over the activation of AMPA receptors.[1][2] Two-photon uncaging, in particular, allows for the precise stimulation of individual dendritic spines, mimicking the effect of single vesicle release of neurotransmitters.[1] This level of precision is crucial for studying synaptic plasticity, mapping receptor fields, and understanding the function of individual synapses.[3]

Q2: How do I choose the right caged compound for my experiment?

A2: The choice of caged compound depends on several factors, including the desired wavelength of uncaging light, the quantum yield (efficiency of uncaging), and potential side effects. MNI-glutamate is a commonly used caged compound for two-photon uncaging with a maximum absorption at 720 nm.[4] Other options like CDNI-glutamate and DEAC450-glutamate offer different spectral properties, enabling multi-color uncaging experiments when combined with other caged neurotransmitters like GABA.[4] It is important to consider the two-photon uncaging cross-section (2PuCS), which is a measure of the efficiency of two-photon absorption and subsequent photolysis.

Q3: What are the critical parameters to optimize for successful single-spine stimulation?

A3: Successful single-spine stimulation requires careful optimization of several parameters:

  • Laser Power: The laser power needs to be high enough to uncage a sufficient amount of glutamate to elicit a response but low enough to avoid phototoxicity and non-specific activation of neighboring spines.

  • Pulse Duration: Short laser pulses (e.g., 0.2-1 ms) are typically used to mimic the rapid release of neurotransmitters at the synapse.[5]

  • Concentration of Caged Compound: The concentration of the caged compound in the bath solution needs to be optimized to ensure sufficient availability at the synapse without causing widespread, non-specific receptor activation.

  • Spatial Targeting: Precise positioning of the laser beam onto the dendritic spine head is critical for localized stimulation.

Q4: Can this compound delivery induce long-term potentiation (LTP) or long-term depression (LTD)?

A4: Yes, localized uncaging of glutamate to activate AMPA receptors, often in conjunction with postsynaptic depolarization, is a widely used method to induce both LTP and LTD.[6] Repetitive stimulation of a single spine can lead to an increase in its volume and an enhancement of AMPA receptor-mediated currents, which are hallmarks of LTP.[2] Conversely, different stimulation protocols can be used to induce LTD.

Troubleshooting Guides

Issue 1: No detectable response or a very weak response to uncaging.

Possible Cause Troubleshooting Step
Insufficient laser power at the sample. Measure the laser power at the objective to ensure it is within the optimal range (e.g., 6-8 mW for MNI-glutamate).[5] Be aware that power can be lost through the optical path.
Suboptimal concentration of the caged compound. Increase the concentration of the caged compound in the perfusion solution. A typical starting concentration for MNI-glutamate is 2.5 mM.[4]
Inaccurate targeting of the dendritic spine. Use high-resolution imaging to precisely target the laser to the head of the dendritic spine. Implement drift correction mechanisms if necessary.
Degradation of the caged compound. Protect the stock solution and the perfusion solution from light to prevent premature uncaging. Prepare fresh solutions for each experiment.[5]
Low AMPA receptor density at the targeted synapse. Target larger, more mature spines which tend to have a higher density of AMPA receptors. Consider using fluorescently tagged AMPA receptor subunits to visualize receptor clusters.

Issue 2: Widespread activation of multiple spines or the entire dendrite.

Possible Cause Troubleshooting Step
Laser power is too high. Gradually decrease the laser power until you achieve a localized response. It is crucial to find the minimal effective power.
Laser pulse duration is too long. Reduce the duration of the laser pulse. Shorter pulses limit the diffusion of uncaged glutamate.
High concentration of the caged compound. Lower the concentration of the caged compound in the bath solution to reduce the amount of glutamate released in the extrasynaptic space.
Poor spatial confinement of the laser beam. Ensure the microscope objective is properly aligned and has a high numerical aperture to achieve a tight focal volume.

Issue 3: Phototoxicity and damage to the neuron.

Possible Cause Troubleshooting Step
Excessive laser power or prolonged exposure. Use the lowest effective laser power and the shortest possible pulse duration. Minimize the total exposure time of the neuron to the uncaging laser.
Suboptimal uncaging wavelength. Use the appropriate wavelength for your chosen caged compound (e.g., 720 nm for MNI-glutamate) to maximize uncaging efficiency and minimize off-target absorption.[4][5]
Accumulation of phototoxic byproducts. Ensure continuous and adequate perfusion of the slice or culture to wash away photolysis byproducts.

Quantitative Data Summary

Table 1: Properties of Common Caged Glutamate Compounds for Two-Photon Uncaging

Caged CompoundTypical Concentration (mM)Optimal 2P Uncaging Wavelength (nm)Key Characteristics
MNI-Glutamate2.5 - 10720Widely used, commercially available.[4][5]
CDNI-Glutamate1720Higher quantum yield than MNI-Glutamate.[4]
DEAC450-Glutamate0.6900Red-shifted absorption, suitable for two-color uncaging.[4]

Table 2: Example Parameters for Two-Photon Glutamate Uncaging to Elicit Synaptic Responses

ParameterValueNotes
Caged CompoundMNI-Glutamate (2.5 mM)In artificial cerebrospinal fluid (aCSF).
Uncaging Laser Wavelength720 nmOptimal for MNI-Glutamate.[5]
Laser Power at Sample6 - 8 mWAdjust based on depth and desired response.[5]
Pulse Duration0.2 - 1 msTo mimic quantal release.[5]
Stimulation Frequency0.1 HzFor inducing spine shrinkage in some protocols.[5]
Resulting uEPSC Amplitude~12.4 pAComparable to miniature EPSCs.

Experimental Protocols

Protocol 1: Two-Photon Glutamate Uncaging for Localized Synaptic Stimulation

  • Preparation of Solutions:

    • Prepare artificial cerebrospinal fluid (aCSF) and bubble with 95% O2 / 5% CO2.

    • Dissolve the chosen caged glutamate (e.g., MNI-glutamate) in aCSF to the desired final concentration (e.g., 2.5 mM). Protect this solution from light.[5]

    • Add any other necessary drugs to the aCSF (e.g., TTX to block action potentials, picrotoxin (B1677862) to block GABAA receptors).

  • Slice/Culture Preparation and Mounting:

    • Prepare brain slices or neuronal cultures according to standard laboratory protocols.

    • Transfer the preparation to the recording chamber of the two-photon microscope and continuously perfuse with the aCSF containing the caged compound. Allow at least 15 minutes for equilibration.[5]

  • Neuron Identification and Imaging:

    • Identify a target neuron, for example, a pyramidal neuron filled with a fluorescent dye (e.g., Alexa Fluor 594) via a patch pipette.

    • Acquire a high-resolution z-stack of the dendritic segment of interest using a two-photon imaging laser (e.g., 930 nm).[5]

  • Uncaging and Electrophysiological Recording:

    • Switch to the uncaging laser wavelength (e.g., 720 nm for MNI-glutamate).[5]

    • Position the laser spot over the head of a single dendritic spine.

    • In whole-cell patch-clamp mode, hold the neuron at a desired membrane potential (e.g., -70 mV to record AMPA receptor-mediated currents).

    • Deliver a short laser pulse (e.g., 1 ms) and record the resulting uncaging-evoked excitatory postsynaptic current (uEPSC).

    • Adjust laser power and pulse duration to elicit a response that mimics a miniature EPSC.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay time of the uEPSCs.

    • Correlate the electrophysiological response with any concurrent imaging data (e.g., changes in spine volume or calcium signals).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare aCSF with Caged Glutamate prep_slice Prepare and Mount Brain Slice/Culture prep_solutions->prep_slice identify_neuron Identify and Image Target Neuron prep_slice->identify_neuron patch_clamp Whole-Cell Patch Clamp identify_neuron->patch_clamp uncage Two-Photon Uncaging at Spine patch_clamp->uncage record Record uEPSC uncage->record analyze_epsc Analyze uEPSC Properties record->analyze_epsc correlate_data Correlate with Imaging Data analyze_epsc->correlate_data

Caption: Workflow for localized synaptic stimulation using two-photon glutamate uncaging.

Signaling_Pathway cluster_input Stimulation cluster_receptor Postsynaptic Response cluster_plasticity Synaptic Plasticity uncaging This compound / Glutamate Uncaging ampa_r AMPA Receptor Activation uncaging->ampa_r na_influx Na+ Influx ampa_r->na_influx depolarization Postsynaptic Depolarization na_influx->depolarization nmda_r NMDA Receptor Activation (if depolarized) depolarization->nmda_r ca_influx Ca2+ Influx nmda_r->ca_influx downstream Downstream Signaling (e.g., CaMKII) ca_influx->downstream ltp LTP Induction downstream->ltp

Caption: Signaling cascade initiated by localized AMPA receptor activation leading to synaptic plasticity.

References

Validation & Comparative

A Comparative Guide to the Neuronal Effects of (RS)-AMPA and Kainate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between excitatory amino acid receptor agonists is paramount for designing targeted therapeutic strategies and elucidating fundamental mechanisms of neuronal function. This guide provides a comprehensive comparison of the effects of (RS)-AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate on neurons, supported by experimental data and detailed methodologies.

Introduction to this compound and Kainate

This compound and Kainate are synthetic agonists of ionotropic glutamate (B1630785) receptors, which are critical for mediating the majority of fast excitatory neurotransmission in the central nervous system.[1][2][3] While both compounds are used to probe the function of non-NMDA receptors, they exhibit distinct pharmacological profiles, activating overlapping but separate receptor subtypes—AMPA receptors (AMPARs) and Kainate receptors (KARs), respectively.[4] Kainate can also activate AMPARs, which complicates the interpretation of its effects.[5] This guide will dissect the differential impacts of these two crucial research tools on neuronal physiology.

Electrophysiological Properties

The activation of AMPA and Kainate receptors by their respective agonists leads to distinct electrophysiological responses in neurons. AMPARs are known for mediating fast, large-amplitude excitatory postsynaptic currents (EPSCs), whereas KAR-mediated EPSCs are typically smaller and have slower kinetics.[1] These differences in current profiles have significant implications for synaptic integration and neuronal firing patterns.

When applied to neurons, this compound typically evokes a rapidly activating and desensitizing current, reflecting the kinetic properties of AMPA receptors. In contrast, Kainate can elicit a more complex response. At AMPA receptors, Kainate acts as a partial agonist and can induce a current that desensitizes less than that evoked by glutamate or AMPA.[6] At Kainate receptors, the response to Kainate is also characterized by rapid activation and desensitization.[5]

Comparative Electrophysiological Parameters
ParameterThis compound (acting on AMPARs)Kainate (acting on KARs)Kainate (acting on AMPARs)
EPSP/EPSC Amplitude LargeSmallModerate (partial agonist)
Activation Kinetics FastSlower than AMPARsFast
Deactivation Kinetics FastSlower than AMPARsSlower than with AMPA
Desensitization Rapid and pronouncedRapidLess pronounced than with AMPA
Single-Channel Conductance ~8-30 pS~5-20 pSLower than with AMPA

Ion Permeability and Neuronal Excitotoxicity

A critical differentiator between AMPA and Kainate receptor-mediated effects is their permeability to calcium ions (Ca²⁺), a key second messenger involved in numerous cellular processes, including excitotoxicity. The Ca²⁺ permeability of both AMPARs and KARs is largely determined by their subunit composition.

AMPARs lacking the edited GluA2 subunit are highly permeable to Ca²⁺. Similarly, KARs containing unedited GluK1 or GluK2 subunits also exhibit significant Ca²⁺ permeability. The influx of Ca²⁺ through these channels can trigger downstream signaling cascades leading to synaptic plasticity or, in cases of excessive activation, neuronal death.

Both this compound and Kainate can induce excitotoxicity, largely through Ca²⁺-dependent mechanisms. Kainate-induced excitotoxicity is a widely used model for studying temporal lobe epilepsy.[4] Interestingly, some studies suggest that Kainate's neurotoxic effects may be mediated, at least in part, through the activation of Ca²⁺-permeable AMPA receptors.

Comparative Ion Permeability and Excitotoxicity
FeatureThis compoundKainate
Primary Ion Permeability Na⁺, K⁺Na⁺, K⁺
Ca²⁺ Permeability High in GluA2-lacking AMPARsHigh in unedited GluK1/2-containing KARs
Excitotoxicity Can induce excitotoxicity, especially with prolonged applicationPotent excitotoxin, used to model epilepsy

Signaling Pathways and Synaptic Plasticity

The activation of AMPA and Kainate receptors initiates distinct downstream signaling cascades that can modulate synaptic strength, leading to forms of synaptic plasticity such as long-term potentiation (LTP) and long-term depression (LTD).

AMPAR trafficking to and from the synapse is a primary mechanism underlying synaptic plasticity. This process is regulated by a complex interplay of interacting proteins and post-translational modifications.[7][8][9][10] Key signaling molecules in AMPAR-dependent plasticity include Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), and protein kinase C (PKC).[11][12]

Kainate receptors have a more modulatory role in synaptic plasticity.[4][13] They can influence neurotransmitter release from presynaptic terminals and also signal through metabotropic, G-protein-dependent pathways, in addition to their ionotropic function.[14][15][16] This dual signaling capacity allows KARs to exert complex effects on synaptic transmission and plasticity.

cluster_AMPA This compound Signaling cluster_Kainate Kainate Signaling AMPA This compound AMPAR AMPAR AMPA->AMPAR Na_Ca_Influx_AMPA Na+/Ca2+ Influx AMPAR->Na_Ca_Influx_AMPA Depolarization_AMPA Depolarization Na_Ca_Influx_AMPA->Depolarization_AMPA CaMKII CaMKII Na_Ca_Influx_AMPA->CaMKII PKC_A PKA/PKC Na_Ca_Influx_AMPA->PKC_A AMPAR_Trafficking AMPAR Trafficking CaMKII->AMPAR_Trafficking PKC_A->AMPAR_Trafficking LTP_LTD_AMPA LTP/LTD AMPAR_Trafficking->LTP_LTD_AMPA Kainate Kainate KAR KAR Kainate->KAR Na_Ca_Influx_KA Na+/Ca2+ Influx KAR->Na_Ca_Influx_KA G_Protein G-Protein Signaling KAR->G_Protein Depolarization_KA Depolarization Na_Ca_Influx_KA->Depolarization_KA Synaptic_Plasticity_KA Synaptic Plasticity Depolarization_KA->Synaptic_Plasticity_KA PKC_KA PKC G_Protein->PKC_KA NT_Release_Mod Neurotransmitter Release Modulation PKC_KA->NT_Release_Mod NT_Release_Mod->Synaptic_Plasticity_KA start Start prep Prepare Brain Slice or Neuronal Culture start->prep chamber Transfer to Recording Chamber prep->chamber pipette Prepare and Position Patch Pipette chamber->pipette seal Form Gigaohm Seal pipette->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell clamp Voltage Clamp at -70 mV whole_cell->clamp apply_agonist Apply this compound or Kainate clamp->apply_agonist record Record Evoked Currents apply_agonist->record analyze Analyze Current Properties record->analyze end End analyze->end

References

Potency at the Synapse: A Comparative Analysis of (RS)-AMPA and L-Glutamate at AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the comparative potency, signaling mechanisms, and experimental determination of two key AMPA receptor agonists.

This guide provides a comprehensive comparison of the synthetic agonist (RS)-AMPA and the endogenous neurotransmitter L-Glutamate in activating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). AMPARs are critical mediators of fast excitatory neurotransmission in the central nervous system, and understanding the nuances of how different agonists affect their function is crucial for neuroscience research and the development of novel therapeutics for neurological disorders.[1][2][3]

Potency Comparison: this compound vs. L-Glutamate

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum biological response. Based on electrophysiological studies, this compound generally exhibits a higher potency (lower EC50 value) than L-Glutamate at AMPA receptors. However, these values can vary depending on the specific AMPAR subunit composition and the experimental system used.[4][5]

For instance, studies on cultured rat cortical and spinal cord neurons reported EC50 values for AMPA of 17 µM and 11 µM, respectively.[5] Another report cites an EC50 of 11 µM for this compound.[6] In contrast, experiments using GluA2-expressing HEK293 cells in the presence of cyclothiazide (B1669527) (a modulator that reduces desensitization) found an EC50 of 66.2 µM for AMPA and 296 µM for L-Glutamate, clearly indicating higher potency for AMPA in this system.[4] Another study on human GluA2 receptors reported an EC50 for glutamate (B1630785) of 36.1 µM.[7]

Quantitative Data Summary
AgonistEC50 Value (µM)Receptor/Cell TypeExperimental NotesSource
This compound 11Cultured Rat Spinal Cord NeuronsElectrophysiology[5]
This compound 17Cultured Rat Cortical NeuronsElectrophysiology[5]
This compound 45Rat Primary Hippocampal NeuronsWhole-cell patch clamp[8]
This compound 66.2Recombinant GluA2Outside-out patch clamp with 100 µM cyclothiazide[4]
L-Glutamate 36.1 ± 6.4hGluA2 in HEK293 cellsWhole-cell patch clamp[7]
L-Glutamate 296Recombinant GluA2Outside-out patch clamp with 100 µM cyclothiazide[4]
L-Glutamate 3 - 10Neuronal ReceptorsEquilibrium desensitization measurements[9]

AMPA Receptor Signaling Pathway

AMPARs are ligand-gated ion channels that, upon binding to an agonist like L-Glutamate or this compound, undergo a conformational change that opens a central pore.[3] This opening primarily allows the influx of sodium (Na+) ions, leading to depolarization of the postsynaptic membrane.[2][10] Depending on the subunit composition, particularly the absence of an edited GluA2 subunit, the channel can also be permeable to calcium (Ca2+).[11]

This initial depolarization is the first step in a cascade of events. It can relieve the magnesium (Mg2+) block on adjacent NMDA receptors, allowing for their activation and subsequent Ca2+ influx.[2][12] The resulting increase in intracellular Ca2+ is a critical second messenger that activates various downstream signaling pathways, including those involving CaMKII and Mitogen-Activated Protein Kinase (MAPK).[1][12] These pathways are fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory, by regulating the trafficking and expression of AMPARs at the synapse.[1][11][12]

AMPAR_Signaling cluster_membrane Postsynaptic Membrane AMPAR AMPAR IonInflux Na+ Influx (Ca2+ Influx) AMPAR->IonInflux Opens Channel NMDAR NMDAR (Mg2+ Blocked) Agonist Agonist (L-Glutamate or AMPA) Agonist->AMPAR Binds Depolarization Membrane Depolarization NMDAR_Activation NMDAR Activation (Mg2+ unblocked) Depolarization->NMDAR_Activation IonInflux->Depolarization Ca_Influx Ca2+ Influx (via NMDAR) NMDAR_Activation->Ca_Influx Downstream Downstream Signaling (CaMKII, MAPK) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

AMPAR agonist-induced signaling cascade.

Experimental Protocol: Potency Determination via Whole-Cell Patch Clamp

The EC50 values presented in this guide are primarily determined using the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the precise measurement of ionic currents flowing through receptors in response to agonist application.[13][14]

Methodology
  • Cell Preparation: Neurons (from primary culture or brain slices) or HEK293 cells expressing specific AMPAR subunits are prepared and placed on the stage of a microscope.[5][7]

  • Pipette Fabrication and Filling: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution that mimics the intracellular ionic environment.

  • Seal Formation: The micropipette is carefully maneuvered to touch the cell membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior. The cell's membrane potential is then clamped at a holding potential (e.g., -60 or -70 mV).[13]

  • Agonist Application: The agonist (this compound or L-Glutamate) is applied to the cell at various increasing concentrations via a perfusion system. To study fast-activating receptors like AMPARs, a rapid solution exchange system is often necessary.[7][15]

  • Current Recording: The current flowing through the AMPA receptors at each agonist concentration is recorded using an amplifier.

  • Data Analysis: The peak or steady-state current amplitude is plotted against the corresponding agonist concentration. A dose-response curve (often a sigmoidal function) is fitted to the data points.

  • EC50 Determination: The EC50 value is calculated from the fitted curve as the concentration of the agonist that produces 50% of the maximal current response.[4]

Experimental_Workflow A Cell Culture / Slice Preparation C Obtain Gigaohm Seal on Cell A->C B Prepare Patch Pipette & Internal Solution B->C D Establish Whole-Cell Configuration (V-Clamp at -70mV) C->D E Apply Agonist at Increasing Concentrations (C1, C2, C3...) D->E F Record AMPAR-mediated Current (I1, I2, I3...) E->F G Plot Current (I) vs. Concentration (C) F->G H Fit Dose-Response Curve G->H I Calculate EC50 Value H->I

Workflow for EC50 determination using patch clamp.

References

A Comparative Guide to Validating (RS)-AMPA Induced Currents with CNQX and NBQX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, the ability to reliably validate agonist-induced currents is paramount. (RS)-AMPA, a potent agonist, is commonly used to elicit these currents. Confirmation that these currents are indeed mediated by AMPA receptors requires the use of selective antagonists. This guide provides a comparative overview of two widely used competitive AMPA receptor antagonists, CNQX and NBQX, to assist researchers in selecting the appropriate tool for their experimental needs.

Mechanism of Action: Competitive Antagonism

Both CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) are quinoxalinedione (B3055175) derivatives that act as competitive antagonists at AMPA receptors.[1][2][3] They bind to the same site as the endogenous agonist glutamate (B1630785) and synthetic agonists like this compound, thereby preventing receptor activation and subsequent ion channel opening.[4] This competitive action makes them ideal for confirming the identity of AMPA-mediated currents in electrophysiological recordings.

Comparative Analysis of CNQX and NBQX

While both compounds effectively block AMPA receptors, they exhibit key differences in potency, selectivity, and solubility that can influence experimental design and interpretation.

Data Presentation: Quantitative Comparison

ParameterCNQXNBQXKey Insights
AMPA Receptor IC₅₀ ~0.3 - 0.4 µM[5][6][7]~0.15 µM[8][9]NBQX is approximately twice as potent as CNQX at AMPA receptors.
Kainate Receptor IC₅₀ ~1.5 - 4.0 µM[5][6]~4.8 µM[8]Both antagonists also block kainate receptors, but with lower potency compared to AMPA receptors.
NMDA Receptor Activity Antagonist at the glycine (B1666218) site (IC₅₀ = 25 µM)[7]Weak effect at high concentrations (>60 µM)[10]CNQX has a notable off-target effect on NMDA receptors at higher concentrations, whereas NBQX is more selective for AMPA/kainate receptors.[11]
Solubility Poor water solubility; typically dissolved in DMSO.[7]Available as a more water-soluble disodium (B8443419) salt.[8][11]The higher water solubility of the NBQX disodium salt can be advantageous for in vitro and in vivo experiments, avoiding potential DMSO-related artifacts.[11]

Key Differences Summarized:

  • Potency: NBQX is a more potent AMPA receptor antagonist than CNQX.[8][9]

  • Selectivity: NBQX is considered more selective for AMPA/kainate receptors over NMDA receptors compared to CNQX.[11][12] CNQX can act as an antagonist at the glycine site of the NMDA receptor complex.[7]

  • Solubility: The disodium salt of NBQX offers significantly better aqueous solubility, which can be a critical practical advantage.[11]

Experimental Protocols

The following is a generalized protocol for validating this compound-induced currents using whole-cell patch-clamp electrophysiology in cultured neurons or acute brain slices.

I. Preparation of Solutions
  • Artificial Cerebrospinal Fluid (aCSF):

    • Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 Glucose, 2 MgSO₄, 2 CaCl₂.

    • Continuously bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before and throughout the experiment. Adjust pH to 7.4.

  • Internal Solution (for patch pipette):

    • Composition (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP.

    • Adjust pH to 7.2 with KOH.

  • Drug Stock Solutions:

    • This compound: Prepare a 10 mM stock in deionized water.

    • CNQX: Prepare a 10 mM stock in DMSO.[7]

    • NBQX Disodium Salt: Prepare a 10 mM stock in deionized water.

    • Note: Store all stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.

II. Electrophysiological Recording
  • Cell Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory procedures.

  • Recording Setup:

    • Transfer the preparation to a recording chamber on an upright or inverted microscope.

    • Continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

    • Establish a whole-cell patch-clamp configuration on a target neuron. Voltage-clamp the cell at a holding potential of -70 mV to primarily measure inward Na⁺ currents through AMPA receptors.[13]

    • Include a GABA-A receptor antagonist like picrotoxin (B1677862) (50 µM) in the aCSF to isolate glutamatergic currents.[13]

III. Experimental Procedure for Validation
  • Baseline Recording: Record a stable baseline current for 2-3 minutes.

  • Agonist Application: Perfuse the cell with aCSF containing a known concentration of this compound (e.g., 10 µM). This should elicit a significant inward current.

  • Washout: Wash out the this compound by perfusing with standard aCSF until the current returns to the baseline level.

  • Antagonist Application: Perfuse the cell with aCSF containing the chosen antagonist (e.g., 10 µM CNQX or 5 µM NBQX) for 3-5 minutes.

  • Co-application: While continuing to perfuse with the antagonist, co-apply this compound (10 µM).

  • Observation: The this compound-induced current should be significantly reduced or completely blocked in the presence of CNQX or NBQX.

  • Final Washout: Wash out all drugs with aCSF to allow for potential recovery of the response.

IV. Data Analysis
  • Measure the peak amplitude of the inward current induced by this compound in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition using the formula: (1 - (Current with Antagonist / Current without Antagonist)) * 100%.

  • A significant reduction in the current amplitude validates that the response was mediated by AMPA receptors.

Mandatory Visualizations

Signaling Pathway and Antagonism

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Receptor AMPA Receptor Agonist->Receptor Binds & Activates Antagonist CNQX / NBQX Antagonist->Receptor Competitively Blocks Ion_Influx Na+ / Ca2+ Influx Receptor->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Competitive antagonism of the AMPA receptor signaling pathway.

Experimental Workflow

Experimental_Workflow A 1. Establish Whole-Cell Patch-Clamp Recording B 2. Record Stable Baseline Current at -70mV A->B C 3. Apply this compound B->C D 4. Record Agonist-Induced Inward Current C->D E 5. Washout Agonist D->E F 6. Apply Antagonist (CNQX or NBQX) E->F G 7. Co-apply this compound with Antagonist F->G H 8. Record Post-Antagonist Current G->H I 9. Analyze Data: Calculate % Inhibition H->I

Caption: Workflow for validating AMPA currents using an antagonist.

References

Comparative Analysis of (RS)-AMPA and Alternative Agonists on AMPA Receptors in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Dose-Response Relationships of AMPA Receptor Agonists

This guide provides a comparative analysis of the dose-response relationship for (RS)-AMPA and other key AMPA receptor agonists—glutamate (B1630785), quisqualate, and kainate—in Human Embryonic Kidney 293 (HEK293) cells expressing recombinant AMPA receptors. The data presented here, gathered from various scientific publications, offers a baseline for understanding the potency and efficacy of these compounds, crucial for neuroscience research and the development of novel therapeutics targeting the glutamatergic system.

Performance Comparison of AMPA Receptor Agonists

AgonistAMPA Receptor SubunitEC50Hill Slope (nH)Reference System
This compound Not Specified40 µMNot ReportedEmbryonic Chick Motoneurons[1]
Glutamate GluA1i~300 µMNot ReportedHEK293T Cells[2]
Kainate GluA1i~700 µMNot ReportedHEK293T Cells[2]
Quisqualate Not SpecifiedLog EC50 = -4.62 ± 0.07Steeper than QuisqualateRat Cerebral Cortex Slices

Note: The data presented above is compiled from different sources and should be interpreted with caution due to variations in experimental systems. The EC50 values for glutamate and kainate were estimated from graphical data[2].

Detailed Experimental Protocols

The following is a generalized protocol for determining the dose-response curve of an AMPA receptor agonist in HEK293 cells using whole-cell patch-clamp electrophysiology. This method allows for the direct measurement of ion channel activation in response to agonist application.

Cell Culture and Transfection
  • Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For transient transfection, plate HEK293 cells onto glass coverslips in a 12-well plate. When cells reach 50-70% confluency, transfect them with plasmids encoding the desired wild-type AMPA receptor subunits (e.g., GluA1 and GluA2 for heteromeric receptors) and a fluorescent marker protein (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Following transfection, incubate the cells for 24-48 hours to allow for receptor expression before electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology
  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust the pH to 7.4 with NaOH and the osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP-Mg. Adjust the pH to 7.2 with CsOH and the osmolarity to ~290 mOsm.

  • Recording Setup:

    • Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution for recording.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration on a GFP-positive cell.

    • Clamp the cell membrane potential at -60 mV.

    • Prepare a series of agonist solutions of increasing concentrations in the external solution.

    • Apply each agonist concentration for a brief period (e.g., 1-2 seconds) using a rapid solution exchange system to evoke an inward current. Ensure a sufficient washout period between applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each agonist concentration.

    • Normalize the peak currents to the maximal response observed at a saturating agonist concentration.

    • Plot the normalized responses against the logarithm of the agonist concentration.

    • Fit the data to the Hill equation to determine the EC50 and Hill slope (nH): Response = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * nH)) Where X is the logarithm of the agonist concentration.

Visualizing Key Processes

To better understand the experimental and biological context of this analysis, the following diagrams illustrate the experimental workflow and the canonical AMPA receptor signaling pathway.

experimental_workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with AMPA Receptor Plasmids cell_culture->transfection incubation Incubation (24-48h) transfection->incubation patch_clamp Whole-Cell Patch Clamp incubation->patch_clamp agonist_app Agonist Application (Increasing Concentrations) patch_clamp->agonist_app current_rec Record Inward Currents agonist_app->current_rec measure_peak Measure Peak Current Amplitudes current_rec->measure_peak normalize Normalize to Max Response measure_peak->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve fit_hill Fit to Hill Equation plot_curve->fit_hill determine_params Determine EC50 & Hill Slope fit_hill->determine_params ampa_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist Agonist (this compound, Glutamate) ampa_r AMPA Receptor agonist->ampa_r Binds na_influx Na+ Influx ampa_r->na_influx ca_influx Ca2+ Influx (for Ca2+-permeable AMPARs) ampa_r->ca_influx depolarization Membrane Depolarization na_influx->depolarization camk2 CaMKII Activation ca_influx->camk2 pkc PKC Activation ca_influx->pkc pka PKA Activation depolarization->pka downstream Downstream Signaling Cascades (e.g., CREB phosphorylation, Gene Expression) camk2->downstream pkc->downstream pka->downstream

References

A Comparative Guide to (RS)-AMPA and Willardiine Compounds for Ionotropic Glutamate Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (RS)-AMPA, the prototypical agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and the Willardiine family of compounds. This document outlines their comparative binding affinities, potencies, and selectivities for AMPA and kainate receptors, supported by experimental data and detailed methodologies.

Introduction to AMPA and Kainate Receptors

AMPA and kainate receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their physiological and pathological roles make them critical targets for neuroscience research and drug development. This compound is a selective agonist used to define and characterize AMPA receptors.[1] Willardiine, a naturally occurring amino acid, and its synthetic analogues are versatile pharmacological tools that exhibit a range of activities at both AMPA and kainate receptors.[2] Understanding the distinct pharmacological profiles of these compounds is essential for designing and interpreting experiments aimed at dissecting the function of these important receptor systems.

Comparative Analysis: this compound vs. Willardiine Derivatives

The primary distinction between this compound and Willardiine compounds lies in their selectivity and the tunability of the Willardiine scaffold. While this compound is a reliable, selective AMPA receptor agonist, the pharmacological profile of Willardiine can be dramatically altered by substitutions on its uracil (B121893) ring.

Receptor Binding Affinity and Potency

The affinity (Ki) and potency (EC50) of these compounds vary significantly across different AMPA and kainate receptor subunits. Modifications to the 5-position of the uracil ring on the Willardiine molecule are particularly influential. For instance, the addition of a small, electron-withdrawing fluorine atom ((S)-5-Fluorowillardiine) enhances potency at AMPA receptors, making it significantly more potent than this compound.[2][3][4] Conversely, a larger iodine atom at the same position ((S)-5-Iodowillardiine) confers high affinity and selectivity for the GluK1 (formerly GluR5) kainate receptor subunit.[5][6]

Some Willardiine derivatives have also been engineered to act as antagonists by adding a carboxylic acid-bearing side-chain to the N3-position of the uracil ring.[7][8]

Table 1: Comparative Potency (EC50) of Agonists at AMPA and Kainate Receptors

CompoundReceptor/PreparationEC50 (µM)Reference(s)
This compound Mouse Hippocampal Neurons11[3][4]
(S)-Willardiine Mouse Hippocampal Neurons45[2][4]
(S)-5-Fluorowillardiine Mouse Hippocampal Neurons1.5[3][4]
(S)-5-Bromowillardiine Mouse Hippocampal Neurons~11[4]
(S)-5-Iodowillardiine Mouse Hippocampal Neurons~20[4]
(S)-5-Iodowillardiine Homomeric hGluK1 (GluR5)Potent Agonist[5][6][9]
(S)-5-Iodowillardiine Homomeric hGluK2 (GluR6)No Activity[5]

Table 2: Comparative Binding Affinity (Ki) and Antagonist Activity (IC50/KD)

CompoundReceptor/PreparationKi / IC50 / KD (µM)ActivityReference(s)
(S)-5-Iodowillardiine hGluK1 (GluR5)0.00024 (Ki)Agonist[6]
UBP277 Native AMPA Receptors (Rat)23.8 (IC50)Antagonist[7][8]
UBP277 Native Kainate Receptors (Rat)73.1 (KD)Antagonist[7][8]
UBP301 Native Kainate Receptors (Rat)5.94 (KD)Antagonist[7][8]

Signaling and Experimental Workflows

The activation of AMPA receptors by agonists like this compound or Willardiine leads to the opening of the ion channel, resulting in the influx of sodium and, for GluA2-lacking receptors, calcium ions. This depolarization is a fundamental event in excitatory neurotransmission.

AMPA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate Release Agonist This compound or Willardiine AMPAR AMPA Receptor (e.g., GluA1/2) IonChannel Ion Channel Opening AMPAR->IonChannel Activates Agonist->AMPAR Binds to Na_Influx Na+ Influx IonChannel->Na_Influx Ca_Influx Ca2+ Influx (GluA2-lacking) IonChannel->Ca_Influx Depolarization Postsynaptic Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization

Caption: Agonist binding to AMPA receptors induces channel opening and ion influx.

The pharmacological characterization of these compounds typically follows a standardized workflow, beginning with compound synthesis and progressing through in vitro binding and functional assays.

Experimental_Workflow A Compound Synthesis (this compound or Willardiine Analogue) B Preparation of Biological Material (Cell Culture or Brain Membranes) A->B C Radioligand Binding Assay B->C D Whole-Cell Electrophysiology B->D E Determine Binding Affinity (Ki) & Receptor Density (Bmax) C->E F Determine Potency (EC50) & Efficacy (Imax) D->F G Data Analysis & Comparison E->G F->G

Caption: Workflow for pharmacological characterization of receptor ligands.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Willardiine compounds.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-AMPA), and varying concentrations of the unlabeled test compound (this compound or a Willardiine derivative).

    • Initiate the binding reaction by adding the prepared membrane suspension to each well.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Define non-specific binding using a saturating concentration of a known unlabeled ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents evoked by an agonist, allowing for the determination of its potency (EC50) and efficacy (Imax).

  • Cell Preparation:

    • Use cultured neurons (e.g., hippocampal or cortical neurons) or acutely prepared brain slices.

    • For slice preparations, perfuse the animal with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF), dissect the brain region of interest, and cut thin slices (e.g., 300 µm) using a vibratome.

    • Allow slices to recover in oxygenated aCSF for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a single cell coverslip or brain slice to the recording chamber on the stage of an upright microscope.

    • Continuously perfuse the chamber with aCSF (containing blockers for other neurotransmitter receptors, e.g., picrotoxin (B1677862) for GABAA receptors and D-AP5 for NMDA receptors, if isolating AMPA receptor currents).

    • Prepare borosilicate glass micropipettes with a tip resistance of 3-5 MΩ when filled with internal solution (e.g., containing Cs-gluconate or CsCl to block potassium channels).

  • Recording Procedure:

    • Under visual guidance (e.g., DIC optics), approach a neuron with the micropipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

    • Clamp the neuron's membrane potential at a holding potential of -60 mV or -70 mV.

    • Apply the agonist (this compound or Willardiine compound) at various concentrations to the neuron using a rapid perfusion system.

    • Record the inward currents evoked by each agonist concentration.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each agonist concentration.

    • Plot the current amplitude as a function of agonist concentration and fit the data with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Imax).

    • Compare the Imax of test compounds to that of a full agonist (like glutamate or AMPA) to determine relative efficacy.

References

(RS)-AMPA: A Comparative Analysis of its Specificity for AMPA Receptors Over Other Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the specificity of (RS)-AMPA, a synthetic agonist, for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor versus other major ionotropic glutamate (B1630785) receptors, namely the N-methyl-D-aspartate (NMDA) and kainate receptors. This compound is a foundational tool in neuroscience research, utilized for its ability to selectively activate AMPA receptors, which are pivotal in mediating fast excitatory synaptic transmission in the central nervous system.[1] This document synthesizes experimental data on binding affinities and functional activation, presents detailed experimental methodologies, and includes visual diagrams to elucidate key concepts and workflows.

Quantitative Comparison of this compound Activity

LigandReceptor SubtypeParameterValue (µM)Comments
This compound AMPA (Native)EC50~11 - 17Potent agonist at native AMPA receptors.
This compound NMDABinding Affinity (Ki)>1000Generally considered to have negligible affinity for the NMDA receptor agonist binding site.
This compound KainateBinding Affinity (Ki)High µM to mM rangeSignificantly lower affinity compared to AMPA receptors. Often used in conjunction with specific kainate receptor antagonists to isolate AMPA receptor function.
L-Glutamate AMPAKd~0.2 - 1The endogenous agonist, for comparison.
L-Glutamate NMDAKd~1 - 5The endogenous agonist, for comparison.
Kainate Kainate (GluK1-3)Kd~0.07 - 0.1The defining agonist for this receptor class, for comparison.[2]

Note: The table compiles data from multiple sources to provide a comparative overview. EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating higher affinity. The lack of specific, directly comparable Ki values for this compound across all three receptors in a single study necessitates a qualitative description of its selectivity for NMDA and kainate receptors.

Signaling Pathways of Ionotropic Glutamate Receptors

The three main types of ionotropic glutamate receptors—AMPA, NMDA, and kainate receptors—are all ligand-gated ion channels that permit the flow of cations across the neuronal membrane upon binding to the neurotransmitter glutamate. However, they have distinct properties and roles in synaptic transmission and plasticity.

Glutamate_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Fast NMDA_R->Na_Influx Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Voltage- dependent Kainate_R->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Second_Messenger Second Messenger Cascades Ca_Influx->Second_Messenger Depolarization->NMDA_R Relieves Mg2+ block

Ionotropic Glutamate Receptor Signaling Pathways.

Experimental Protocols

The determination of this compound's specificity relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a ligand for a receptor.

Objective: To quantify the binding affinity (Ki or Kd) of this compound for AMPA, NMDA, and kainate receptors.

Materials:

  • Receptor Source: Homogenized brain tissue (e.g., rat cortex or hippocampus) or cell lines expressing specific recombinant glutamate receptor subtypes.

  • Radioligand: A high-affinity radiolabeled ligand specific for each receptor type (e.g., [3H]AMPA for AMPA receptors, [3H]CGP 39653 for the NMDA receptor glutamate site, or [3H]kainate for kainate receptors).

  • Test Ligand: this compound in a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test ligand (this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C or room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test ligand. The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.[2][3][4]

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through receptor channels in response to agonist application, providing a functional measure of receptor activation.

Objective: To determine the potency (EC50) and efficacy of this compound in activating AMPA, NMDA, and kainate receptors.

Materials:

  • Cell Preparation: Cultured neurons or brain slices.

  • Recording Pipettes: Glass micropipettes filled with an internal solution.

  • External Solution: Artificial cerebrospinal fluid (aCSF) containing physiological ion concentrations.

  • Agonists and Antagonists: this compound, NMDA, kainate, and specific antagonists for each receptor type (e.g., CNQX for AMPA/kainate receptors, AP5 for NMDA receptors, and GYKI 53655 to differentiate AMPA from kainate receptors).[5]

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Patching: Form a high-resistance seal ("gigaseal") between the recording pipette and the membrane of a neuron. Then, rupture the membrane patch to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.

  • Voltage Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record agonist-induced currents.

  • Receptor Isolation:

    • AMPA Receptor Currents: Can be pharmacologically isolated by applying NMDA and kainate receptor antagonists. Alternatively, they are the primary current elicited at negative holding potentials (e.g., -70 mV).[6]

    • NMDA Receptor Currents: Are typically isolated by holding the cell at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block, and in the presence of AMPA/kainate receptor antagonists.[6]

    • Kainate Receptor Currents: Can be isolated using specific AMPA receptor antagonists like GYKI 53655.[5]

  • Agonist Application: Apply varying concentrations of this compound to the cell and record the resulting current.

  • Data Analysis: Plot the current amplitude as a function of the this compound concentration to generate a dose-response curve and determine the EC50.

Experimental Workflow for Assessing Receptor Specificity

The following diagram illustrates a typical workflow for determining the specificity of a compound like this compound for different glutamate receptor subtypes.

Experimental_Workflow cluster_receptor_prep Receptor Preparation cluster_binding_assay Radioligand Binding Assay cluster_electrophysiology Electrophysiology ReceptorSource Receptor Source (Brain Tissue or Cell Lines) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Patching Whole-Cell Patch Clamp ReceptorSource->Patching Incubation Incubation with Radioligand & this compound MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting BindingAnalysis Data Analysis (IC50, Ki) Counting->BindingAnalysis Specificity_Conclusion Conclusion on Receptor Specificity BindingAnalysis->Specificity_Conclusion AgonistApp Agonist Application (this compound) Patching->AgonistApp CurrentRec Current Recording AgonistApp->CurrentRec EphysAnalysis Data Analysis (EC50) CurrentRec->EphysAnalysis EphysAnalysis->Specificity_Conclusion

Workflow for Determining Receptor Specificity.

Conclusion

The available experimental data robustly supports the high specificity of this compound for AMPA receptors over NMDA and kainate receptors. This selectivity is evident from both binding affinity studies and functional electrophysiological recordings. While this compound can serve as a valuable tool for selectively activating AMPA receptors, it is crucial for researchers to be mindful of the experimental conditions, particularly the concentration used, to avoid potential off-target effects at other glutamate receptors, especially at very high concentrations. The detailed protocols provided in this guide offer a framework for the rigorous assessment of the specificity of this compound and other novel compounds targeting the glutamate system.

References

A Comparative Guide to the Activity of (RS)-AMPA and Other Synthetic AMPA Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological activity of (RS)-AMPA, a foundational agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a range of other synthetic agonists. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in selecting appropriate tools for studying AMPA receptor function.

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][2] Their function is crucial for synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[2][3] Synthetic agonists, which mimic the action of the endogenous ligand glutamate, are invaluable for characterizing receptor properties and exploring their therapeutic potential.

Comparative Analysis of Agonist Activity

The potency and efficacy of AMPA receptor agonists can vary significantly based on their chemical structure and the specific subunit composition of the receptor.[4] The following table summarizes key quantitative data for this compound and other notable synthetic agonists, derived from electrophysiological and binding studies.

AgonistPotency (EC50/IC50)Relative EfficacyExperimental SystemReference
This compound 12 µM (EC50)1.00Homomeric GluA1-flop Receptors (Xenopus Oocytes)[4]
11 µM (EC50)-Rat CA1 Pyramidal Neurons[5]
3.5 µM (EC50)-Rat Cortical Slices[6]
0.04 µM (IC50)-[3H]AMPA Binding[6]
ACPA 2.4 µM (EC50)> AMPAHomomeric GluA1-flop Receptors (Xenopus Oocytes)[4]
Kainate 46 µM (EC50)> AMPA (equal to ACPA)Homomeric GluA1-flop Receptors (Xenopus Oocytes)[4]
Tri-F-AMPA ~4 µM (EC50) (3x more potent than AMPA)< Kainate/ACPA, > AMPAHomomeric GluA1-flop Receptors (Xenopus Oocytes)[4]
5-HPCA ~120 µM (EC50) (10x less potent than AMPA)< AMPAHomomeric GluA1-flop Receptors (Xenopus Oocytes)[4]
Thio-AMPA 15.0 µM (EC50)-Rat Cortical Slices[6]
1.8 µM (IC50)-[3H]AMPA Binding[6]
ATPA 34 µM (EC50)-Rat Cortical Slices[6]
2.1 µM (IC50)-[3H]AMPA Binding[6]

EC50 (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency. IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of an agonist required to displace 50% of a radiolabeled ligand ([3H]AMPA) from the receptor. Efficacy refers to the maximal response an agonist can produce. Relative efficacy is shown as a comparison to the response elicited by this compound.

AMPA Receptor Signaling Pathways

Activation of AMPA receptors by an agonist initiates a cascade of intracellular events. The primary mechanism involves the opening of the ion channel, leading to sodium (Na+) influx and depolarization of the postsynaptic membrane.[1][7] Depending on the subunit composition—specifically the absence of the edited GluA2 subunit—the channel can also be permeable to calcium (Ca2+).[2][3] This Ca2+ influx is a critical trigger for downstream signaling pathways, including the CaMKII-MAPK pathway, which promotes the trafficking of more AMPA receptors to the synapse, a key process in Long-Term Potentiation (LTP).[2] Additionally, AMPA receptors can signal independently of ion flux by interacting with the tyrosine kinase Lyn, which in turn activates the MAPK pathway to regulate gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).[8]

AMPA_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_downstream AMPAR AMPA Receptor (GluA1/2/3/4) Lyn Lyn Kinase AMPAR->Lyn Activates (Ion flux independent) Na_ion Na+ AMPAR->Na_ion Influx Ca_ion Ca2+ AMPAR->Ca_ion Influx (if GluA2-lacking) Agonist Glutamate / AMPA Agonist Agonist->AMPAR Binds Depolarization Membrane Depolarization CaMKII CaMKII MAPK MAPK Pathway CaMKII->MAPK Activates LTP LTP / Synaptic Plasticity MAPK->LTP Promotes BDNF BDNF Expression MAPK->BDNF Lyn->MAPK Activates Na_ion->Depolarization Causes Ca_ion->CaMKII Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare System (e.g., Hippocampal Slice, Injected Oocyte) Isolate Isolate Target Cell (e.g., Patch CA1 Neuron) Prep->Isolate Setup Establish Recording (e.g., Whole-Cell Voltage Clamp) Isolate->Setup Baseline Record Baseline Current Setup->Baseline Apply Apply Agonist (Concentration 1) Baseline->Apply Record Record Response Current 1 Apply->Record Washout Washout Record->Washout Apply_N Apply Agonist (Concentration N) Washout->Apply_N Repeat for multiple conc. Record_N Record Response Current N Apply_N->Record_N Measure Measure Peak Current Amplitudes Record_N->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC50 & Efficacy Plot->Calculate

References

Validating the Source of (RS)-AMPA-Mediated Calcium Influx: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-AMPA, a synthetic agonist of the AMPA receptor, is a crucial tool for studying excitatory neurotransmission and its downstream effects, including calcium influx. An elevation in intracellular calcium is a critical signaling event that can trigger a multitude of cellular processes, ranging from synaptic plasticity to excitotoxicity. Therefore, accurately identifying the pathways through which AMPA receptor activation leads to calcium entry is paramount for understanding its physiological and pathological roles. This guide provides a comparative overview of the primary sources of this compound-mediated calcium influx, supported by experimental data and detailed protocols for their validation.

Primary Sources of this compound-Mediated Calcium Influx

The influx of calcium following the activation of AMPA receptors is not a monolithic process. It primarily occurs through two distinct mechanisms: direct influx through calcium-permeable AMPA receptors and indirect influx via the activation of voltage-gated calcium channels. A third, less direct mechanism involving store-operated calcium entry has also been proposed.

Direct Influx via Calcium-Permeable AMPA Receptors (CP-AMPARs)

AMPA receptors are tetrameric structures composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The presence or absence of the GluA2 subunit is the critical determinant of an AMPA receptor's permeability to calcium.

  • GluA2-lacking AMPARs: Receptors that do not contain the GluA2 subunit are highly permeable to calcium ions.[1][2]

  • GluA2-containing AMPARs: The vast majority of AMPA receptors in the mature central nervous system contain the edited form of the GluA2 subunit (GluA2(R)), which possesses an arginine residue in its pore-lining region.[3][4] This single amino acid renders the channel largely impermeable to calcium.[3][4] An unedited version, GluA2(Q), is calcium-permeable but is less common.

The expression of CP-AMPARs is dynamically regulated and can be upregulated in response to synaptic activity or pathological conditions, contributing to neuronal vulnerability.[2][4]

Indirect Influx via Voltage-Gated Calcium Channels (VGCCs)

Activation of calcium-impermeable AMPA receptors, the more prevalent type, leads to a significant influx of sodium ions.[5][6] This influx causes depolarization of the neuronal membrane. If this depolarization is sufficient to reach the activation threshold of VGCCs, these channels open, leading to a secondary influx of calcium.[5][7][8] Several types of VGCCs can be involved, including:

  • L-type VGCCs

  • P/Q-type VGCCs

  • N-type VGCCs

Studies have shown that a substantial portion of the total calcium influx mediated by AMPA receptor activation can occur through L-type VGCCs.[5][6]

Store-Operated Calcium Entry (SOCE)

Emerging evidence suggests a functional link between AMPA receptors and the machinery of store-operated calcium entry. SOCE is a process where the depletion of calcium from intracellular stores, such as the endoplasmic reticulum, triggers the opening of calcium channels in the plasma membrane. Some studies indicate that AMPA receptors can interact with STIM proteins, the calcium sensors in the endoplasmic reticulum, and may contribute to this form of calcium entry.[9]

Comparative Data on Calcium Influx Sources

The relative contribution of each pathway to the total this compound-mediated calcium influx can vary depending on the cell type, developmental stage, and experimental conditions.

Source of Calcium InfluxKey DeterminantPrimary Charge Carrier (Initial)Pharmacological BlockersTypical Contribution
Calcium-Permeable AMPA Receptors (CP-AMPARs) Absence of GluA2 subunitCa²⁺, Na⁺Naphthylacetylspermine (NASPM), Philanthotoxin (PhTx)Variable, can be significant in specific neuronal populations or pathological states.[5][6]
Voltage-Gated Calcium Channels (VGCCs) Membrane DepolarizationNa⁺ (via AMPARs)Nifedipine (L-type), ω-agatoxin-IVA (P/Q-type), ω-conotoxin-GVIA (N-type)Can be the larger part of Ca²⁺ influx in neurons with predominantly Ca²⁺-impermeable AMPARs.[5][6]
Store-Operated Calcium Entry (SOCE) Depletion of Intracellular Ca²⁺ StoresCa²⁺ML-9, SKF96365Contribution to AMPA-mediated influx is an active area of research.[9]

Experimental Protocols for Validating the Source of Calcium Influx

To dissect the specific contributions of each pathway, a combination of electrophysiological and imaging techniques coupled with pharmacology is typically employed.

Key Experiment: Isolating Calcium Influx Pathways using Calcium Imaging

Objective: To pharmacologically dissect the contributions of CP-AMPARs and VGCCs to the this compound-induced rise in intracellular calcium.

Methodology:

  • Cell Preparation: Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips.

  • Calcium Indicator Loading: Incubate the cells with a ratiometric calcium indicator such as Fura-2 AM (2-5 µM) for 30-45 minutes at 37°C.

  • Experimental Buffer: Use a physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing appropriate concentrations of ions. To isolate AMPA receptor-mediated events, it is crucial to include antagonists for NMDA receptors (e.g., 10 µM MK-801 or 50 µM AP5) and voltage-gated sodium channels (e.g., 1 µM Tetrodotoxin, TTX, though its use depends on whether the indirect activation of VGCCs is being studied).

  • Baseline Measurement: Mount the coverslip on an inverted fluorescence microscope equipped for ratiometric imaging. Perfuse with the experimental buffer and record the baseline Fura-2 ratio (340/380 nm excitation, 510 nm emission).

  • Stimulation and Recording:

    • Total Influx: Apply this compound (e.g., 100 µM) and record the change in the Fura-2 ratio, representing the total calcium influx.

    • Isolating CP-AMPAR Contribution: Pre-incubate the cells with a cocktail of VGCC blockers (e.g., 10 µM nifedipine, 200 nM ω-agatoxin-IVA, 1 µM ω-conotoxin-GVIA) for 5-10 minutes before applying this compound. The resulting calcium rise is primarily attributable to influx through CP-AMPARs.

    • Isolating VGCC Contribution: Pre-incubate the cells with a CP-AMPAR antagonist (e.g., 100 µM NASPM) for 10-15 minutes before applying this compound. The subsequent calcium increase is largely due to influx through VGCCs.

  • Data Analysis: Quantify the peak change in the Fura-2 ratio for each condition. Compare the amplitudes to determine the relative contribution of each pathway.

Key Experiment: Electrophysiological Characterization of AMPA Receptor Calcium Permeability

Objective: To determine the calcium permeability of AMPA receptors using whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Prepare acute brain slices or cultured neurons for patch-clamp recording.

  • Recording Solutions:

    • Internal Solution: Use a cesium-based internal solution to block potassium channels (e.g., in mM: 120 CsF, 3 MgCl₂, 5 EGTA, 10 HEPES).[3]

    • External Solutions: Prepare two different external solutions:

      • A sodium-containing solution (e.g., in mM: 145 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose).[3]

      • A sodium-free, high-calcium solution (e.g., in mM: 15 CaCl₂, 10 HEPES, 10 glucose, with osmolarity adjusted with sucrose).[3]

    • Include blockers for NMDA receptors (e.g., 10 µM MK-801), VGCCs (e.g., 100 µM Cd²⁺), and sodium channels (e.g., 0.5 µM TTX) in the external solutions.[3]

  • Recording Protocol:

    • Establish a whole-cell recording configuration.

    • Apply this compound or kainate (a related agonist often used in these experiments) and record the current-voltage (I-V) relationship by applying a series of voltage steps.

    • Measure the reversal potential (the membrane potential at which the current reverses direction) first in the sodium-containing solution and then after switching to the sodium-free, high-calcium solution.

  • Data Analysis: Calculate the permeability ratio of calcium to monovalent cations (Pca/Pcs) using the Goldman-Hodgkin-Katz (GHK) equation based on the shift in the reversal potential. A high Pca/Pcs ratio indicates the presence of CP-AMPARs. Additionally, the I-V relationship for CP-AMPARs often shows inward rectification in the presence of intracellular polyamines, which can be another identifying feature.[10][11]

Visualizing the Pathways

To better understand the flow of events and the logic of experimental validation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

AMPA_Calcium_Influx_Pathways cluster_direct Direct Pathway cluster_indirect Indirect Pathway AMPA This compound CP_AMPAR CP-AMPAR (GluA2-lacking) AMPA->CP_AMPAR Activates Ca_influx_direct Ca²⁺ Influx CP_AMPAR->Ca_influx_direct AMPA2 This compound CI_AMPAR CI-AMPAR (GluA2-containing) AMPA2->CI_AMPAR Activates Na_influx Na⁺ Influx CI_AMPAR->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization VGCC VGCC Depolarization->VGCC Activates Ca_influx_indirect Ca²⁺ Influx VGCC->Ca_influx_indirect

Caption: Signaling pathways for AMPA-mediated calcium influx.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Neuronal Culture load_fura2 Load with Fura-2 AM prep_cells->load_fura2 baseline Record Baseline Fluorescence add_ampa Apply this compound baseline->add_ampa add_blockers Apply Blockers (NASPM or VGCC blockers) baseline->add_blockers record_total Record Total Ca²⁺ Influx add_ampa->record_total quantify Quantify Peak Fluorescence Change add_ampa2 Apply this compound add_blockers->add_ampa2 record_isolated Record Isolated Ca²⁺ Influx add_ampa2->record_isolated compare Compare Conditions to Determine Contributions quantify->compare

Caption: Workflow for calcium imaging validation experiment.

By employing these experimental strategies and understanding the underlying molecular determinants, researchers can accurately validate the source of this compound-mediated calcium influx, paving the way for a more nuanced understanding of glutamatergic signaling in health and disease.

References

Cross-Validation of (RS)-AMPA Effects in Different Neuronal Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, or (RS)-AMPA, is a potent synthetic agonist for the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. The diverse expression of AMPA receptor subunits across different brain regions and neuronal types leads to varied physiological and pathological responses upon agonist binding. This guide provides a comparative analysis of the effects of this compound across three common neuronal preparations: cultured cortical neurons, cultured hippocampal neurons, and acute hippocampal slices. The effects are contrasted with those of another ionotropic glutamate (B1630785) receptor agonist, kainate, to provide a clearer understanding of the specific actions of this compound.

Electrophysiological Effects of this compound and Alternatives

The primary function of this compound is to induce a rapid and transient influx of cations, primarily Na⁺, leading to neuronal depolarization. The characteristics of this response, however, are highly dependent on the neuronal preparation and the subunit composition of the AMPA receptors present.

Comparative Electrophysiological Data
AgonistNeuronal PreparationKey Electrophysiological ParametersReference CompoundKey Comparative Findings
This compound Cultured Cortical NeuronsEC₅₀: 17 µM[1] Desensitization: 91%[1] Rectification: Slight outward[1]KainateAMPA receptors in cortical neurons are less sensitive to desensitization compared to those in spinal cord neurons.[1]
This compound Cultured Hippocampal NeuronsEC₅₀: ~10-20 µM (estimated)KainateKainate induces a large, non-desensitizing current at AMPA receptors, which can mask the smaller, rapidly desensitizing currents from kainate's activation of its own receptors.[2]
This compound Acute Hippocampal SlicesInduces long-term potentiation (LTP) of synaptic transmission.KainateLow concentrations of kainate can increase the excitability of mossy fibers, while higher concentrations lead to excitotoxicity, often mediated through AMPA receptors.[3]

Excitotoxicity Profiles of this compound and Alternatives

Prolonged or excessive activation of AMPA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. The vulnerability of neurons to this compound-induced excitotoxicity varies significantly between different preparations.

Comparative Excitotoxicity Data
AgonistNeuronal PreparationKey Excitotoxicity ParametersReference CompoundKey Comparative Findings
This compound Cultured Cortical NeuronsLD₅₀: High µM range; toxicity enhanced with cyclothiazide.KainateKainate-induced excitotoxicity in cortical neurons is also observed and can be mediated by both AMPA and kainate receptors.
This compound Cultured Hippocampal NeuronsLD₅₀: High µM range; toxicity is dose and culture-age dependent.KainateKainate excitotoxicity in hippocampal cultures is primarily mediated by AMPA receptors, not kainate receptors, and involves NMDA receptor activation.[4][5] The EC₅₀ for kainate-induced toxicity is approximately 127 µM.[4]
This compound Acute Hippocampal SlicesInduces cell death, particularly in the CA3 region at high concentrations.KainateKainate specifically induces cell loss in the CA3 region of hippocampal slice cultures, a sensitivity that develops after about two weeks in vitro.[6]

Signaling Pathways Activated by this compound

The activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events that can lead to synaptic plasticity or, under excitotoxic conditions, cell death. The specific pathways activated can differ depending on the neuronal context.

This compound Signaling in Cultured Cortical Neurons

G AMPA This compound AMPAR AMPAR (GluA1/2) AMPA->AMPAR Depolarization Depolarization AMPAR->Depolarization Ca_influx Ca²⁺ Influx AMPAR->Ca_influx ERK ERK Activation Ca_influx->ERK APP_processing Non-amyloidogenic APP Processing ERK->APP_processing Gene_expression Gene Expression Changes ERK->Gene_expression

Figure 1. this compound signaling in cortical neurons.

In cultured cortical neurons, this compound binding to AMPA receptors leads to depolarization and Ca²⁺ influx, which in turn activates the ERK signaling pathway.[7] This can promote non-amyloidogenic processing of amyloid precursor protein (APP).[7]

This compound Signaling in Cultured Hippocampal Neurons

G AMPA This compound AMPAR AMPAR (GluA1/2, GluA2/3) AMPA->AMPAR Depolarization Depolarization AMPAR->Depolarization Ca_influx Ca²⁺ Influx AMPAR->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII AMPAR_trafficking AMPAR Trafficking (LTP/LTD) CaMKII->AMPAR_trafficking Gene_expression BDNF Gene Expression CaMKII->Gene_expression

Figure 2. this compound signaling in hippocampal neurons.

In cultured hippocampal neurons, this compound-mediated Ca²⁺ influx activates CaMKII, a key kinase in synaptic plasticity that regulates the trafficking of AMPA receptors to and from the synapse, underlying LTP and LTD.[8][9] This pathway can also lead to changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).

This compound Signaling in Acute Hippocampal Slices

G AMPA This compound AMPAR Synaptic AMPAR AMPA->AMPAR Depolarization Postsynaptic Depolarization AMPAR->Depolarization NMDAR_activation NMDAR Activation Depolarization->NMDAR_activation Ca_influx Ca²⁺ Influx NMDAR_activation->Ca_influx PKC_PKA PKC/PKA Activation Ca_influx->PKC_PKA LTP Long-Term Potentiation (LTP) PKC_PKA->LTP

Figure 3. this compound signaling in hippocampal slices.

In the more intact circuitry of hippocampal slices, this compound-induced depolarization is crucial for relieving the Mg²⁺ block of NMDA receptors, allowing for Ca²⁺ influx and the activation of downstream kinases like PKC and PKA, which are critical for the induction of LTP.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA receptors upon agonist application.

Experimental Workflow:

G Preparation Neuronal Preparation (Culture or Slice) Patching Obtain Whole-Cell Patch Clamp Configuration Preparation->Patching Recording Record Baseline Membrane Current Patching->Recording Application Bath Apply this compound or Kainate Recording->Application Data_Acquisition Record Agonist-Evoked Currents Application->Data_Acquisition Analysis Analyze Current Amplitude, Kinetics, and I-V Relationship Data_Acquisition->Analysis

Figure 4. Workflow for patch-clamp electrophysiology.

Methodology:

  • Preparation: Neuronal cultures are grown on coverslips, or acute brain slices (300-400 µm thick) are prepared from rodent brains.

  • Recording Setup: Preparations are transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

  • Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Recording: Whole-cell voltage-clamp recordings are made from visually identified neurons. Cells are held at a membrane potential of -70 mV.

  • Drug Application: this compound or kainate are applied via the perfusion system at known concentrations.

  • Data Analysis: The amplitude, rise time, and decay kinetics of the evoked currents are measured and analyzed. Current-voltage (I-V) relationships can be determined by applying voltage steps.

Cell Viability (MTT) Assay for Excitotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Experimental Workflow:

G Plating Plate Neurons in 96-well Plates Treatment Expose to Varying Concentrations of this compound or Kainate Plating->Treatment Incubation Incubate for 24 hours Treatment->Incubation MTT_addition Add MTT Reagent (0.5 mg/mL) Incubation->MTT_addition Formazan_incubation Incubate for 4 hours (Formation of Formazan) MTT_addition->Formazan_incubation Solubilization Solubilize Formazan (B1609692) with DMSO Formazan_incubation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Figure 5. Workflow for MTT assay.

Methodology:

  • Cell Culture: Neurons are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and cultured for at least 7 days in vitro.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of this compound or kainate. Control wells receive a vehicle.

  • Incubation: Cells are incubated with the agonists for 24 hours at 37°C.

  • MTT Addition: The treatment medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for 4 hours at 37°C.

  • Solubilization: The MTT-containing medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Note on Propidium (B1200493) Iodide Staining for Brain Slices: For assessing cell death in brain slices, propidium iodide (PI) staining is often used.[10][11][12][13] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of dead cells. Slices are incubated with PI, and the fluorescence intensity, indicative of cell death, is quantified using fluorescence microscopy.[10]

References

A Comparative Analysis of Racemic (RS)-AMPA and its Stereoisomers for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the differential properties and applications of (RS)-AMPA, (S)-AMPA, and (R)-AMPA.

This guide provides a comprehensive comparison of racemic (RS)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and its individual stereoisomers, the potent agonist (S)-AMPA and the largely inactive (R)-AMPA. Understanding the distinct pharmacological profiles of these molecules is crucial for the precise investigation of AMPA receptor function in the central nervous system. This document outlines their receptor binding affinities, electrophysiological effects, and the experimental protocols necessary to evaluate them, presented with clarity and detail to support rigorous scientific inquiry.

Data Presentation: Quantitative Comparison of AMPA Stereoisomers

The following tables summarize the key quantitative differences in the interaction of this compound and its enantiomers with AMPA receptors. The activity of the racemic mixture, this compound, is attributed to the presence of the (S)-enantiomer.

Table 1: Receptor Binding Affinities

CompoundRadioligandPreparationKd / Ki (nM)Bmax (pmol/mg protein)Citation
This compound[3H]-(RS)-AMPARat Cortex MembranesKd1 = 5.49, Kd2 = 52Bmax1 = 0.19, Bmax2 = 1.30[1]
(S)-AMPA[3H]-(S)-AMPARat Brain Synaptic MembranesIC50 vs [3H]-(S)-AMPA: Potent-[2]
(R)-AMPA[3H]-(S)-AMPARat Brain Synaptic MembranesIC50 vs [3H]-(S)-AMPA: Very Weak-[2]

Note: The binding of racemic AMPA often reveals two affinity states. The pharmacological activity resides in the (S)-isomer.

Table 2: Electrophysiological Properties

CompoundPreparationEC50 (µM)Antagonist ActivityCitation
This compoundRat Hippocampal CA1 Neurons11-[3]
(S)-AMPA-3.5-[4]
(R)-APPA*Rat Cortical Wedge-Weak non-NMDA antagonist[5]

*Data for (R)-AMPA's antagonist activity is limited; (R)-APPA, a structurally related compound, demonstrates weak antagonist effects, suggesting a similar potential for (R)-AMPA.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Protocol 1: [3H]-AMPA Receptor Binding Assay

This protocol describes a method for measuring the binding of radiolabeled AMPA to its receptors in brain tissue preparations.[1][6]

1. Membrane Preparation:

  • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step twice.

  • The final pellet, containing the synaptic membranes, is resuspended in buffer to a protein concentration of 0.5-1.0 mg/mL.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, [3H]-(S)-AMPA (e.g., 1-50 nM final concentration), and either buffer (for total binding) or a high concentration of non-labeled L-glutamate (1 mM) or (S)-AMPA (100 µM) (for non-specific binding).

  • For competition assays, add varying concentrations of the test compound (e.g., (S)-AMPA, (R)-AMPA).

  • To enhance agonist binding, 100 mM potassium thiocyanate (B1210189) (KSCN) can be included in the incubation buffer.[2]

  • Incubate the plate at 4°C for 1 hour.

3. Detection and Analysis:

  • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Determine Kd and Bmax values from saturation binding data using non-linear regression analysis. IC50 values from competition assays can be converted to Ki values using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording AMPA receptor-mediated currents from neurons in brain slices.[3][7][8][9]

1. Brain Slice Preparation:

  • Anesthetize and decapitate a rodent (e.g., rat or mouse).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording Setup:

  • Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the pipettes with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, and 0.5 Na-GTP, adjusted to pH 7.2-7.3.

  • To isolate AMPA receptor currents, include antagonists for other receptors in the aCSF, such as picrotoxin (B1677862) (100 µM) for GABAA receptors and D-AP5 (50 µM) for NMDA receptors.

3. Whole-Cell Recording:

  • Under visual guidance (e.g., DIC optics), approach a neuron with the recording pipette and apply gentle positive pressure.

  • Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

  • Apply brief, gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Clamp the neuron's membrane potential at -60 mV or -70 mV.

4. Data Acquisition and Analysis:

  • Evoke synaptic currents by placing a stimulating electrode near the recorded neuron.

  • Alternatively, apply agonists (e.g., this compound, (S)-AMPA) directly to the recording chamber via the perfusion system.[3]

  • Record the resulting currents using an appropriate amplifier and data acquisition software.

  • Analyze the amplitude, rise time, and decay kinetics of the AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • Construct dose-response curves to determine the EC50 for agonists.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of AMPA receptor pharmacology.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate AMPAR AMPA Receptor Ion Channel Glutamate->AMPAR Binds S_AMPA (S)-AMPA S_AMPA->AMPAR Binds Na_influx Na+ Influx AMPAR:ion->Na_influx Opens Depolarization Depolarization Na_influx->Depolarization CaMKII CaMKII Depolarization->CaMKII PKC PKC Depolarization->PKC Trafficking Receptor Trafficking CaMKII->Trafficking PKC->Trafficking LTP Long-Term Potentiation LTD Long-Term Depression Trafficking->LTP Trafficking->LTD

Caption: AMPA Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_electrophysiology Electrophysiology Membrane_Prep Membrane Preparation (Rat Brain) Incubation Incubation with [3H]-AMPA & Ligands Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Binding_Analysis Data Analysis (Kd, Ki, Bmax) Scintillation->Binding_Analysis Slice_Prep Brain Slice Preparation Recording Whole-Cell Patch-Clamp Recording Slice_Prep->Recording Stimulation Agonist Application or Synaptic Stimulation Recording->Stimulation Data_Acquisition Current Recording Stimulation->Data_Acquisition Ephys_Analysis Data Analysis (EC50, Kinetics) Data_Acquisition->Ephys_Analysis

Caption: Experimental Workflow for AMPA Ligand Characterization.

References

Decoding AMPA Receptor Subunit Specificity with (RS)-AMPA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptor targets is paramount. This guide provides an objective comparison of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((RS)-AMPA) activity across different AMPA receptor subunit compositions, supported by experimental data and detailed protocols.

This compound serves as the prototypical agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[1][2][3] These receptors are tetrameric assemblies of four subunits (GluA1, GluA2, GluA3, and GluA4), and the specific combination of these subunits dictates the receptor's physiological and pharmacological properties, including ion permeability, gating kinetics, and ligand affinity.[4] This guide delves into the experimental evidence that elucidates the subunit specificity of this compound.

Performance of this compound Across AMPA Receptor Subunits

The potency and binding affinity of this compound can vary depending on the subunit composition of the AMPA receptor. While comprehensive data directly comparing this compound across all possible homomeric and heteromeric configurations is limited, existing studies provide valuable insights.

Binding Affinity:

Radioligand binding assays using [3H]-AMPA on native rat brain membranes, which contain a heterogeneous population of AMPA receptors, have revealed two distinct affinity states with dissociation constants (Kd) of approximately 28 nM and 500 nM.[5] Studies on recombinant homomeric receptors expressed in cell lines offer a more defined picture:

Receptor Subunit CompositionLigandBinding Affinity (Kd)Reference
Rat Brain Membranes[3H]AMPA~28 nM (high affinity), ~500 nM (low affinity)[5]
Homomeric GluR1 flop[3H]AMPA33 nM[6][7]
Homomeric GluR3 flop[3H]AMPA52 nM[6][7]
Homomeric GluR2[3H]AMPATwo affinity components[6][7]

Functional Potency:

Electrophysiological studies measuring the concentration of this compound required to elicit a half-maximal response (EC50) provide a functional measure of its potency. These values can be influenced by factors such as the splice variant (flip/flop) of the subunit and the presence of transmembrane AMPA receptor regulatory proteins (TARPs).[8][9][10]

Neuronal PreparationAgonistFunctional Potency (EC50)Reference
Cultured Rat Cortical NeuronsAMPA17 µM[11]
Cultured Rat Spinal Cord NeuronsAMPA11 µM[11]
CA1 Pyramidal NeuronsThis compound11 µM[12]

Note: The exact subunit composition of native neuronal receptors is heterogeneous.

Comparison with Other AMPA Receptor Agonists

This compound's profile can be further understood by comparing it to other common AMPA receptor agonists.

AgonistKey Characteristics
This compound The prototypical and defining agonist for the AMPA receptor subgroup.[1][2]
Glutamate The endogenous neurotransmitter that activates AMPA, NMDA, and kainate receptors.
Quisqualate A potent AMPA receptor agonist that also shows activity at metabotropic glutamate receptors.
Kainate Primarily an agonist for kainate receptors, but can also activate AMPA receptors, though typically with lower potency.
Willardiines A class of compounds that have been used to differentiate between AMPA and kainate receptor subtypes based on their potency profiles.

Experimental Methodologies

To determine the subunit specificity of this compound, researchers employ a variety of sophisticated techniques.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand, such as [3H]-AMPA, to the receptor. By using cell lines expressing specific AMPA receptor subunit combinations, one can determine the binding affinity (Kd) or the inhibitory constant (Ki) of this compound for each receptor subtype.

Detailed Protocol for [3H]-AMPA Binding Assay:

  • Membrane Preparation: Homogenize cells or tissues expressing the target AMPA receptor subunits in a suitable buffer and prepare a membrane fraction through centrifugation.

  • Incubation: Incubate the membrane preparation with varying concentrations of [3H]-AMPA in the presence or absence of a high concentration of non-labeled this compound to determine total and non-specific binding, respectively. Assays are typically performed at 0-4°C to optimize binding.[5] The inclusion of thiocyanate (B1210189) (e.g., 100 mM KSCN) can enhance the specific binding of [3H]-AMPA.[5]

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine Kd and Bmax (maximum number of binding sites) by Scatchard analysis or non-linear regression of the saturation binding data. For competition assays, calculate the IC50 and subsequently the Ki value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist application. By recording currents from cells expressing known AMPA receptor subunit compositions, the functional potency (EC50) and other properties like channel kinetics and rectification can be determined.

Detailed Protocol for Whole-Cell Recording:

  • Cell Culture: Culture cells (e.g., HEK293 or Xenopus oocytes) and transfect them with the cDNA encoding the desired AMPA receptor subunits.

  • Recording Setup: Place the cells in a recording chamber on the stage of a microscope and perfuse with an external recording solution.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.

  • Agonist Application: Apply this compound at various concentrations to the cell using a perfusion system.

  • Data Acquisition and Analysis: Record the resulting currents using an amplifier and appropriate software. Construct a dose-response curve by plotting the current amplitude against the agonist concentration and fit the data to determine the EC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in confirming AMPA receptor subunit specificity, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_data Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture (e.g., HEK293) transfection Transfection with AMPA Receptor Subunit cDNA cell_culture->transfection binding_assay Radioligand Binding Assay ([3H]-AMPA) transfection->binding_assay electro_assay Whole-Cell Patch-Clamp Electrophysiology transfection->electro_assay kd_ki Determine Kd / Ki binding_assay->kd_ki ec50 Determine EC50 electro_assay->ec50 specificity Confirm Subunit Specificity kd_ki->specificity ec50->specificity

Experimental workflow for determining AMPA receptor subunit specificity.

AMPA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand This compound / Glutamate ampa_receptor AMPA Receptor (GluA1/2/3/4) ligand->ampa_receptor Binds to ion_influx Na+ Influx (Ca2+ influx if GluA2-lacking) ampa_receptor->ion_influx Opens channel depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., CaMKII activation) depolarization->downstream Leads to

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for (RS)-AMPA

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and effective disposal of (RS)-AMPA, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This compound (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), a potent and selective agonist for the AMPA receptor, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides a step-by-step procedure for the chemical inactivation of this compound prior to disposal.

The recommended method for the disposal of this compound is through alkaline hydrolysis. The isoxazole (B147169) ring, a key structural feature of this compound, is susceptible to cleavage under basic conditions. This process effectively neutralizes the biological activity of the compound, rendering it safe for disposal.

Chemical Inactivation via Alkaline Hydrolysis

This protocol is designed for the chemical degradation of this compound in a laboratory setting.

Materials:

  • This compound waste (solid or aqueous solution)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Stir plate and stir bar

  • Appropriate glass container for the reaction

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • pH indicator strips or a pH meter

Procedure:

  • Preparation: In a well-ventilated fume hood, place the container with the this compound waste on a stir plate. Add a stir bar to the container.

  • Alkaline Addition: Slowly add a 1 M sodium hydroxide (NaOH) solution to the this compound waste. A general guideline is to add a volume of NaOH solution at least equal to the volume of the waste solution. For solid waste, dissolve it in a minimal amount of water before adding the NaOH.

  • Reaction: Stir the mixture at room temperature. For more robust degradation, gentle heating to approximately 50-60°C can be applied. Allow the reaction to proceed for a minimum of 2 hours to ensure complete hydrolysis of the isoxazole ring.

  • Neutralization: After the reaction is complete, check the pH of the solution. It should be highly alkaline. Carefully neutralize the solution by adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • Disposal: The neutralized solution can now be disposed of in accordance with local, regional, and national regulations for non-hazardous chemical waste. It is crucial to consult your institution's specific guidelines for chemical waste disposal.

Quantitative Parameters for Alkaline Hydrolysis

ParameterValue/RangeNotes
Reagent 1 M Sodium Hydroxide (NaOH)A common and effective base for hydrolysis.
Reagent to Waste Ratio ≥ 1:1 (v/v)Ensures a sufficiently alkaline environment for the reaction.
Reaction Time ≥ 2 hoursMinimum time to ensure complete degradation.
Temperature Room Temperature to 60°CGentle heating can accelerate the hydrolysis process.
Final pH for Disposal 6.0 - 8.0Neutral pH is required for disposal in most jurisdictions.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Chemical Inactivation cluster_2 Neutralization & Disposal prep Place this compound waste in a suitable container within a fume hood. add_naoh Slowly add 1 M NaOH solution. prep->add_naoh react Stir for ≥ 2 hours at room temperature or with gentle heat. add_naoh->react neutralize Neutralize the solution to pH 6-8. react->neutralize dispose Dispose of as non-hazardous chemical waste according to institutional and local regulations. neutralize->dispose

This compound Disposal Workflow

Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's Safety Data Sheets (SDS) and follow all applicable local, regional, and national regulations for chemical waste disposal. Proper training and the use of appropriate personal protective equipment are essential when handling any chemical reagents.

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